molecular formula C6H6F9O3P B1585032 Tris(2,2,2-trifluoroethyl) phosphite CAS No. 370-69-4

Tris(2,2,2-trifluoroethyl) phosphite

Cat. No.: B1585032
CAS No.: 370-69-4
M. Wt: 328.07 g/mol
InChI Key: CBIQXUBDNNXYJM-UHFFFAOYSA-N
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Description

Tris(2,2,2-trifluoroethyl) phosphite is a useful research compound. Its molecular formula is C6H6F9O3P and its molecular weight is 328.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 325606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tris(2,2,2-trifluoroethyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6F9O3P/c7-4(8,9)1-16-19(17-2-5(10,11)12)18-3-6(13,14)15/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIQXUBDNNXYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OP(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190492
Record name Tris(2,2,2-trifluoroethyl)phosphite
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Molecular Weight

328.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

370-69-4
Record name Ethanol, 2,2,2-trifluoro-, phosphite (3:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2,2,2-trifluoroethyl)phosphite
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Record name 370-69-4
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Record name Tris(2,2,2-trifluoroethyl)phosphite
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Foundational & Exploratory

Synthesis of Tris(2,2,2-trifluoroethyl) phosphite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tris(2,2,2-trifluoroethyl) phosphite (B83602), a versatile organophosphorus compound with applications in organometallic chemistry and as an electrolyte additive in lithium-ion batteries. This document details established synthetic protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflows.

Synthetic Routes and Reaction Chemistry

The synthesis of Tris(2,2,2-trifluoroethyl) phosphite is typically achieved through the reaction of a phosphorus trihalide, most commonly phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃), with 2,2,2-trifluoroethanol (B45653) in the presence of a base to neutralize the hydrogen halide byproduct. The general reaction scheme is as follows:

PCl₃ + 3 CF₃CH₂OH + 3 Base → P(OCH₂CF₃)₃ + 3 Base·HCl

or

POCl₃ + 3 CF₃CH₂OH + 3 Base → P(OCH₂CF₃)₃ + 3 Base·HCl + [O]

Detailed experimental procedures based on these two main routes are provided in the following sections.

Experimental Protocols

Synthesis from Phosphorus Oxychloride (POCl₃)

Two detailed methods using phosphorus oxychloride as the starting material have been documented, primarily differing in the choice of base and solvent.

This method employs triethylamine (B128534) as the base and tetrahydrofuran (B95107) as the solvent.

Experimental Procedure:

  • Under a nitrogen atmosphere, a solution of 330g of 2,2,2-trifluoroethanol and 303.6g of triethylamine in 460mL of THF is prepared in a reaction vessel.

  • The reaction mixture is cooled to -6°C.

  • 153.3g of phosphorus oxychloride is added dropwise over a period of 4 hours, maintaining the reaction temperature at -6°C.

  • After the addition is complete, the mixture is allowed to naturally warm to 0°C and is held at this temperature for 1.5 hours.

  • The reaction is then stopped, and the resulting mixture is suction-filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is washed with a 10% saline solution for 30 minutes.

  • After separation of the aqueous layer, the organic phase is washed with a 1% aqueous sodium bicarbonate solution for 20 minutes.

  • The organic phase is then dried, decolorized, and concentrated to yield the final product.

This alternative method utilizes pyridine (B92270) as the base and toluene (B28343) as the solvent.

Experimental Procedure:

  • In a reaction vessel under a nitrogen atmosphere, 350g of 2,2,2-trifluoroethanol and 276.5g of pyridine are dissolved in 1000mL of toluene.[1]

  • The solution is cooled to -7°C.[1]

  • 153.3g of phosphorus oxychloride is added dropwise over 5 hours, ensuring the temperature is maintained at -7°C.[1]

  • The reaction mixture is then allowed to warm to 0°C and is kept at this temperature for 2 hours.[1]

  • The reaction is subsequently stopped, and the pyridine hydrochloride precipitate is removed by suction filtration.[1]

  • The filtrate is washed for 40 minutes with a 10% saline solution.[1]

  • Following phase separation, the organic layer is washed with a 1% aqueous sodium bicarbonate solution for 30 minutes.[1]

  • The organic phase is dried over anhydrous magnesium sulfate, treated with activated carbon for decolorization, and then filtered.[1]

  • The filtrate is concentrated under a vacuum of 0.093MPa, first at 50°C for 1.5 hours and then at 63°C for 2 hours, to afford the purified this compound as a colorless transparent liquid.[1]

Synthesis from Phosphorus Trichloride (PCl₃)

A general method for the preparation of this compound involves the direct reaction of phosphorus trichloride with 2,2,2-trifluoroethanol.

General Experimental Procedure:

  • Phosphorus trichloride is added dropwise to 2,2,2-trifluoroethanol under controlled temperature conditions.

  • Following the completion of the reaction, an organic solvent and deionized water are added to the mixture.

  • A low-temperature water wash is performed, followed by standing and separation of the organic phase.

  • The organic phase is then rectified to collect the final product.

A more detailed procedure, analogous to the synthesis of triethyl phosphite, can be adapted. This involves dissolving 2,2,2-trifluoroethanol and a tertiary amine base (like diethylaniline or pyridine) in a dry, non-polar solvent (e.g., petroleum ether).[2] A solution of phosphorus trichloride in the same solvent is then added dropwise with vigorous stirring while cooling the reaction vessel.[2] After the addition, the mixture is typically refluxed for a short period.[2] The precipitated amine hydrochloride is filtered off, and the filtrate is concentrated. The crude product is then purified by fractional distillation under reduced pressure.[2]

Data Presentation

Quantitative Data for Synthesis Protocols
ParameterMethod 1 (POCl₃/Triethylamine/THF)Method 2 (POCl₃/Pyridine/Toluene)
Reactants
2,2,2-Trifluoroethanol330 g (3.30 mol)350 g (3.50 mol)
Phosphorus Oxychloride153.3 g (1.00 mol)153.3 g (1.00 mol)
BaseTriethylamine: 303.6 g (3.00 mol)Pyridine: 276.5 g (3.50 mol)
SolventTHF: 460 mLToluene: 1000 mL
Reaction Conditions
Initial Temperature-6°C-7°C
Addition Time4 hours5 hours
Post-addition Temperature0°C0°C
Post-addition Time1.5 hours2 hours
Product
YieldNot explicitly stated320.75 g
Theoretical Yield328.07 g328.07 g
% YieldNot explicitly stated~97.8%
Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₆H₆F₉O₃P[3]
Molecular Weight328.07 g/mol [3]
AppearanceColorless liquid[3]
Boiling Point130-131 °C at 743 mmHg[3][4]
Density1.487 g/mL at 25 °C[3][4]
Refractive Index (n20/D)1.324[3][4]

Purification and Characterization

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure .[5] For high purity, a 10-inch Helipak column is recommended.[5] This technique is crucial for separating the desired product from any remaining starting materials, byproducts, or solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show a quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent trifluoromethyl group and a doublet due to coupling with the phosphorus atom.

    • ¹³C NMR : The carbon NMR will show distinct signals for the methylene carbon and the trifluoromethyl carbon, with characteristic coupling to both fluorine and phosphorus.

    • ³¹P NMR : The phosphorus-31 NMR spectrum should exhibit a single resonance, the chemical shift of which is characteristic of a phosphite ester.[6] The signal may show coupling to the protons of the ethyl groups.

    • ¹⁹F NMR : The fluorine-19 NMR will display a triplet for the trifluoromethyl group due to coupling with the methylene protons.

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for P-O-C stretching and C-F stretching.

Experimental Workflows (Graphviz)

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification P_source Phosphorus Source (PCl3 or POCl3) Add Dropwise Addition of Phosphorus Source P_source->Add TFE 2,2,2-Trifluoroethanol Mix Combine TFE, Base, and Solvent TFE->Mix Base Base (e.g., Pyridine, Triethylamine) Base->Mix Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Mix Cool Cool to -5 to -10°C Mix->Cool Cool->Add Stir Stir at 0°C Add->Stir Filter Filter to Remove Amine Hydrochloride Salt Stir->Filter Wash_Saline Wash with 10% Saline Filter->Wash_Saline Wash_Bicarb Wash with 1% NaHCO3 Wash_Saline->Wash_Bicarb Dry Dry with Anhydrous MgSO4 Wash_Bicarb->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Distill Fractional Distillation (Reduced Pressure) Concentrate->Distill Product This compound Distill->Product

Caption: General experimental workflow for the synthesis of this compound.

POCl3_Synthesis_Comparison cluster_method1 Method 1 cluster_method2 Method 2 start Start: POCl3 + TFE Base1 Base: Triethylamine start->Base1 Base2 Base: Pyridine start->Base2 Solvent1 Solvent: THF Base1->Solvent1 Temp1 Temp: -6°C Solvent1->Temp1 end_node Product: Tris(2,2,2-trifluoroethyl) phosphite Temp1->end_node Solvent2 Solvent: Toluene Base2->Solvent2 Temp2 Temp: -7°C Solvent2->Temp2 Temp2->end_node

Caption: Comparison of two synthetic methods using phosphorus oxychloride.

References

A Comprehensive Technical Guide to Tris(2,2,2-trifluoroethyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 370-69-4

This technical guide provides an in-depth overview of Tris(2,2,2-trifluoroethyl) phosphite (B83602), a versatile organophosphorus compound with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and key reactions.

Chemical and Physical Properties

Tris(2,2,2-trifluoroethyl) phosphite is a colorless to light yellow liquid at room temperature.[1] Its trifluoroethyl groups impart unique electronic properties, influencing its reactivity and utility as a synthetic reagent. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 370-69-4[2][3]
Molecular Formula C₆H₆F₉O₃P[3]
Molecular Weight 328.07 g/mol [3]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 130-131 °C at 743 mmHg[4]
Density 1.487 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.324[4]
Flash Point 113 °C (closed cup)[4]
Linear Formula (CF₃CH₂O)₃P[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following table summarizes available NMR and IR spectral data.

Table 2: Spectroscopic Data for this compound

SpectrumChemical Shift / WavenumberReference
¹H NMR Available, specific shifts not detailed in search results.[5]
¹³C NMR Available, specific shifts not detailed in search results.[5]
¹⁹F NMR Available, specific shifts not detailed in search results.[6]
³¹P NMR Available, specific shifts not detailed in search results.[7]
IR Available, specific wavenumbers not detailed in search results.[5]

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with 2,2,2-trifluoroethanol (B45653). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of trialkyl phosphites can be adapted for this compound. The following is a representative, non-optimized protocol based on analogous preparations.[8]

Materials:

  • Phosphorus trichloride (PCl₃)

  • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

  • Anhydrous tertiary amine base (e.g., triethylamine (B128534) or pyridine)

  • Anhydrous, inert solvent (e.g., diethyl ether or toluene)

Procedure:

  • A solution of 2,2,2-trifluoroethanol (3.0 equivalents) and a tertiary amine base (3.0 equivalents) is prepared in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice-salt or dry ice-acetone bath.

  • A solution of phosphorus trichloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled alcohol-base solution with vigorous stirring. The reaction temperature should be carefully maintained below 0 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • The precipitated amine hydrochloride salt is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

A patent for the synthesis of the analogous tris(2,2,2-trifluoroethyl)phosphate describes a similar process using phosphorus oxychloride, suggesting this general approach is applicable.[9]

The Michaelis-Arbuzov Reaction: A Key Application

A cornerstone of organophosphorus chemistry, the Michaelis-Arbuzov reaction, is a primary application of this compound.[10][11][12] This reaction is instrumental in the formation of phosphonates from phosphites and alkyl halides. The resulting phosphonates are valuable intermediates in organic synthesis, particularly in the synthesis of complex molecules for pharmaceutical applications.

The general mechanism involves the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This is followed by the dealkylation of the intermediate by the halide ion to yield the final phosphonate (B1237965) product.[10]

Diagram of the Michaelis-Arbuzov Reaction

Michaelis_Arbuzov phosphite This compound intermediate Phosphonium Salt Intermediate phosphite->intermediate SN2 attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->intermediate phosphonate Bis(2,2,2-trifluoroethyl) phosphonate intermediate->phosphonate Dealkylation byproduct Trifluoroethyl Halide intermediate->byproduct Arbuzov_Workflow start Combine this compound, 2-bromo-N-methoxy-N-methylacetamide, and KF/alumina in a suitable solvent. react Heat the reaction mixture. start->react monitor Monitor reaction progress by TLC or GC-MS. react->monitor workup Work-up: Filter to remove solids, wash with aqueous solutions, and extract with an organic solvent. monitor->workup purify Purify the crude product by column chromatography. workup->purify characterize Characterize the final product by NMR, IR, and MS. purify->characterize

References

"physical properties of Tris(2,2,2-trifluoroethyl) phosphite"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Tris(2,2,2-trifluoroethyl) phosphite (B83602)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tris(2,2,2-trifluoroethyl) phosphite, a significant organophosphorus compound. The information is curated for professionals in research, scientific studies, and drug development, with a focus on presenting clear, quantitative data and outlining relevant experimental protocols.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] It is recognized for its utility as a ligand in organometallic chemistry, a stabilizing agent in polymer production, and as an electrolyte additive in lithium-ion batteries.[3][4][5] Its unique properties are largely influenced by the presence of multiple trifluoroethyl groups.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for ease of reference and comparison. These values are primarily sourced from literature and chemical supplier databases.

PropertyValueConditions
Molecular Formula C₆H₆F₉O₃P
Molecular Weight 328.07 g/mol
Appearance Colorless to light yellow liquidStandard Temperature and Pressure
Density 1.487 g/mLat 25 °C[1][3][6][7]
Boiling Point 130-131 °Cat 743 mmHg[1][3][6][8][9]
Refractive Index 1.324at 20 °C (n20/D)[1][6][8][9]
Flash Point > 230 °F (> 113 °C)Closed cup[1][6]
Vapor Pressure 12.7 mmHgat 25 °C[2][6]
Melting Point Not Available
Solubility Soluble in most organic solvents (e.g., ether, chloroform, methanol)[2]

Experimental Protocols

Detailed experimental procedures for the determination of every physical property are not consistently available in the public domain. However, methods for its synthesis and purification are documented, providing insight into the handling and production of this compound.

Synthesis of this compound

A general method for the preparation of this compound involves the reaction of phosphorus trichloride (B1173362) with 2,2,2-trifluoroethanol.[2][6]

Methodology:

  • Under an inert atmosphere (e.g., nitrogen or argon), phosphorus trichloride is added dropwise to 2,2,2-trifluoroethanol. The reaction is typically performed in a suitable solvent and may require cooling to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is allowed to stir until completion.

  • An organic solvent and deionized water are then added to the mixture. The process involves a low-temperature water wash followed by standing to allow for phase separation.[6]

  • The organic phase, containing the desired product, is separated.

  • The crude product is then purified by rectification (distillation) to yield the final this compound.[6]

Purification Protocol

For high-purity applications, fractional distillation is a commonly cited method for the purification of this compound.[1][6][8]

Methodology:

  • The crude this compound is placed in a distillation flask.

  • The flask is connected to a fractional distillation column, such as a 10-inch Helipak column, to ensure efficient separation from impurities.[1][6][8]

  • The system is heated, and the fraction that distills at the correct boiling point and pressure (130-131 °C at 743 mmHg) is collected.[1][8][9]

Visualization of Experimental Workflow

The following diagram illustrates a simplified workflow for the synthesis and purification of this compound.

G Reactants Reactants: - Phosphorus Trichloride - 2,2,2-Trifluoroethanol Reaction Reaction (Inert Atmosphere) Reactants->Reaction Workup Aqueous Workup & Phase Separation Reaction->Workup Crude Crude Product (Organic Phase) Workup->Crude Purification Purification (Fractional Distillation) Crude->Purification Final Pure Tris(2,2,2-trifluoroethyl) phosphite Purification->Final

Caption: Synthesis and Purification Workflow.

Safety and Handling

This compound is associated with certain hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[10] Appropriate personal protective equipment, including gloves, eye protection, and respiratory masks, should be used when handling this chemical.[10] Operations should be conducted in a well-ventilated area.[2][10] The compound is a combustible liquid and should be stored away from heat and open flames.[2]

References

Tris(2,2,2-trifluoroethyl) phosphite: A Technical Guide to its Structure, Bonding, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,2,2-trifluoroethyl) phosphite (B83602), with the chemical formula P(OCH₂CF₃)₃, is a significant organophosphorus compound utilized in a variety of chemical applications. Its unique electronic properties, stemming from the trifluoroethyl groups, make it a valuable reagent in organic synthesis and materials science. This technical guide provides a comprehensive overview of the structure, bonding, and key reaction pathways of tris(2,2,2-trifluoroethyl) phosphite, supported by spectroscopic data and detailed experimental protocols.

Molecular Structure and Bonding

The molecular structure of this compound consists of a central phosphorus(III) atom bonded to three 2,2,2-trifluoroethoxy groups. The phosphorus atom possesses a lone pair of electrons, which is characteristic of phosphites and is the primary site of its nucleophilic reactivity. The highly electronegative fluorine atoms on the ethyl groups exert a strong electron-withdrawing effect, which significantly influences the electron density on the phosphorus atom and the overall reactivity of the molecule.

To date, a definitive crystal structure of this compound determined by X-ray crystallography or electron diffraction has not been reported in the literature. Therefore, precise experimental bond lengths and angles are not available. The structure is generally understood to adopt a trigonal pyramidal geometry around the phosphorus atom, consistent with VSEPR theory for an AX₃E₁ system.

Molecular Structure Diagram

G P P O1 O P->O1 O2 O P->O2 O3 O P->O3 C1 CH₂ O1->C1 C2 CH₂ O2->C2 C3 CH₂ O3->C3 CF3_1 CF₃ C1->CF3_1 CF3_2 CF₃ C2->CF3_2 CF3_3 CF₃ C3->CF3_3

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₆F₉O₃P[2]
Molecular Weight 328.07 g/mol [2]
Boiling Point 130-131 °C at 743 mmHg[2]
Density 1.487 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.324[2]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in most organic solvents such as ether, chloroform (B151607), and methanol.[1]

Spectroscopic Data

The structure of this compound is further elucidated by various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this molecule. The key NMR data are summarized in Table 2.

NucleusChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzSolvent
¹H ~4.3QuartetJ(H-F) ≈ 8.6CDCl₃
¹³C ~62.5QuartetJ(C-F) ≈ 37CDCl₃
~122QuartetJ(C-F) ≈ 278CDCl₃
¹⁹F ~-75TripletJ(F-H) ≈ 8.6CDCl₃
³¹P ~139Singlet-CDCl₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. Key IR absorption bands are listed in Table 3.

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3000MediumC-H stretching
~1280StrongC-F stretching
~1170StrongC-F stretching
~1040StrongP-O-C stretching

Key Reaction Pathways

This compound is known for its participation in several important chemical transformations, primarily driven by the nucleophilicity of the phosphorus atom.

The Arbuzov Reaction

A cornerstone of organophosphorus chemistry, the Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate (B1237965). This compound readily undergoes this reaction.[3][4]

Arbuzov_Reaction Phosphite P(OCH₂CF₃)₃ Intermediate [R-P⁺(OCH₂CF₃)₃] X⁻ Phosphite->Intermediate SN2 Attack AlkylHalide R-X AlkylHalide->Intermediate Phosphonate R-P(O)(OCH₂CF₃)₂ Intermediate->Phosphonate Dealkylation Byproduct CF₃CH₂-X Intermediate->Byproduct

Caption: The Arbuzov Reaction Mechanism.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, forming a quasi-phosphonium salt intermediate.[4]

  • Dealkylation: The halide anion then attacks one of the trifluoroethyl groups, leading to the formation of the final phosphonate product and a trifluoroethyl halide byproduct.[4]

This reaction is a versatile method for forming carbon-phosphorus bonds and is widely used in the synthesis of various organophosphorus compounds, including those with potential pharmaceutical applications.[5]

Role as an Electrolyte Additive in Lithium-Ion Batteries

This compound has gained attention as an effective electrolyte additive for improving the performance of high-voltage lithium-ion batteries.[6][7] It functions by forming a protective layer on the cathode surface, which suppresses the decomposition of the electrolyte at high potentials.[6]

Electrolyte_Additive_Mechanism cluster_cathode Cathode Surface Cathode Li(Ni,Mn,Co)O₂ Oxidation Oxidation at Cathode Cathode->Oxidation TTFP P(OCH₂CF₃)₃ (TTFP) TTFP->Oxidation TTFPa O=P(OCH₂CF₃)₃ (TTFPa) Oxidation->TTFPa ProtectiveLayer Formation of a Protective Film TTFPa->ProtectiveLayer Suppression Suppression of Electrolyte Decomposition ProtectiveLayer->Suppression

Caption: Mechanism of TTFP as a Cathode Electrolyte Additive.

The proposed mechanism involves the oxidation of the phosphite (P(III)) to the corresponding phosphate (B84403) (P(V)) at the cathode surface.[1][8] This in-situ formation of tris(2,2,2-trifluoroethyl) phosphate (TTFPa) and other decomposition products contributes to the formation of a stable cathode-electrolyte interphase (CEI).[6] This protective layer inhibits further oxidative decomposition of the electrolyte, leading to improved cycling stability and coulombic efficiency of the battery.[6]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with 2,2,2-trifluoroethanol (B45653).[1]

Materials:

  • Phosphorus trichloride (PCl₃)

  • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

  • Anhydrous organic solvent (e.g., diethyl ether, toluene)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • Under an inert atmosphere, dissolve 2,2,2-trifluoroethanol in an anhydrous organic solvent in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The resulting mixture is then concentrated, and the pure product is isolated by solvent extraction or distillation.[1]

NMR Sample Preparation

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • Pipette

Procedure:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

  • Transfer the solution into a clean, dry NMR tube using a pipette.

  • Cap the NMR tube and ensure the solution is homogeneous.

  • The sample is now ready for analysis in an NMR spectrometer.

FT-IR Sample Preparation (Neat Liquid)

Materials:

  • This compound

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

Procedure:

  • Ensure the salt plates are clean and dry.

  • Place one to two drops of this compound onto the surface of one salt plate using a pipette.

  • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Mount the salt plates in the sample holder of the FT-IR spectrometer.

  • Acquire the infrared spectrum.

Conclusion

This compound is a versatile organophosphorus compound with a rich chemistry. While a definitive crystal structure remains to be determined, its molecular structure and bonding are well-characterized by spectroscopic methods. Its participation in the Arbuzov reaction makes it a valuable building block in organic synthesis. Furthermore, its emerging role as an electrolyte additive highlights its potential in advancing energy storage technologies. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound.

References

In-depth Technical Guide: ³¹P NMR Chemical Shift of Tris(2,2,2-trifluoroethyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of Tris(2,2,2-trifluoroethyl) phosphite (B83602). Due to the absence of a specifically reported chemical shift value in peer-reviewed literature and major chemical databases, this guide presents an estimated value based on analogous compounds and outlines a general experimental protocol for its determination.

Introduction to ³¹P NMR of Fluorinated Phosphites

³¹P NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organophosphorus compounds. The ³¹P nucleus has a natural abundance of 100% and a spin of ½, resulting in sharp and readily interpretable NMR signals. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom.

In phosphite esters, the phosphorus atom is in the +3 oxidation state. The introduction of electronegative substituents, such as the 2,2,2-trifluoroethoxy group (-OCH₂CF₃), significantly influences the electron density around the phosphorus nucleus, thereby affecting its chemical shift. The strong electron-withdrawing effect of the fluorine atoms is expected to deshield the phosphorus nucleus, leading to a downfield chemical shift compared to non-fluorinated trialkyl phosphites.

Quantitative Data Presentation

CompoundSolvent³¹P Chemical Shift (δ) [ppm] (Estimated)Reference Standard
Tris(2,2,2-trifluoroethyl) phosphiteCDCl₃~ +140 to +14585% H₃PO₄

Note: The provided chemical shift is an estimation based on the typical range for trialkyl phosphites and the expected electronic effect of the trifluoroethyl groups. Experimental verification is required for a precise value.

Experimental Protocol: ³¹P NMR Spectroscopy

The following provides a detailed, generalized methodology for acquiring a high-quality ³¹P NMR spectrum of a fluorinated phosphite compound like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

  • Solvent Selection: Use a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organophosphorus compounds.

  • Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Reference Standard: An external reference of 85% phosphoric acid (H₃PO₄) in a sealed capillary is typically used and is assigned a chemical shift of 0 ppm. Alternatively, an internal standard can be used if it is inert and its signal does not overlap with the analyte signals.

  • NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz ¹H frequency or higher) equipped with a multinuclear probe is required.

  • Tuning and Matching: Tune and match the probe to the ³¹P frequency to ensure optimal signal detection.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used. Inverse-gated decoupling can be employed for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).

  • Acquisition Time (AT): Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 5-10 seconds is recommended to allow for full relaxation of the ³¹P nuclei, which is crucial for accurate integration if needed.

  • Pulse Width: Calibrate the 90° pulse width for the ³¹P nucleus on the specific probe being used.

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often sufficient to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-300 ppm, centered around the expected chemical shift region for phosphites (e.g., around +140 ppm), should be adequate.

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening factor of 0.5-1.0 Hz) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental process and the relationship between the molecular structure and its expected NMR data.

Experimental_Workflow Experimental Workflow for ³¹P NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Setup Tuning, Locking, Shimming Spectrometer->Setup Acquire Acquire ³¹P NMR Data Setup->Acquire Processing Fourier Transform, Phasing, Baseline Correction Acquire->Processing Referencing Reference to 85% H₃PO₄ Processing->Referencing Analysis Determine Chemical Shift (δ) Referencing->Analysis Structure_Property_Relationship Structure to ³¹P NMR Chemical Shift Relationship cluster_structure Molecular Structure cluster_effect Electronic Effect cluster_spectrum Expected ³¹P NMR Spectrum Compound This compound P(OCH₂CF₃)₃ Phosphite Phosphorus (P) in +3 Oxidation State Compound->Phosphite Fluoroethyl Electron-withdrawing -OCH₂CF₃ groups Compound->Fluoroethyl Deshielding Deshielding of Phosphorus Nucleus Phosphite->Deshielding Fluoroethyl->Deshielding Chemical_Shift Downfield Chemical Shift Deshielding->Chemical_Shift Estimated_Value Estimated δ ≈ +140 to +145 ppm Chemical_Shift->Estimated_Value

Spectroscopic Profile of Tris(2,2,2-trifluoroethyl) phosphite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(2,2,2-trifluoroethyl) phosphite (B83602), a key organophosphorus compound utilized in organometallic chemistry and as an electrolyte additive in lithium-ion batteries. This document outlines predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, expected mass spectrometry (MS) fragmentation patterns, and detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for Tris(2,2,2-trifluoroethyl) phosphite. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Predicted Chemical Shift (δ) / ppm Predicted Multiplicity Predicted Coupling Constant (J) / Hz
¹H ~ 4.4 - 4.6Doublet of Quartets (dq)³JHP ≈ 9-11 Hz, ³JHF ≈ 8-10 Hz
¹³C CF₃: ~122 (quartet, ¹JCF ≈ 277 Hz)CH₂: ~64 (quartet of doublets, ²JCF ≈ 37 Hz, ²JCP ≈ 6 Hz)QuartetQuartet of Doublets¹JCF ≈ 277 Hz²JCF ≈ 37 Hz, ²JCP ≈ 6 Hz
¹⁹F ~ -74 to -76Triplet (t)³JFH ≈ 8-10 Hz
³¹P ~ +140Singlet
Infrared (IR) Spectroscopy
**Predicted Wavenumber (cm⁻¹) **Vibrational Mode
2980 - 2900C-H stretch
1280 - 1100C-F stretch (strong)
1050 - 970P-O-C stretch (strong)
800 - 700C-P stretch
Mass Spectrometry (MS)
Technique Expected m/z Values and Interpretation
Electron Ionization (EI)Molecular Ion (M⁺): m/z 328 (low abundance)Major Fragments: • m/z 229: [M - CH₂CF₃]⁺• m/z 130: [P(OCH₂CF₃)₂]⁺• m/z 83: [CH₂CF₃]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.[1]

2. Instrument Setup:

  • The experiments can be performed on a 300 MHz or higher NMR spectrometer equipped with a broadband probe.

  • For ¹H, ¹³C, and ¹⁹F NMR, use a standard pulse-acquire sequence.

  • For ³¹P NMR, a proton-decoupled pulse-acquire sequence is typically used to simplify the spectrum.[2]

  • Reference the spectra using an internal standard (e.g., TMS for ¹H and ¹³C in organic solvents) or the residual solvent peak. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.

3. Data Acquisition:

  • ¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration (50-100 mg) may be necessary.[3]

  • ¹⁹F NMR: This nucleus is highly sensitive, so acquisition times are generally short.

  • ³¹P NMR: Acquire the spectrum with proton decoupling to obtain a single sharp peak.[2]

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of neat this compound directly onto the ATR crystal.[4]

  • Ensure the crystal is clean before and after the measurement to avoid cross-contamination.

2. Sample Preparation (Transmission - Liquid Film):

  • Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin, uniform film between the plates.[4]

  • Mount the plates in the sample holder of the FTIR spectrometer.

3. Data Acquisition:

  • Record a background spectrum of the empty ATR crystal or clean salt plates.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Average multiple scans to improve the signal-to-noise ratio.

  • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

2. Instrument Setup (Electron Ionization - EI):

  • The sample is introduced into the ion source, where it is vaporized.

  • The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

3. Data Acquisition:

  • The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum plots ion intensity versus m/z.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Neat_Liquid Neat Liquid Sample Sample->Neat_Liquid For IR/MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Neat_Liquid->IR MS Mass Spectrometry (EI-MS) Neat_Liquid->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Modes) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Elucidation & Quality Control NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Tris(2,2,2-trifluoroethyl) phosphite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Versatile Fluorinated Reagent

Tris(2,2,2-trifluoroethyl) phosphite (B83602), often abbreviated as TTFP, is a valuable organophosphorus compound utilized across various scientific disciplines, including drug development, materials science, and organic synthesis. Its unique structure, characterized by the presence of three electron-withdrawing trifluoroethyl groups, imparts distinct reactivity and properties that make it a powerful tool for chemists and researchers. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, key applications, and safe handling protocols.

Physicochemical and Spectroscopic Data

The defining characteristics of Tris(2,2,2-trifluoroethyl) phosphite are summarized below. These properties are critical for its application in chemical synthesis and for ensuring appropriate handling and storage.

PropertyValue
Molecular Weight 328.07 g/mol [1][2][3][4]
Molecular Formula C₆H₆F₉O₃P[1][3]
Linear Formula (CF₃CH₂O)₃P[4]
CAS Number 370-69-4[1][4]
Appearance Colorless liquid[1]
Density 1.487 g/mL at 25 °C[1]
Boiling Point 130-131 °C at 743 mmHg[1]
Refractive Index n20/D 1.324[1]
Flash Point >110 °C (>230 °F)[1]

Synthesis of this compound

The synthesis of TTFP is typically achieved through the reaction of a phosphorus trihalide, such as phosphorus trichloride (B1173362), with 2,2,2-trifluoroethanol. A general laboratory-scale synthesis procedure is outlined below.

Reaction Scheme: PCl₃ + 3 CF₃CH₂OH → P(OCH₂CF₃)₃ + 3 HCl

A common method involves the dropwise addition of phosphorus trichloride to 2,2,2-trifluoroethanol.[4] The reaction is often performed in the presence of a base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger for the hydrochloric acid byproduct. Following the reaction, the mixture is typically worked up through washing with water and an organic solvent, followed by separation and purification of the organic phase, often via distillation, to yield the final product.[4]

Key Applications in Research and Drug Development

The trifluoroethyl groups in TTFP are strongly electron-withdrawing, which significantly influences the reactivity of the phosphorus center. This property is leveraged in several key applications.

1. The Michaelis-Arbuzov Reaction: TTFP is a key reagent in the Michaelis-Arbuzov reaction, a fundamental method for forming carbon-phosphorus bonds to synthesize phosphonates.[4][5][6] The reaction involves the nucleophilic attack of the phosphite on an alkyl halide to form a phosphonium (B103445) intermediate, which then rearranges to the thermodynamically stable phosphonate.[6][7]

This reactivity is exploited in the synthesis of various molecules, including precursors for drug candidates.[8] A notable example is its use in synthesizing N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide, a reagent used to create Z-unsaturated amides, which are important structural motifs in bioactive molecules.[2][9][10]

Arbuzov_Reaction TTFP This compound (CF₃CH₂O)₃P Intermediate Quasiphosphonium Salt [(CF₃CH₂O)₃P⁺-R] X⁻ TTFP->Intermediate SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Intermediate Product Bis(2,2,2-trifluoroethyl) Phosphonate (CF₃CH₂O)₂P(O)R Intermediate->Product Rearrangement (SN2-type dealkylation) Byproduct Fluoroethyl Halide (CF₃CH₂-X) Intermediate->Byproduct

Figure 1. The Michaelis-Arbuzov reaction mechanism using TTFP.

2. Ligand in Organometallic Chemistry: TTFP serves as a ligand in organometallic chemistry. Its steric bulk and electronic properties can be used to stabilize metal centers and influence the catalytic activity of metal complexes, sometimes acting as a substitutional equivalent for carbon monoxide.

3. Advanced Materials and Battery Technology: In materials science, TTFP is used as an electrolyte additive to improve the performance and safety of lithium-ion batteries.[8] It can enhance thermal stability and act as a flame retardant, which is critical for developing safer, high-voltage energy storage systems.[8][11]

Experimental Protocols

Synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide via the Arbuzov Reaction

This protocol describes a representative application of TTFP in the synthesis of a phosphonamide reagent, as cited in the literature.[2][9][10]

Materials:

  • This compound (TTFP)

  • 2-bromo-N-methoxy-N-methylacetamide

  • Potassium fluoride (B91410) on alumina (B75360) (KF/alumina)

  • Anhydrous solvent (e.g., acetonitrile)

  • Standard glassware for anhydrous reactions (round-bottom flask, condenser, magnetic stirrer)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add 2-bromo-N-methoxy-N-methylacetamide (1.0 eq), KF/alumina (as catalyst/promoter), and anhydrous acetonitrile.

  • Initiation: Begin stirring the suspension. Add this compound (1.1 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (e.g., by TLC or GC-MS), typically several hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid KF/alumina and wash with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble dry glassware under inert gas B 2. Add 2-bromo-N-methoxy- N-methylacetamide & KF/alumina A->B C 3. Add Tris(2,2,2-trifluoroethyl) phosphite (TTFP) B->C D 4. Heat to reflux and monitor completion C->D E 5. Cool and filter the reaction mixture D->E F 6. Concentrate filtrate E->F G 7. Purify by column chromatography F->G

Figure 2. Workflow for phosphonamide synthesis using TTFP.

Safety and Handling

This compound requires careful handling due to its potential health effects.

  • Hazards: The compound is classified as an irritant. It is harmful if it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

  • Handling: Avoid breathing vapors or mist.[1] Prevent contact with skin and eyes. Keep the container tightly sealed when not in use. Avoid contact with moisture.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[1] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

  • Storage: Store in a cool, dry place away from incompatible materials. The storage class code is typically for combustible liquids.

This guide provides a foundational understanding of this compound for professionals in research and development. Its unique properties make it an indispensable reagent for creating complex molecules and advanced materials. Adherence to proper experimental and safety protocols is essential for its effective and safe utilization.

References

An In-depth Technical Guide on the Hydrolytic Stability of Tris(2,2,2-trifluoroethyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of Tris(2,2,2-trifluoroethyl) phosphite (B83602). While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles of phosphite ester hydrolysis, proposes detailed experimental protocols for its stability assessment, and presents a framework for data analysis and interpretation. This guide is intended to be a valuable resource for researchers and professionals working with Tris(2,2,2-trifluoroethyl) phosphite, enabling them to design and execute robust stability studies.

Introduction to Phosphite Ester Hydrolysis

Phosphite esters, including this compound, are susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more of the P-O-C bonds. This process leads to the formation of phosphorous acid and the corresponding alcohol. The rate of hydrolysis is significantly influenced by several factors, including pH, temperature, and the presence of catalysts.

The electron-withdrawing nature of the trifluoroethyl groups in this compound is expected to play a crucial role in its hydrolytic stability. Generally, electron-withdrawing substituents can influence the electrophilicity of the phosphorus atom and the stability of potential reaction intermediates, thereby affecting the hydrolysis rate.

Mechanistic Pathways of Hydrolysis

The hydrolysis of phosphite esters can proceed through different mechanisms depending on the pH of the medium. The two primary pathways are acid-catalyzed and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of one of the ester oxygen atoms. This is followed by a nucleophilic attack of a water molecule on the phosphorus atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an alcohol molecule yields the hydrolyzed product.

G Phosphite Tris(2,2,2-trifluoroethyl) phosphite Protonation Protonation of Ester Oxygen Phosphite->Protonation H+ Water_Attack Nucleophilic Attack by Water Protonation->Water_Attack H₂O Intermediate Tetrahedral Intermediate Water_Attack->Intermediate Elimination Elimination of 2,2,2-Trifluoroethanol Intermediate->Elimination Product Bis(2,2,2-trifluoroethyl) phosphonate Elimination->Product

Caption: Acid-Catalyzed Hydrolysis Pathway.

Base-Catalyzed Hydrolysis

In alkaline media, a hydroxide (B78521) ion acts as the nucleophile and directly attacks the phosphorus atom. This also leads to the formation of a tetrahedral intermediate, which then breaks down to yield the hydrolysis products.

G Phosphite Tris(2,2,2-trifluoroethyl) phosphite Hydroxide_Attack Nucleophilic Attack by Hydroxide Phosphite->Hydroxide_Attack OH⁻ Intermediate Tetrahedral Intermediate Hydroxide_Attack->Intermediate Elimination Elimination of 2,2,2-Trifluoroethoxide Intermediate->Elimination Product Bis(2,2,2-trifluoroethyl) phosphonate Elimination->Product

Caption: Base-Catalyzed Hydrolysis Pathway.

Proposed Experimental Protocols for Stability Assessment

To quantitatively assess the hydrolytic stability of this compound, a systematic study involving the monitoring of its degradation over time under controlled conditions is necessary. The following protocols, adapted from established methods for studying phosphite and phosphate (B84403) ester hydrolysis, are recommended.

General Experimental Setup

Objective: To determine the rate of hydrolysis of this compound under various pH and temperature conditions.

Materials:

  • This compound (high purity)

  • Buffer solutions of various pH (e.g., pH 4, 7, and 9)

  • Deionized water

  • Thermostatically controlled water bath or incubator

  • Analytical instrumentation (³¹P NMR spectrometer or HPLC system)

  • Vials and other standard laboratory glassware

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) to ensure accurate initial concentrations.

  • In separate vials, add a known volume of the appropriate buffer solution.

  • Place the vials in a thermostatically controlled environment set to the desired temperature (e.g., 25°C, 40°C, 60°C).

  • Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to each vial, ensuring rapid mixing.

  • At predetermined time intervals, withdraw an aliquot from each reaction vial.

  • Quench the reaction immediately to prevent further degradation prior to analysis. This can be achieved by rapid freezing or by adjusting the pH to a more stable region.

  • Analyze the samples using either ³¹P NMR spectroscopy or HPLC.

Protocol 1: Analysis by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful technique for monitoring the hydrolysis of phosphorus-containing compounds as it allows for the direct observation and quantification of the parent compound and its phosphorus-containing degradation products.

Instrumentation:

  • High-resolution NMR spectrometer equipped with a phosphorus probe.

NMR Parameters (suggested):

  • Nucleus: ³¹P

  • Frequency: As per the instrument's magnetic field strength

  • Relaxation Delay (d1): At least 5 times the longest T1 of the phosphorus nuclei to ensure accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

Data Analysis:

  • Process the acquired NMR spectra (Fourier transformation, phasing, and baseline correction).

  • Identify the signals corresponding to this compound and its hydrolysis products based on their chemical shifts.

  • Integrate the peak areas of the respective signals. The concentration of each species is proportional to its peak area.

  • Plot the concentration of this compound as a function of time.

  • Determine the rate constant (k) of the hydrolysis reaction by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).

  • Calculate the half-life (t₁/₂) of the compound using the equation: t₁/₂ = 0.693 / k.

G Start Start: Prepare Reaction Mixtures (various pH, temperatures) Incubate Incubate at Controlled Temperature Start->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench NMR Acquire ³¹P NMR Spectra Quench->NMR Process Process Spectra & Integrate Peaks NMR->Process Plot Plot Concentration vs. Time Process->Plot Analyze Determine Rate Constant and Half-Life Plot->Analyze End End: Stability Profile Analyze->End

Caption: Experimental Workflow for ³¹P NMR Analysis.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative and often more accessible method for quantifying the degradation of the parent compound.

Instrumentation:

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Appropriate HPLC column (e.g., reversed-phase C18).

Method Development:

  • Develop an HPLC method that provides good separation between this compound and its expected hydrolysis products. This involves optimizing the mobile phase composition, flow rate, and detector settings.

  • Establish a calibration curve for this compound to enable accurate quantification.

Data Analysis:

  • Inject the collected samples into the HPLC system.

  • Identify and integrate the peak corresponding to this compound.

  • Quantify the concentration at each time point using the calibration curve.

  • Plot the concentration versus time and determine the rate constant and half-life as described in the NMR protocol.

G Start Start: Prepare Reaction Mixtures (various pH, temperatures) Incubate Incubate at Controlled Temperature Start->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench HPLC Analyze by HPLC Quench->HPLC Quantify Quantify Peak Area using Calibration Curve HPLC->Quantify Plot Plot Concentration vs. Time Quantify->Plot Analyze Determine Rate Constant and Half-Life Plot->Analyze End End: Stability Profile Analyze->End

Caption: Experimental Workflow for HPLC Analysis.

Data Presentation and Interpretation

The quantitative data obtained from the stability studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Tabulated Summary of Hydrolysis Kinetics

Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of this compound

Temperature (°C)pHRate Constant, k (s⁻¹)
254[Experimental Value]
257[Experimental Value]
259[Experimental Value]
404[Experimental Value]
407[Experimental Value]
409[Experimental Value]
604[Experimental Value]
607[Experimental Value]
609[Experimental Value]

Table 2: Half-Lives (t₁/₂) for the Hydrolysis of this compound

Temperature (°C)pHHalf-Life, t₁/₂ (hours)
254[Calculated Value]
257[Calculated Value]
259[Calculated Value]
404[Calculated Value]
407[Calculated Value]
409[Calculated Value]
604[Calculated Value]
607[Calculated Value]
609[Calculated Value]
Factors Influencing Stability

The relationship between various factors and the hydrolytic stability of this compound can be visualized to understand their impact.

G Stability Hydrolytic Stability of This compound pH pH pH->Stability Influences Temp Temperature Temp->Stability Influences Catalysts Presence of Catalysts (e.g., metal ions) Catalysts->Stability Influences Solvent Solvent System Solvent->Stability Influences

Caption: Factors Affecting Hydrolytic Stability.

Conclusion

This technical guide provides a comprehensive framework for investigating the hydrolytic stability of this compound. By following the detailed experimental protocols and data analysis procedures outlined herein, researchers can generate robust and reliable stability data. Understanding the hydrolytic stability of this compound is critical for its effective use in various applications, including as a laboratory reagent and in the development of new technologies. The proposed studies will contribute valuable knowledge to the scientific community and support the informed use of this important chemical.

"thermal decomposition of Tris(2,2,2-trifluoroethyl) phosphite"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Decomposition of Tris(2,2,2-trifluoroethyl) phosphite (B83602)

Abstract

Tris(2,2,2-trifluoroethyl) phosphite (TTFP) is an organophosphorus compound of increasing interest, primarily for its application as a flame-retardant additive and as an electrolyte co-solvent in high-voltage lithium-ion batteries. Its efficacy in these roles is intrinsically linked to its thermal and electrochemical stability. While extensive research exists on its electrochemical behavior, direct experimental studies on its purely thermal decomposition are notably scarce in publicly accessible literature. This technical guide provides a comprehensive overview of the anticipated thermal decomposition of TTFP. By synthesizing data from its known electrochemical degradation, the thermal behavior of analogous non-fluorinated phosphites, and the established effects of fluorination on molecular stability, this document postulates the primary decomposition pathways, products, and kinetics. Furthermore, it outlines detailed experimental protocols for future research to validate these hypotheses, providing a foundational framework for researchers in the field.

Physicochemical Properties

TTFP is a colorless liquid with properties that make it suitable for various applications. The trifluoroethyl groups impart significant electronic effects and influence its stability and reactivity.

PropertyValueReference(s)
Molecular Formula C₆H₆F₉O₃P[1]
Molecular Weight 328.07 g/mol [1]
Boiling Point 130-131 °C at 743 mmHg[1]
Density 1.487 g/mL at 25 °C[1]
Refractive Index n20/D 1.324[1]
Assay 99%[1]

Postulated Thermal Decomposition Pathways

In the absence of direct thermal decomposition studies, the following pathways are postulated based on established chemical principles and the behavior of analogous compounds. The high thermal stability imparted by the C-F bonds suggests that elevated temperatures are required for these processes. Fluorination is known to increase the breakdown temperature of materials.[2][3]

Pathway 1: Oxidation to Phosphate (B84403)

The most anticipated initial decomposition step, particularly in an oxidizing environment, is the conversion of the P(III) center to a more stable P(V) state. This is strongly supported by extensive research on TTFP's role as a lithium-ion battery additive, where it is readily oxidized at the cathode surface.

  • Mechanism: The lone pair of electrons on the phosphorus atom attacks an oxygen source, leading to the formation of a phosphoryl (P=O) bond.

  • Primary Product: Tris(2,2,2-trifluoroethyl) phosphate (TTFPa).

  • Significance: This pathway is analogous to the primary mechanism observed in electrochemical environments and represents the most likely initial transformation under thermal-oxidative stress.[4]

G TTFP This compound (TTFP) O2 Heat, [O] (e.g., atmospheric O₂) TTFP->O2 TTFPa Tris(2,2,2-trifluoroethyl) phosphate (TTFPa) O2->TTFPa

Caption: Postulated oxidation of TTFP to TTFPa under thermal stress.

Pathway 2: Arbuzov-type Rearrangement

A classic reaction of trialkyl phosphites is the thermal or catalyzed Arbuzov rearrangement. While typically initiated by an alkyl halide, a similar intramolecular rearrangement can occur at high temperatures, especially if impurities are present.

  • Mechanism: This pathway involves the nucleophilic attack of the phosphorus on one of the α-carbons of the trifluoroethyl groups, followed by the elimination of a fluoroalkene. However, the strong electron-withdrawing effect of the CF₃ group makes the α-carbon electron-deficient and thus a poor target for nucleophilic attack, suggesting this pathway may require significantly higher energy than for non-fluorinated analogs.

  • Potential Products: Bis(2,2,2-trifluoroethyl) (2,2-difluorovinyl)phosphonate and fluoroethane (B3028841) derivatives.

  • Significance: This represents a classic, albeit likely high-energy, thermal rearrangement pathway for phosphite esters.

G cluster_start High Temperature (> T_rearrangement) cluster_products Potential Products TTFP This compound (TTFP) Phosphonate Bis(2,2,2-trifluoroethyl) (2,2-difluorovinyl)phosphonate TTFP->Phosphonate Intramolecular Rearrangement Fluoroalkane Fluoroalkane byproducts Phosphonate->Fluoroalkane

Caption: Hypothetical high-temperature Arbuzov-type rearrangement of TTFP.

Pathway 3: Homolytic Bond Cleavage

At sufficiently high temperatures, in the absence of a clear oxidative or rearrangement pathway, homolytic bond cleavage will occur, leading to a complex mixture of radical species. The weakest bonds in the molecule are expected to cleave first.

  • Mechanism: The molecule fragments into various radical species through the cleavage of P-O and C-O bonds. These highly reactive radicals will then propagate further reactions.

  • Potential Products: A complex mixture including phosphorus-centered radicals (•P(OCH₂CF₃)₂), trifluoroethoxy radicals (•OCH₂CF₃), and various smaller fluorinated hydrocarbons and phosphorus oxides.

  • Significance: This pathway represents the ultimate, high-energy decomposition of the molecule, typical of pyrolysis conditions.[5]

G TTFP This compound (TTFP) Pyrolysis Pyrolysis (High T, Inert Atm.) TTFP->Pyrolysis Radicals Initial Radical Pool (P-O, C-O Cleavage) Pyrolysis->Radicals Products Complex Mixture (PFₓOᵧ, CₓHᵧFₙ, etc.) Radicals->Products Radical Propagation & Termination

Caption: High-temperature homolytic (radical) decomposition of TTFP.

Quantitative Decomposition Data (from Analogous Systems)

Direct quantitative data on the thermal decomposition of TTFP is not available. The tables below summarize key findings from the most relevant analogous system: the electrochemical decomposition of TTFP itself, which provides insight into product stability.

Table 1: Key Species Identified in the Electrochemical Decomposition of TTFP

SpeciesFull NameContext/Method of ObservationReference(s)
TTFPa Tris(2,2,2-trifluoroethyl) phosphatePrimary oxidation product at charged NMC cathode surfaces (>4.3 V vs. Li/Li⁺). Observed via HPLC.[4]
BTFPa Bis(2,2,2-trifluoroethyl) phosphateProposed to form via the loss of one –CH₂CF₃ side group when TTFP binds to the cathode surface.[4]

Proposed Experimental Protocols for Investigation

To elucidate the precise thermal decomposition mechanisms and kinetics of TTFP, a multi-faceted analytical approach is required. The following protocols are standard methodologies for such investigations.[6]

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
  • Objective: To determine the thermal stability, onset of decomposition temperature, and identify evolved gaseous products in real-time.

  • Methodology:

    • A small sample of TTFP (5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

    • The sample is heated at a controlled linear rate (e.g., 5, 10, and 20 °C/min) from ambient temperature to approximately 600 °C.

    • Experiments should be conducted under both an inert atmosphere (e.g., Nitrogen or Argon at 50 mL/min) to study pyrolysis and an oxidative atmosphere (e.g., Air at 50 mL/min) to study thermal-oxidative degradation.

    • The mass loss as a function of temperature is recorded. The derivative of this curve (DTG) indicates the temperatures of maximum decomposition rates.

    • The evolved gas from the TGA furnace is simultaneously transferred via a heated capillary to a mass spectrometer to identify the molecular weight of the decomposition products as they are formed.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal transitions, identifying whether decomposition processes are endothermic or exothermic.

  • Methodology:

    • A small sample of TTFP (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • The sample and reference are heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

    • The differential heat flow required to maintain the sample and reference at the same temperature is measured. This reveals transition temperatures and enthalpies for events like boiling and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To separate and definitively identify the full spectrum of volatile and semi-volatile decomposition products.

  • Methodology:

    • A microgram-scale sample of TTFP is deposited onto a pyrolysis probe.

    • The probe is rapidly heated (pyrolyzed) to a specific temperature (e.g., 300, 400, 500 °C) in the injection port of a gas chromatograph.

    • The decomposition products are swept by a carrier gas (e.g., Helium) onto a GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.

    • As compounds elute from the column, they enter a mass spectrometer, which provides mass spectra for positive identification by comparison with spectral libraries and fragmentation patterns.

G cluster_workflow Proposed Experimental Workflow Sample TTFP Sample TGA TGA-MS (N₂ and Air Atm.) Sample->TGA DSC DSC (N₂ Atm.) Sample->DSC PyGCMS Py-GC-MS (Multiple T) Sample->PyGCMS Data1 Decomposition Temp. Evolved Gas ID TGA->Data1 Data2 Transition Enthalpy (Endo/Exothermic) DSC->Data2 Data3 Detailed Product ID & Quantification PyGCMS->Data3 Analysis Kinetic Modeling (e.g., Flynn-Wall-Ozawa) Data1->Analysis Mechanism Mechanism Elucidation Data3->Mechanism Analysis->Mechanism

Caption: A proposed workflow for the comprehensive study of TTFP thermal decomposition.

Conclusion

While direct experimental data on the thermal decomposition of this compound remains to be published, a robust working model of its behavior can be constructed. Evidence from its well-studied electrochemical oxidation strongly suggests that conversion to Tris(2,2,2-trifluoroethyl) phosphate is a primary and highly favorable decomposition pathway, particularly under oxidative conditions. At higher temperatures, analogies with non-fluorinated phosphites suggest that Arbuzov-type rearrangements and eventual homolytic bond cleavage will occur, though the significant C-F bond strength and the electron-withdrawing nature of the trifluoroethyl groups likely elevate the temperatures required for these processes compared to their hydrocarbon counterparts. This inherent stability is a key attribute for its applications. The experimental protocols detailed herein provide a clear and comprehensive roadmap for researchers to rigorously investigate and quantify the thermal degradation of TTFP, enabling the development of more accurate models for its performance and safety in advanced material applications.

References

A Technical Guide to the Solubility of Tris(2,2,2-trifluoroethyl) phosphite in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tris(2,2,2-trifluoroethyl) phosphite (B83602)

Tris(2,2,2-trifluoroethyl) phosphite, with the chemical formula P(OCH₂CF₃)₃, is a colorless liquid at room temperature. Its unique electronic properties, stemming from the electron-withdrawing trifluoroethyl groups, make it a valuable ligand in organometallic chemistry and a useful reagent in various synthetic transformations. Notably, it serves as a synthetic intermediate in the production of pharmaceutical compounds and is utilized in the development of new materials, including flame retardants and nonflammable electrolytes for lithium-ion batteries.[1][2]

Qualitative Solubility of this compound

Based on available chemical literature and supplier information, this compound is described as being soluble in a range of common organic solvents. This general solubility is a critical parameter for its application in solution-phase reactions and formulations.

Solvent ClassSpecific SolventsSolubility Description
EthersDiethyl etherSoluble[3]
Chlorinated SolventsChloroformSoluble[3]
AlcoholsMethanolSoluble[3]

Note: The term "soluble" in this context implies miscibility or the ability to form a homogeneous solution, but does not provide information on the concentration limits. For precise applications, quantitative determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is based on the principle of preparing a saturated solution and subsequently measuring the concentration of the solute in the supernatant.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvent: Selected organic solvent (e.g., hexane, toluene, dichloromethane, ethyl acetate) of analytical grade

  • Apparatus:

    • Analytical balance (± 0.0001 g)

    • Volumetric flasks and pipettes (Class A)

    • Thermostatically controlled shaker or magnetic stirrer with a water bath

    • Centrifuge

    • Gas chromatograph (GC) with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD)

    • Syringes for sample injection

    • Vials with septa

Procedure

Step 1: Preparation of a Saturated Solution

  • Accurately weigh an excess amount of this compound into a vial.

  • Add a known volume or mass of the chosen organic solvent to the vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer within a water bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of a small amount of undissolved liquid phosphite at the bottom of the vial indicates saturation.

Step 2: Separation of the Saturated Solution

  • After the equilibration period, cease agitation and allow the mixture to stand in the constant temperature bath for several hours to allow the undissolved phosphite to settle.

  • To ensure complete separation of the undissolved solute, centrifuge the vial at a moderate speed.

  • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, being cautious not to disturb the undissolved layer.

Step 3: Determination of Concentration by Gas Chromatography (GC)

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

  • GC Analysis:

    • Inject a known volume of each standard solution into the GC to generate a calibration curve (peak area vs. concentration).

    • Inject a known volume of the appropriately diluted saturated supernatant into the GC.

  • Quantification: Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration of the saturated solution.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Concentration Analysis (GC) cluster_result Result prep1 Weigh excess phosphite prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 sep1 Settle undissolved phosphite prep3->sep1 sep2 Centrifuge sep1->sep2 sep3 Extract supernatant sep2->sep3 an3 Analyze supernatant sample sep3->an3 an1 Prepare standard solutions an2 Generate calibration curve an1->an2 an4 Determine concentration an2->an4 an3->an4 res1 Calculate Solubility an4->res1

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationships cluster_properties Key Properties cluster_applications Applications compound Tris(2,2,2-trifluoroethyl) phosphite prop1 Good Solubility in Organic Solvents compound->prop1 prop2 Electron-Withdrawing Nature compound->prop2 app1 Pharmaceutical Synthesis prop1->app1 enables solution- phase reactions app2 Organometallic Catalysis prop1->app2 app3 Material Science (e.g., Electrolytes) prop1->app3 prop2->app2 influences ligand properties prop2->app3

Caption: Logical relationships of properties and applications of this compound.

Conclusion

This compound exhibits good general solubility in common organic solvents, a characteristic that underpins its utility in various chemical applications. For researchers and professionals requiring precise solubility data for process development, reaction optimization, or formulation design, the detailed experimental protocol provided in this guide offers a robust framework for its determination. The visualization of both the experimental workflow and the logical connections between the compound's properties and its applications serves to enhance the practical understanding and utilization of this important chemical.

References

An In-depth Technical Guide to Tris(2,2,2-trifluoroethyl) phosphite: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP) is an organophosphorus compound with the chemical formula P(OCH₂CF₃)₃. Its unique structure, featuring three electron-withdrawing trifluoroethyl groups, imparts distinct chemical and physical properties that have led to its application in diverse fields of chemistry. This technical guide provides a comprehensive literature review of TTFP, covering its synthesis, physicochemical properties, spectroscopic data, and key applications in organic synthesis, materials science, and organometallic chemistry.

Physicochemical Properties

Tris(2,2,2-trifluoroethyl) phosphite is a colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₆H₆F₉O₃P[1]
Molecular Weight 328.07 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 130-131 °C at 743 mmHg[2]
Density 1.487 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.324[2]
Flash Point >230 °F (>110 °C)[1]
CAS Number 370-69-4

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a multiplet for the methylene (B1212753) protons (-CH₂-) due to coupling with both the phosphorus-31 nucleus and the adjacent fluorine-19 nuclei.

¹³C NMR: The carbon-13 NMR spectrum would exhibit two distinct signals corresponding to the methylene carbon (-CH₂) and the trifluoromethyl carbon (-CF₃). The electron-withdrawing nature of the fluorine atoms would cause a downfield shift for the -CF₃ carbon.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing this molecule, showing a characteristic signal for the -CF₃ group.[3][4] The coupling with the methylene protons would lead to a more complex splitting pattern.

³¹P NMR: The phosphorus-31 NMR spectrum is crucial for confirming the trivalent state of the phosphorus atom. The chemical shift for phosphites typically appears in a distinct region of the spectrum.[5][6]

Vibrational Spectroscopy (FTIR and Raman)

The infrared and Raman spectra of this compound are characterized by strong vibrations associated with the P-O-C and C-F bonds.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
P-O-C Stretch 995 - 1035Strong absorption in the IR spectrum.[7][8]
C-F Stretch 1100 - 1200Typically very strong and characteristic absorptions.
C-H Stretch 2850 - 3000Associated with the methylene groups.
P=O Stretch (in oxidized product) 1250 - 1350Appearance of this band would indicate oxidation to the corresponding phosphate (B84403).[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with 2,2,2-trifluoroethanol (B45653) in the presence of a base to neutralize the HCl byproduct. A detailed procedure is provided in a patent, with two example embodiments.[7]

Embodiment 1: Synthesis using Triethylamine (B128534) in THF [7]

  • Reagents:

    • 2,2,2-Trifluoroethanol: 330g

    • Triethylamine: 303.6g

    • Phosphorus oxychloride: 153.3g (Note: The patent mentions phosphorus oxychloride, but for the synthesis of the phosphite, phosphorus trichloride would be the correct reagent. This may be a typo in the source.)

    • Tetrahydrofuran (THF): 460mL

    • 10% Saline solution

    • 1% Sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Activated carbon

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 330g of 2,2,2-trifluoroethanol and 303.6g of triethylamine in 460mL of THF in a reaction vessel.

    • Cool the reaction mixture to -6°C.

    • Slowly add 153.3g of phosphorus trichloride dropwise over 4 hours, maintaining the temperature at -6°C.

    • After the addition is complete, allow the reaction mixture to naturally warm to 0°C and maintain at this temperature for 1.5 hours.

    • Filter the reaction mixture by suction to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with 10% saline solution for 30 minutes.

    • Separate the organic phase and wash it with 1% aqueous sodium bicarbonate solution for 20 minutes.

    • Separate the organic phase and dry it over anhydrous magnesium sulfate.

    • Decolorize the solution by adding activated carbon and then filter.

    • Concentrate the filtrate under vacuum (0.093MPa) first at 45°C for 1 hour, and then at 60°C for 1 hour to obtain the final product.

Embodiment 2: Synthesis using Pyridine (B92270) in Toluene (B28343) [7]

  • Reagents:

    • 2,2,2-Trifluoroethanol: 350g

    • Pyridine: 276.5g

    • Phosphorus oxychloride: 153.3g (Note: Same as above, phosphorus trichloride is the likely intended reagent)

    • Toluene: 1000mL

    • 10% Saline solution

    • 1% Sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Activated carbon

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 350g of 2,2,2-trifluoroethanol and 276.5g of pyridine in 1000mL of toluene in a reaction vessel.

    • Cool the reaction mixture to -7°C.

    • Slowly add 153.3g of phosphorus trichloride dropwise over 5 hours, maintaining the temperature at -7°C.

    • After the addition is complete, allow the reaction mixture to naturally warm to 0°C and maintain at this temperature for 2 hours.

    • Filter the reaction mixture by suction to remove the pyridinium (B92312) hydrochloride salt.

    • Wash the filtrate with 10% saline solution for 40 minutes.

    • Separate the organic phase and wash it with 1% aqueous sodium bicarbonate solution for 30 minutes.

    • Separate the organic phase and dry it over anhydrous magnesium sulfate.

    • Decolorize the solution by adding activated carbon and then filter.

    • Concentrate the filtrate under vacuum (0.093MPa) first at 50°C for 1.5 hours, and then at 63°C for 2 hours to yield the product.

Applications

Additive in Lithium-Ion Batteries

This compound has garnered significant attention as a functional electrolyte additive in lithium-ion batteries. Its primary roles are to enhance the safety and improve the electrochemical performance of the battery.

Mechanism of Action:

TTFP functions by forming a stable solid electrolyte interphase (SEI) on the surface of the cathode, particularly at high voltages. This protective layer suppresses the decomposition of the electrolyte and minimizes detrimental side reactions between the electrolyte and the cathode material. The proposed mechanism involves the oxidation of the phosphite (P(III)) to the corresponding phosphate (P(V)) on the cathode surface.

Proposed mechanism of SEI formation by TTFP on a cathode surface.

Performance Enhancements:

The addition of TTFP to the electrolyte has been shown to lead to several improvements in battery performance, as summarized in Table 2.

Performance MetricImprovement with TTFPReference(s)
Flame Retardancy Significantly improves the non-flammability of the electrolyte.
Capacity Retention Increased capacity retention after multiple cycles.
Coulombic Efficiency Higher coulombic efficiency, indicating fewer side reactions.
Thermal Stability Enhanced thermal stability of the electrolyte.
Reagent in Organic Synthesis: The Arbuzov Reaction

This compound is a valuable reagent in the Michaelis-Arbuzov reaction, a widely used method for the formation of carbon-phosphorus bonds.[9][10][11] In this reaction, the phosphite reacts with an alkyl halide to yield a phosphonate (B1237965).

General Reaction Scheme:

The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. This is followed by the dealkylation of the intermediate by the halide ion to give the final phosphonate product.[9][10][11]

G TTFP This compound Intermediate Phosphonium Salt Intermediate TTFP->Intermediate Sₙ2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Intermediate Phosphonate Bis(2,2,2-trifluoroethyl) Alkylphosphonate Intermediate->Phosphonate Dealkylation SideProduct 2,2,2-Trifluoroethyl Halide Intermediate->SideProduct

Generalized workflow of the Michaelis-Arbuzov reaction using TTFP.

Specific Example:

A notable application is the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide, which is achieved through the Arbuzov reaction of TTFP with 2-bromo-N-methoxy-N-methylacetamide.[2]

Ligand in Organometallic Chemistry

The electron-withdrawing nature of the trifluoroethyl groups makes this compound a unique ligand in organometallic chemistry. It can be used to modify the electronic properties of metal centers in catalytic complexes. The strong π-acceptor character of TTFP can influence the reactivity and selectivity of transition metal catalysts. However, specific examples of its application in catalysis are not extensively documented in the readily available literature.

Conclusion

This compound is a versatile organophosphorus compound with a growing number of applications. Its synthesis is well-established, and its physicochemical and spectroscopic properties are reasonably well-characterized. The most prominent and well-documented application of TTFP is as a high-performance electrolyte additive in lithium-ion batteries, where it significantly enhances safety and electrochemical stability. Its utility as a reagent in the Arbuzov reaction for the synthesis of fluorinated phosphonates is also a key feature. While its role as a ligand in organometallic chemistry is recognized, further research is needed to fully explore its potential in catalysis. This technical guide provides a solid foundation for researchers and professionals working with or considering the use of this compound in their respective fields.

References

The Advent of Fluorinated Phosphites: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and history of fluorinated phosphites has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the origins of these unique organophosphorus compounds, from early observations to the development of sophisticated synthetic methodologies, providing a foundational resource for advancements in chemistry and medicine.

The journey into the world of fluorinated phosphorus compounds began in the late 19th century. A pivotal moment in this field was the pioneering work of French chemist Henri Moissan. In 1884, while on his quest to isolate elemental fluorine, Moissan investigated the reactivity of phosphorus trifluoride (PF\u2083), a key precursor to modern fluorinated phosphites. His early explorations into the reactions of PF\u2083 laid the essential groundwork for future synthetic endeavors in this class of compounds.

The 20th century witnessed the expansion of organophosphorus chemistry, with the development of fundamental reactions that would later be adapted for the synthesis of fluorinated phosphites. The Michaelis-Arbuzov reaction, discovered in 1898, and the Pudovik reaction are two such cornerstone methodologies that have proven adaptable for the formation of phosphorus-carbon bonds in the presence of fluorine substituents. These reactions have become integral to the synthetic chemist's toolkit for accessing a diverse range of fluorinated phosphonates and related P(V) compounds, and their principles have influenced the synthetic strategies for P(III) fluorinated phosphites.

Significant progress in the synthesis of fluorinated phosphites has been achieved through various approaches, each offering unique advantages in terms of substrate scope and reaction conditions.

Key Synthetic Milestones:

  • Early Explorations with Phosphorus Trifluoride: Henri Moissan's work in 1884, though focused on isolating fluorine, provided the first insights into the reactivity of a key fluorinated phosphorus precursor.

  • Adaptation of Classic Reactions: The principles of the Michaelis-Arbuzov and Pudovik reactions have been extended to create fluorinated analogues, expanding the library of accessible organophosphorus compounds.

  • Emergence of Chiral Fluorinated Phosphites: More recent developments have focused on the synthesis of enantiomerically pure fluorinated phosphites, which are of significant interest in asymmetric catalysis and medicinal chemistry.

This guide provides an in-depth look at the experimental protocols, quantitative data, and logical frameworks that have shaped our understanding of fluorinated phosphites.

Table 1: Physicochemical Properties of Representative Fluorinated Phosphites

CompoundFormulaBoiling Point (°C)Density (g/mL)Refractive Index (n\u1d48\u2070)
Diethyl fluorophosphite(C\u2082H\u2085O)\u2082PF96-971.0851.378
Diphenyl fluorophosphite(C\u2086H\u2085O)\u2082PF120-122 (1 mmHg)1.2341.552
Bis(2,2,2-trifluoroethyl) phosphite(CF\u2083CH\u2082O)\u2082P(O)H70-72 (10 mmHg)1.5261.335

Table 2: Spectroscopic Data for Selected Fluorinated Phosphites

Compound\u00b3\u00b9P NMR \u03b4 (ppm)\u00b9\u2079F NMR \u03b4 (ppm)\u00b9J\u209a\u2097 (Hz)
Diethyl fluorophosphite135.2-72.51180
Diphenyl fluorophosphite128.7-58.31210
(CF\u2083CH\u2082O)\u2082P(O)H8.5-75.8 (CF\u2083)N/A

Experimental Protocols

General Synthesis of Dialkyl Fluorophosphites via Halogen Exchange

Materials:

  • Dialkyl chlorophosphite (1.0 eq)

  • Anhydrous sodium fluoride (B91410) (NaF) or potassium fluoride (KF) (1.2 eq)

  • Aprotic solvent (e.g., acetonitrile, sulfolane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A flame-dried reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with the anhydrous fluoride salt and the aprotic solvent.

  • The dialkyl chlorophosphite is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then heated to reflux and maintained at that temperature for a specified time (typically 2-6 hours), with the progress of the reaction monitored by \u00b3\u00b9P NMR spectroscopy.

  • Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to yield the pure dialkyl fluorophosphite.

Visualizing Synthetic Pathways

To illustrate the logical flow of synthetic strategies for fluorinated phosphites, the following diagrams have been generated using the DOT language.

Synthesis_of_Fluorinated_Phosphites cluster_precursors Key Precursors cluster_intermediates Key Intermediates cluster_products Fluorinated Phosphites PCl3 PCl₃ ROPCl2 (RO)PCl₂ PCl3->ROPCl2 + ROH PF3 PF₃ ROPF2 (RO)PF₂ PF3->ROPF2 + ROH ROH Alcohols/Phenols (ROH) RO2PCl (RO)₂PCl ROPCl2->RO2PCl + ROH RO2PF (RO)₂PF RO2PCl->RO2PF + NaF/KF ROPF2->RO2PF + ROH

General synthetic routes to fluorinated phosphites.

Arbuzov_Reaction_Fluorinated cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Fluorophosphite (RO)₂PF Phosphonium [(RO)₂P(F)R']⁺X⁻ Fluorophosphite->Phosphonium + R'X AlkylHalide R'X Phosphonofluoridate R'P(O)(OR)F Phosphonium->Phosphonofluoridate Rearrangement AlkylHalide2 RX Phosphonium->AlkylHalide2 Rearrangement

Michaelis-Arbuzov reaction with a fluorophosphite.

This guide serves as a foundational reference for researchers and professionals, aiming to inspire further innovation in the synthesis and application of these remarkable compounds. The continued exploration of fluorinated phosphites holds immense potential for the development of new catalysts, materials, and therapeutic agents.

Methodological & Application

Application Notes and Protocols: Tris(2,2,2-trifluoroethyl) phosphite (TTFP) as an Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP) as an electrolyte additive to enhance the performance and safety of lithium-ion batteries. Detailed protocols for its application and evaluation are outlined below.

Introduction

Tris(2,2,2-trifluoroethyl) phosphite (TTFP) is an organophosphorus compound utilized as an electrolyte additive in lithium-ion batteries to improve electrochemical performance and safety. Its primary functions include acting as a flame retardant and forming a stable cathode electrolyte interphase (CEI) on the surface of the cathode. This protective layer suppresses the oxidative decomposition of the electrolyte at high voltages, leading to improved cycling stability and capacity retention, particularly with high-voltage cathode materials like lithium nickel manganese cobalt oxides (NMC).

Key Applications and Benefits

  • Enhanced Safety : TTFP significantly reduces the flammability of common carbonate-based electrolytes. The addition of 15 wt.% TTFP to a standard electrolyte formulation can render it nonflammable.

  • Improved High-Voltage Performance : It is particularly effective in protecting high-voltage cathodes, such as NMC and lithium-rich layered oxides, from degradation during cycling to potentials above 4.3 V vs. Li/Li+[1][2].

  • Increased Cycling Stability : By forming a protective CEI, TTFP mitigates electrolyte decomposition and transition metal dissolution from the cathode, resulting in improved long-term capacity retention and coulombic efficiency[1][3].

  • Suppression of Gas Generation : The stable CEI formed by TTFP can help to reduce the parasitic reactions that lead to gas generation within the cell, a critical factor for pouch and prismatic cell formats.

Mechanism of Action

TTFP functions primarily through its electrochemical oxidation on the cathode surface at a potential lower than that of the bulk electrolyte. This process leads to the formation of a protective film. The lone pair of electrons on the phosphorus atom in TTFP facilitates its oxidation.

The proposed mechanism involves the following key steps:

  • Oxidation of TTFP : During the initial charging of the battery, TTFP is oxidized on the surface of the cathode material.

  • Oxygen Scavenging : TTFP can act as an oxygen scavenger, reacting with reactive oxygen species at the cathode surface.

  • Formation of Decomposition Products : The oxidation of TTFP leads to the formation of more stable phosphate (B84403) species, such as tris(2,2,2-trifluoroethyl) phosphate (TTFPa) and bis(2,2,2-trifluoroethyl) phosphate (BTFPa)[2][4].

  • CEI Formation : These decomposition products, along with other electrolyte-derived species, contribute to the formation of a thin, stable, and ionically conductive CEI layer on the cathode. This layer is believed to contain P-O-TM (Transition Metal) bonds, indicating a direct interaction with the cathode surface[2][4].

G cluster_electrolyte Electrolyte Bulk cluster_cathode Cathode Surface TTFP TTFP Decomposition Oxidative Decomposition TTFP->Decomposition High Voltage Cathode NMC Cathode CEI Protective CEI Layer (contains TTFPa, BTFPa) Decomposition->CEI Forms CEI->Cathode Protects

Mechanism of TTFP at the cathode surface.

Data Presentation: Performance Improvements

The following tables summarize the quantitative data on the performance improvements observed with the addition of TTFP to the electrolyte in various lithium-ion battery chemistries.

Table 1: Effect of TTFP on the Performance of NMC523/Graphite (B72142) Full Cells

Additive Concentration (wt%)Voltage Window (V)C-RateCycle NumberCapacity Retention (%)Average Coulombic Efficiency (%)Reference
0 (Baseline)3.0 - 4.6C/3200~62<99.5[1]
1% TTFP3.0 - 4.6C/3200>77>99.7[1]

Table 2: Impact of TTFP on the Discharge Capacity and Retention in Li/NMC Cells

Additive Concentration (wt%)Voltage Window (V)C-RateCycle NumberDischarge Capacity (mAh g⁻¹)Capacity Retention (%)Reference
0 (Baseline)2.75 - 4.20.2C10013069[3]
10% TTFP2.75 - 4.20.2C100162.373.9[3]
0 (Baseline)2.75 - 4.50.2C100118.760.93[3]
10% TTFP2.75 - 4.50.2C100150.065.39[3]

Experimental Protocols

The following are detailed protocols for the preparation and testing of lithium-ion coin cells incorporating TTFP as an electrolyte additive.

Materials and Equipment
  • Cathode Active Material : LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC523)

  • Anode Active Material : Graphite

  • Conductive Additive : Super P or C45 Carbon Black

  • Binder : Polyvinylidene fluoride (B91410) (PVDF) for the cathode, Carboxymethyl cellulose (B213188) (CMC) and Styrene-butadiene rubber (SBR) for the anode.

  • Solvent : N-Methyl-2-pyrrolidone (NMP) for the cathode, Deionized water for the anode.

  • Current Collectors : Aluminum foil (cathode), Copper foil (anode)

  • Electrolyte Salt : Lithium hexafluorophosphate (B91526) (LiPF₆)

  • Electrolyte Solvents : Ethylene carbonate (EC), Dimethyl carbonate (DMC), or Ethyl methyl carbonate (EMC)

  • Additive : this compound (TTFP), 99% purity

  • Separator : Polypropylene (PP) or Polyethylene (PE) membrane

  • Coin Cell Components : CR2032 cases, spacers, and springs

  • Equipment : Planetary mixer or magnetic stirrer, doctor blade coater, vacuum oven, electrode punching machine, coin cell crimper, glovebox with argon atmosphere (<0.5 ppm H₂O and O₂), battery cycler, electrochemical impedance spectroscopy (EIS) analyzer.

Protocol 1: Electrode and Electrolyte Preparation

Cathode Slurry Preparation (NMC523):

  • Dry the NMC523 powder at 120°C for 12 hours under vacuum.

  • In a planetary mixer, combine NMC523, carbon black, and PVDF in a weight ratio of 95:2.5:2.5.

  • Slowly add NMP to the powder mixture while mixing to achieve a solid content of approximately 50-60%.

  • Mix at a high speed for 2-4 hours until a homogeneous, viscous slurry is formed.

Anode Slurry Preparation (Graphite):

  • In a separate mixer, combine graphite powder, carbon black, CMC, and SBR in a weight ratio of 94:2:2:2.

  • Add deionized water as the solvent and mix until a uniform slurry is obtained.

Electrode Coating and Drying:

  • Using a doctor blade, cast the cathode slurry onto aluminum foil and the anode slurry onto copper foil. The thickness should be adjusted to achieve the desired active material loading.

  • Dry the coated electrodes in a vacuum oven at 80-120°C for 12-24 hours to completely remove the solvent.

  • Calender the dried electrodes to the desired thickness and porosity.

  • Punch circular electrodes of the required diameter (e.g., 14 mm for the cathode and 15 mm for the anode for a CR2032 coin cell).

  • Dry the punched electrodes again under vacuum at 120°C for at least 12 hours before transferring them into a glovebox.

Electrolyte Preparation:

  • Inside an argon-filled glovebox, dissolve LiPF₆ in a mixture of carbonate solvents (e.g., EC:DMC 1:1 by volume) to a concentration of 1.0 M. This is the baseline electrolyte.

  • To prepare the additive-containing electrolyte, add the desired weight percentage of TTFP (e.g., 1 wt%) to the baseline electrolyte and stir until fully dissolved.

Protocol 2: Coin Cell Assembly (CR2032)

G start Start: Inside Ar-filled Glovebox step1 Place cathode in cell case start->step1 step2 Add a few drops of electrolyte step1->step2 step3 Place separator on cathode step2->step3 step4 Add more electrolyte to saturate separator step3->step4 step5 Place anode on separator step4->step5 step6 Place spacer and spring step5->step6 step7 Place cap on top step6->step7 step8 Crimp the cell step7->step8 end_node Coin Cell Ready for Testing step8->end_node

Workflow for CR2032 coin cell assembly.
  • Transfer all necessary components (punched electrodes, separator, electrolyte, and coin cell parts) into an argon-filled glovebox.

  • Place the cathode disc in the center of the bottom case of the CR2032 coin cell.

  • Dispense a few drops of the prepared electrolyte (with or without TTFP) onto the cathode surface.

  • Carefully place a separator disc on top of the cathode.

  • Add more electrolyte to ensure the separator is fully wetted.

  • Place the anode disc on top of the separator.

  • Position a stainless steel spacer and then a spring on top of the anode.

  • Place the top cap over the assembly.

  • Crimp the coin cell using a coin cell crimper to ensure a hermetic seal.

  • Remove the assembled cell from the glovebox and let it rest for at least 12 hours before electrochemical testing.

Protocol 3: Electrochemical Testing and Characterization

Formation Cycling:

  • Perform 2-3 formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0 V to 4.6 V for NMC523/graphite). This step is crucial for the initial formation of a stable SEI and CEI.

Galvanostatic Cycling:

  • Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency. Maintain a constant temperature (e.g., 25°C or 45°C) throughout the test.

Electrochemical Impedance Spectroscopy (EIS):

  • Conduct EIS measurements at different states of charge (SOC) and after a certain number of cycles to analyze the evolution of interfacial and charge-transfer resistances. A typical frequency range is from 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV).

Post-mortem Analysis:

  • After cycling, disassemble the cells inside a glovebox.

  • Carefully retrieve the electrodes and rinse them with a solvent like DMC to remove residual electrolyte.

  • Characterize the surface of the electrodes using techniques such as X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical composition of the CEI and Scanning Electron Microscopy (SEM) to observe morphological changes.

Safety and Handling

  • TTFP is a chemical that should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The assembly of lithium-ion cells should be performed in a dry and inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination, which can lead to hazardous reactions.

  • Follow all standard laboratory safety procedures for handling flammable organic solvents and lithium-containing materials.

By following these protocols, researchers can effectively evaluate the benefits of this compound as an electrolyte additive for developing safer and more durable high-performance lithium-ion batteries.

References

Application Notes and Protocols for Tris(2,2,2-trifluoroethyl) phosphite (TTFEP) in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFEP) as a functional electrolyte additive in lithium-ion batteries (LIBs). The inclusion of detailed protocols and performance data is intended to facilitate the adoption and further investigation of this additive for enhancing battery performance and safety.

Introduction

Tris(2,2,2-trifluoroethyl) phosphite (TTFEP) is an organophosphorus compound that has garnered significant attention as a multifunctional electrolyte additive for lithium-ion batteries. Its primary roles are to enhance the safety and improve the electrochemical performance of LIBs, particularly those operating at high voltages. The flammable nature of conventional carbonate-based electrolytes is a major safety concern, and TTFEP serves as an effective flame retardant.[1][2] Beyond its safety benefits, TTFEP actively participates in the electrochemical processes within the battery, contributing to the formation of stable electrode-electrolyte interphases and mitigating degradation mechanisms.

Performance Enhancements with TTFEP

The addition of TTFEP to standard lithium-ion battery electrolytes has been shown to yield significant improvements in several key performance metrics. These enhancements are primarily attributed to the formation of a stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI) on the cathode.

Cycling Stability and Capacity Retention

TTFEP significantly improves the cycling stability and capacity retention of lithium-ion batteries, especially in high-voltage applications.

CathodeAnodeElectrolyteTTFEP Conc.Voltage Range (V)Cycle NumberCapacity Retention (%)Coulombic Efficiency (%)Reference
LiNi0.5Co0.2Mn0.3O2 (NCM523)Graphite1 M LiPF6 in EC/EMC1 wt%3.0 - 4.6100+ImprovedImproved[3]
Li-rich Layered OxideLithium1 M LiPF6 in EC/DMC5 wt%2.0 - 4.6100~85>98
LiNi0.5Co0.2Mn0.3O2Graphite1 M LiDFOB in TFP/GBL-3.0 - 4.520090.8-[4]
Flame Retardancy

A key advantage of TTFEP is its ability to reduce the flammability of the electrolyte. When the concentration of TTFEP in the electrolyte is increased, the self-extinguishing time (SET) of the electrolyte decreases significantly. Electrolytes containing over 20% (vol.) of a similar fluorinated phosphate (B84403) (TFP) have been shown to be nonflammable.

Base ElectrolyteAdditiveAdditive Conc. (wt%)FlammabilityReference
1 M LiPF6 in PC/EC/EMC (3:3:4 by wt)TTFEP15Nonflammable[2]

Mechanism of Action

The beneficial effects of TTFEP stem from its electrochemical behavior at the electrode surfaces. It is preferentially oxidized on the cathode surface at a lower potential than the conventional electrolyte solvents.[3] This process leads to the formation of a protective film that suppresses further electrolyte decomposition.

At the cathode, especially at high voltages, TTFEP can act as an "oxygen scavenger." During the charging of lithium-rich cathodes, oxygen can be released from the crystal lattice, leading to structural degradation and capacity fade. TTFEP can react with this released oxygen, mitigating its detrimental effects.

The decomposition products of TTFEP, which include organophosphates and LiF, contribute to the formation of a stable and robust SEI layer on the anode and a protective CEI on the cathode.[2][3] This interphase layer is more effective at preventing the continuous decomposition of the electrolyte and minimizing the loss of active lithium.

TTFEP_Mechanism cluster_cathode Cathode Surface (High Voltage) cluster_anode Anode Surface Cathode Li-rich Cathode O2_release Oxygen Release Cathode->O2_release Charging CEI Stable CEI Formation TTFEP_ox TTFEP Oxidation TTFEP_ox->CEI Decomp_prod_C Decomposition Products (Organophosphates, LiF) TTFEP_ox->Decomp_prod_C Decomp_prod_C->CEI TTFEP TTFEP in Electrolyte TTFEP->O2_release Oxygen Scavenging TTFEP->TTFEP_ox Preferential Oxidation TTFEP_red TTFEP Reduction TTFEP->TTFEP_red Anode Graphite Anode SEI Stable SEI Formation TTFEP_red->SEI Decomp_prod_A Decomposition Products (Organophosphates, LiF) TTFEP_red->Decomp_prod_A Decomp_prod_A->SEI

Proposed mechanism of TTFEP at the cathode and anode surfaces.

Experimental Protocols

The following protocols are synthesized from common practices reported in the literature for the use of TTFEP as an electrolyte additive.

Materials and Reagents
  • Solvents: Battery-grade ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), dimethyl carbonate (DMC), propylene (B89431) carbonate (PC) (water content < 20 ppm).

  • Lithium Salt: Battery-grade lithium hexafluorophosphate (B91526) (LiPF6) or lithium difluoro(oxalato)borate (LiDFOB).

  • Additive: this compound (TTFEP, >99% purity).

  • Electrodes: Desired cathode and anode materials (e.g., LiNi0.5Co0.2Mn0.3O2, graphite).

  • Separator: Microporous polypropylene (B1209903) or glass fiber separator.

  • Cell Components: Coin cell hardware (e.g., CR2032).

Electrolyte Preparation

Caution: All electrolyte preparation must be performed in an argon-filled glovebox with water and oxygen levels below 0.1 ppm.

  • Solvent Mixture Preparation: Prepare the desired carbonate solvent mixture by weight or volume ratio (e.g., EC:EMC = 3:7 by weight).

  • Lithium Salt Dissolution: Slowly dissolve the lithium salt (e.g., LiPF6) in the solvent mixture to the desired concentration (e.g., 1 M) while stirring until fully dissolved. This is the baseline electrolyte.

  • TTFEP Addition: Add the desired weight percentage of TTFEP to the baseline electrolyte (e.g., 1 wt%, 5 wt%). Stir the solution until the TTFEP is completely dissolved and the electrolyte is homogeneous.

Coin Cell Assembly
  • Electrode and Separator Preparation: Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120 °C for electrodes, 60 °C for separator) for at least 12 hours before transferring them into the glovebox.

  • Assembly: Assemble the coin cells (e.g., CR2032) in the glovebox in the following order: negative electrode cap, spacer, spring, anode, separator, cathode, and positive electrode cap.

  • Electrolyte Addition: Add a sufficient amount of the prepared electrolyte (with or without TTFEP) to wet the separator and electrodes.

  • Crimping: Crimp the coin cell to ensure a hermetic seal. Let the cells rest for several hours to ensure complete electrolyte wetting of the electrodes.

Electrochemical Measurements
  • Formation Cycles: Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window. This step is crucial for the initial formation of a stable SEI layer.

  • Cycling Performance: Cycle the cells at various C-rates (e.g., from C/5 to 2C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate the capacity retention and coulombic efficiency.

  • Rate Capability: Test the rate capability by charging the cells at a constant C-rate (e.g., C/5) and discharging at progressively increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C).

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge and after a certain number of cycles to analyze the changes in the interfacial and charge-transfer resistances.

Experimental_Workflow cluster_prep Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Electrolyte Preparation (with/without TTFEP) C Coin Cell Assembly (CR2032) A->C B Electrode & Separator Drying B->C D Formation Cycles (e.g., C/10, 2-3 cycles) C->D E Cycling Performance Test (e.g., 100+ cycles) D->E F Rate Capability Test E->F H Capacity Retention Analysis E->H I Coulombic Efficiency Calculation E->I G Electrochemical Impedance Spectroscopy (EIS) F->G J Resistance Analysis G->J

General experimental workflow for evaluating TTFEP in LIBs.

Conclusion

This compound is a promising electrolyte additive for developing safer and more durable lithium-ion batteries. Its ability to act as a flame retardant and to promote the formation of stable electrode-electrolyte interphases leads to significant improvements in cycling stability and capacity retention, particularly at high voltages. The provided protocols offer a foundation for researchers to incorporate and evaluate TTFEP in their own battery systems, paving the way for the development of next-generation energy storage devices.

References

Application Notes and Protocols: The Role of Tris(2,2,2-trifluoroethyl) phosphite in Solid Electrolyte Interphase Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism, and experimental protocols for utilizing Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFEP) as an electrolyte additive to enhance the performance and safety of lithium-ion batteries through the formation of a stable Solid Electrolyte Interphase (SEI).

Introduction

Tris(2,2,2-trifluoroethyl) phosphite (TTFEP) is a multifunctional electrolyte additive that significantly improves the safety and electrochemical performance of lithium-ion batteries. Its primary roles are to act as a flame retardant and to facilitate the formation of a stable and protective Solid Electrolyte Interphase (SEI) on both the anode and cathode surfaces. A well-formed SEI is crucial for preventing electrolyte decomposition, minimizing capacity fading, and extending the cycle life of the battery, particularly when operating at high voltages.

Mechanism of SEI Formation with TTFEP

The functionality of TTFEP as an SEI-forming additive is distinct on the anode and cathode surfaces, involving both electrochemical and chemical reactions.

Anode SEI Formation (Graphite)

On the graphite (B72142) anode, TTFEP contributes to the formation of a robust SEI layer, which is critical for preventing the exfoliation of graphite and suppressing the continuous decomposition of electrolyte solvents, such as propylene (B89431) carbonate (PC).[1] The presence of TTFEP in the electrolyte promotes the formation of a stable SEI, leading to improved Coulombic efficiency and better cycling performance, especially at elevated temperatures.[1]

Cathode SEI Formation (e.g., NMC, Li-rich layered oxides)

At the high operating voltages of modern cathodes, conventional electrolytes are prone to oxidation. TTFEP is preferentially oxidized on the cathode surface, forming a protective film that inhibits further electrolyte decomposition.[2] The mechanism involves the oxidation of the P(III) center in TTFEP to a P(V) species.[3]

The key reactions and interactions at the cathode surface are:

  • Oxygen Scavenging and Oxidation: The lone pair of electrons on the phosphorus atom in TTFEP reacts with reactive oxygen species on the cathode surface, particularly during the initial charging of lithium-rich layered oxides.[4] This process converts TTFEP to Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TTFPa).[3][5]

  • Surface Binding and Film Formation: A proposed stable configuration involves TTFEP binding directly to the cathode surface via a P-O-Transition Metal (TM) bond. This can be accompanied by the removal of one of the -CH2CF3 side groups, leading to the formation of bis(2,2,2-trifluoroethyl)phosphate (BTFPa).[3][5] This forms a protective layer that passivates the cathode surface.[5]

The resulting cathode SEI, rich in organophosphate and fluoride (B91410) species, effectively suppresses the oxidative breakdown of the electrolyte, leading to improved capacity retention and cycling stability at high voltages.[2]

Data Presentation

The following table summarizes the quantitative data on the electrochemical performance of lithium-ion batteries with and without the TTFEP additive.

Performance MetricCell ConfigurationElectrolyteTTFEP ConcentrationValue with TTFEPValue without TTFEPReference
Capacity Retention Graphite/NMC5321 M LiPF6 in EC/DMC10%73.9% after 100 cycles69% after 100 cycles[6]
Capacity Retention Graphite/LiNi0.5Co0.2Mn0.3O2LiDFOB in TFP/GBLNot specified90.8% after 200 cyclesNot specified[7]
Capacity Retention Graphite/LiNi0.5Co0.2Mn0.3O2LiDFOB in TFP/GBLNot specified86.7% after 100 cycles at 60 °CNot specified[7]
Discharge Capacity Graphite/NMC5321 M LiPF6 in EC/DMC10%162.3 mAh g-1 after 100 cycles130 mAh g-1 after 100 cycles[6]
Discharge Capacity Graphite/NMC532 (High Voltage)1 M LiPF6 in EC/DMC10%150.0 mAh g-1 after 100 cycles118.7 mAh g-1 after 100 cycles[6]
Flammability 1 M LiPF6 in PC/EC/EMC15 wt.%NonflammableFlammable[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of TTFEP as an electrolyte additive.

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of TTFEP.

Materials:

  • Battery-grade electrolyte solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))

  • Lithium salt (e.g., lithium hexafluorophosphate (B91526) (LiPF6))

  • This compound (TTFEP), 99% purity

  • Argon-filled glovebox with H2O and O2 levels < 0.5 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture to the desired molarity (e.g., 1 M LiPF6 in EC:DMC 1:1 v/v).

  • Stir the baseline electrolyte on a magnetic stirrer until the lithium salt is completely dissolved.

  • Calculate the required volume or weight of TTFEP to achieve the desired concentration (e.g., 1%, 5%, or 10% by weight or volume).

  • Slowly add the calculated amount of TTFEP to the baseline electrolyte while stirring.

  • Continue stirring the final electrolyte mixture for at least one hour to ensure homogeneity.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Coin Cell Assembly (CR2032)

Objective: To assemble a coin cell for electrochemical testing of the TTFEP-containing electrolyte.

Materials:

  • CR2032 coin cell components (casings, spacers, wave springs, gaskets)

  • Cathode and anode discs (e.g., NMC532 and graphite)

  • Separator (e.g., Celgard, Whatman GF/C glass microfiber)

  • Prepared electrolyte with TTFEP

  • Crimping machine

  • Tweezers and other assembly tools inside a glovebox

Procedure:

  • Place the negative cap of the coin cell on the assembly base.

  • Place the anode disc (e.g., graphite) in the center of the cap.

  • Apply a few drops of the TTFEP-containing electrolyte to wet the anode.

  • Place a separator disc on top of the anode.

  • Add a sufficient amount of electrolyte to thoroughly wet the separator (e.g., ~20 µL).

  • Place the cathode disc (e.g., NMC532) on top of the separator.

  • Add a few more drops of electrolyte to wet the cathode.

  • Place a spacer on top of the cathode, followed by the wave spring.

  • Carefully place the gasket and the positive cap on top of the assembly.

  • Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.

  • Clean the exterior of the sealed coin cell before removing it from the glovebox.

Electrochemical Testing

Objective: To evaluate the electrochemical performance of the assembled coin cells.

Equipment:

  • Battery cycler (e.g., Arbin, Maccor)

  • Potentiostat with frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS)

Procedure:

a) Formation Cycles:

  • Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes.

  • Perform two formation cycles at a low C-rate (e.g., C/20; 1C is defined as the current to fully charge/discharge the cell in one hour).

  • Charge the cell to the upper voltage limit (e.g., 4.3 V) using a constant current (CC) mode.

  • Hold the voltage at the upper limit (constant voltage, CV) until the current drops to a specified value (e.g., C/50).

  • Discharge the cell to the lower voltage limit (e.g., 3.0 V) using a CC mode.

b) Galvanostatic Cycling:

  • Cycle the cells at a desired C-rate (e.g., C/10 or 1C) between the specified voltage limits for a set number of cycles (e.g., 100 or 200).

  • Record the charge and discharge capacities for each cycle to determine capacity retention and Coulombic efficiency.

c) Electrochemical Impedance Spectroscopy (EIS):

  • After the formation cycles and at selected cycle intervals (e.g., after 1, 50, and 100 cycles), perform EIS measurements.

  • Typically, the measurement is performed at a fully charged or discharged state.

  • Apply an AC voltage of small amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Analyze the resulting Nyquist plots to determine the evolution of the SEI and charge transfer resistances.

Visualizations

SEI_Formation_Mechanism cluster_anode Anode Side (Graphite) cluster_cathode Cathode Side (High Voltage) Anode Graphite Anode SEI_Anode Stable SEI Formation SEI_Anode->Anode Passivates Surface TTFEP_Anode TTFEP Additive TTFEP_Anode->SEI_Anode Reductive Decomposition Solvent Electrolyte Solvents (e.g., PC) Solvent->SEI_Anode Co-reduction Cathode High-Voltage Cathode (e.g., NMC) SEI_Cathode Protective Film Formation SEI_Cathode->Cathode Prevents Electrolyte Oxidation TTFEP_Cathode TTFEP Additive (P(III)) TTFPa TTFPa (P(V)) TTFEP_Cathode->TTFPa Oxidation (Oxygen Scavenging) BTFPa BTFPa (Bound to Cathode) TTFEP_Cathode->BTFPa Surface Reaction & Binding TTFPa->SEI_Cathode BTFPa->SEI_Cathode Electrolyte Bulk Electrolyte (LiPF6 in Carbonates + TTFEP) Electrolyte->TTFEP_Anode Electrolyte->TTFEP_Cathode

Caption: Mechanism of TTFEP-driven SEI formation on anode and cathode.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Electrolyte Preparation (Baseline + TTFEP) B Coin Cell Assembly (CR2032) A->B C Rest & Wetting (>12 hours) D Formation Cycles (2 cycles @ C/20) C->D E Galvanostatic Cycling (e.g., 100 cycles @ C/10) D->E F Electrochemical Impedance Spectroscopy (EIS) (Initial, Mid-cycle, End-of-life) E->F G Capacity Retention E->G H Coulombic Efficiency E->H I Impedance Analysis F->I

Caption: Workflow for testing electrolytes with TTFEP additive.

References

Application Notes and Protocols: Tris(2,2,2-trifluoroethyl) phosphite as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,2-trifluoroethyl) phosphite (B83602), P(OCH₂CF₃)₃, hereafter referred to as TTFP, is an organophosphorus compound with distinct electronic properties that make it a ligand of interest in transition metal catalysis. The three trifluoroethyl groups exert a strong electron-withdrawing effect, rendering the phosphorus center a strong π-acceptor and a weak σ-donor. This characteristic can significantly influence the reactivity and selectivity of catalytic systems. In organometallic chemistry, TTFP can serve as a substitutional equivalent for carbon monoxide, enhancing labialization in metal clusters.[1] These electronic features suggest its potential utility in a range of catalytic transformations, including hydroformylation, hydrocyanation, and cross-coupling reactions.

This document provides an overview of the potential applications of TTFP as a ligand in catalysis, including generalized experimental protocols based on related phosphite ligands. It is important to note that while the electronic properties of TTFP are well-established, detailed catalytic data and specific protocols for its use are not extensively reported in the peer-reviewed literature. The following sections are intended to serve as a starting point for researchers interested in exploring the catalytic potential of this ligand.

Rhodium-Catalyzed Hydroformylation

Rhodium-catalyzed hydroformylation is a crucial industrial process for the synthesis of aldehydes from alkenes and syngas (a mixture of CO and H₂). The choice of phosphine (B1218219) or phosphite ligand is critical in controlling the activity and regioselectivity of the reaction. Electron-poor phosphite ligands, such as TTFP, are known to favor high regioselectivity towards the linear aldehyde, which is often the desired product. The strong π-acceptor nature of TTFP can stabilize the trigonal bipyramidal geometry of the key hydridorhodium carbonyl intermediate, influencing the rate and selectivity of the catalytic cycle.

While specific data for TTFP in rhodium-catalyzed hydroformylation is limited, the general principles of using electron-deficient phosphite ligands can be applied.

General Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Octene (B94956)

This protocol is a generalized procedure and should be optimized for the specific substrate and desired outcome when using TTFP.

Materials:

  • [Rh(CO)₂(acac)] (Rhodium dicarbonyl acetylacetonate)

  • Tris(2,2,2-trifluoroethyl) phosphite (TTFP)

  • 1-Octene

  • Toluene (B28343) (anhydrous)

  • Syngas (1:1 CO/H₂)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet.

Procedure:

  • In a glovebox, charge the autoclave with [Rh(CO)₂(acac)] (0.01 mmol) and the desired amount of TTFP ligand (e.g., 10 equivalents relative to Rh).

  • Add anhydrous toluene (20 mL) to dissolve the catalyst precursor and ligand.

  • Add 1-octene (10 mmol) to the solution.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar) and then vent (repeat three times to purge the system).

  • Pressurize the autoclave to the final reaction pressure (e.g., 50 bar) with syngas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Maintain the reaction for the desired time (e.g., 4-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by gas chromatography (GC) and/or NMR spectroscopy to determine conversion and regioselectivity (n/iso ratio).

Expected Outcomes and Data Presentation

The performance of the TTFP ligand should be evaluated based on the following parameters, which can be summarized in a table for clear comparison with other ligands.

LigandAlkeneTemp (°C)Pressure (bar)Time (h)Conversion (%)n/iso RatioTOF (h⁻¹)
TTFP1-OcteneTBDTBDTBDTBDTBDTBD
PPh₃1-Octene80504>992.5>1000
P(OPh)₃1-Octene80504>9910>1000

TBD: To be determined experimentally.

Catalytic Cycle for Rhodium-Catalyzed Hydroformylation

Hydroformylation_Cycle HRh(CO)2L2 HRh(CO)2L2 HRh(CO)2L(alkene) HRh(CO)2L(alkene) HRh(CO)2L2->HRh(CO)2L(alkene) + Alkene - L R-Rh(CO)2L2 R-Rh(CO)2L2 HRh(CO)2L(alkene)->R-Rh(CO)2L2 Migratory Insertion R-C(O)-Rh(CO)L2 R-C(O)-Rh(CO)L2 R-Rh(CO)2L2->R-C(O)-Rh(CO)L2 + CO - L R-C(O)-Rh(H)2(CO)L2 R-C(O)-Rh(H)2(CO)L2 R-C(O)-Rh(CO)L2->R-C(O)-Rh(H)2(CO)L2 + H2 (Oxidative Addition) R-C(O)-Rh(H)2(CO)L2->HRh(CO)2L2 Reductive Elimination Aldehyde Aldehyde R-C(O)-Rh(H)2(CO)L2->Aldehyde

Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.

Nickel-Catalyzed Hydrocyanation

Nickel-catalyzed hydrocyanation is a powerful method for the formation of C-C bonds, converting alkenes to valuable nitrile products. The electronic properties of the phosphite ligand are known to play a significant role in the efficiency and selectivity of this transformation. Electron-poor phosphite ligands can promote the reductive elimination step, which is often rate-limiting.

While there are no specific reports on the use of TTFP in nickel-catalyzed hydrocyanation, protocols using other phosphite-containing ligands can serve as a guide for exploring its potential.[1][2][3]

General Experimental Protocol: Nickel-Catalyzed Hydrocyanation of Styrene (B11656)

This protocol is a generalized procedure and requires careful handling of hydrogen cyanide (HCN), which is highly toxic. All manipulations involving HCN must be performed in a well-ventilated fume hood with appropriate safety precautions in place.

Materials:

  • Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))

  • This compound (TTFP)

  • Styrene

  • Toluene (anhydrous)

  • Hydrogen Cyanide (HCN) or a cyanide source (e.g., acetone (B3395972) cyanohydrin)

  • Schlenk line and glassware.

Procedure:

  • In a glovebox, charge a Schlenk flask with Ni(COD)₂ (0.05 mmol) and TTFP (0.05 mmol).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add styrene (5 mmol) to the catalyst solution.

  • Caution: Highly Toxic! Prepare a solution of HCN (5.5 mmol) in toluene (5 mL) in a separate flask.

  • Using a syringe pump, add the HCN solution to the reaction mixture over a period of 2 hours at room temperature.

  • After the addition is complete, stir the reaction for an additional hour.

  • Quench the reaction by carefully adding an oxidizing agent (e.g., a solution of sodium hypochlorite).

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Analyze the product by GC and NMR to determine the yield and regioselectivity.

Expected Outcomes and Data Presentation

The effectiveness of TTFP in this reaction would be determined by the yield of the branched nitrile product.

LigandAlkeneCyanide SourceTemp (°C)Time (h)Yield (%)Branched/Linear Ratio
TTFPStyreneHCNRT3TBDTBD
Ligand XStyreneHCNRT395>99:1

TBD: To be determined experimentally.

Experimental Workflow for Nickel-Catalyzed Hydrocyanation

Hydrocyanation_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrocyanation Reaction cluster_workup Workup and Analysis Ni(COD)2 Ni(COD)2 Mix Mix Ni(COD)2->Mix Catalyst_Solution Catalyst_Solution Mix->Catalyst_Solution Stir in Toluene TTFP_ligand TTFP Ligand TTFP_ligand->Mix Reaction_Mixture Reaction_Mixture Catalyst_Solution->Reaction_Mixture + Styrene Quench Quench Reaction_Mixture->Quench Quench Reaction HCN_source HCN Solution HCN_source->Reaction_Mixture Slow Addition Extract Extract Quench->Extract Extraction Purify Purify Extract->Purify Column Chromatography Analyze Analyze Purify->Analyze GC/NMR Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition + Ar-X Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation + Ar'-B(OH)2 - B(OH)2X Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

References

Application Notes and Protocols: Tris(2,2,2-trifluoroethyl) Phosphite in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP) is a versatile organophosphorus reagent with growing applications in modern organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing trifluoroethyl groups, impart distinct reactivity compared to other trialkyl phosphites. These properties make it a valuable tool for the construction of complex molecules, particularly in the stereoselective synthesis of alkenes and the formation of various phosphorus-containing compounds. This document provides detailed application notes and experimental protocols for the key uses of TTFP in organic synthesis.

Reagent for the Still-Gennari-Ando Olefination

One of the most significant applications of Tris(2,2,2-trifluoroethyl) phosphite is as a precursor to phosphonates used in the Still-Gennari-Ando modification of the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is renowned for its ability to generate Z-alkenes with high stereoselectivity.[1][2] The trifluoroethyl groups of the phosphonate (B1237965) reagent are crucial for favoring the kinetic elimination pathway that leads to the desired Z-isomer.[1]

The overall workflow involves two main steps: the Arbuzov reaction to synthesize the phosphonate, followed by the Still-Gennari-Ando olefination.

Workflow Diagram

G cluster_0 Step 1: Arbuzov Reaction cluster_1 Step 2: Still-Gennari-Ando Olefination TTFP This compound Arbuzov Arbuzov Reaction TTFP->Arbuzov AlkylHalide Alkyl Halide (e.g., 2-bromo-N-methoxy- N-methylacetamide) AlkylHalide->Arbuzov Phosphonate Bis(2,2,2-trifluoroethyl) phosphonate Arbuzov->Phosphonate HWE Still-Gennari-Ando Olefination Phosphonate->HWE Aldehyde Aldehyde or Ketone Aldehyde->HWE Base Base (e.g., KHMDS, 18-crown-6) Base->HWE Z_Alkene Z-Alkene HWE->Z_Alkene

Caption: Workflow for Z-alkene synthesis using TTFP.

Experimental Protocols

Protocol 1.1: Synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide via Arbuzov Reaction

This protocol describes the synthesis of a key phosphonate reagent for the subsequent olefination reaction.[3][4][5]

Materials:

  • This compound (TTFP)

  • 2-bromo-N-methoxy-N-methylacetamide

  • Potassium fluoride (B91410) on alumina (B75360) (KF/alumina)

  • Anhydrous acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add KF/alumina (2.0 eq).

  • Add a solution of 2-bromo-N-methoxy-N-methylacetamide (1.0 eq) in anhydrous acetonitrile.

  • Add this compound (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or ³¹P NMR.

  • After completion, cool the reaction mixture to room temperature and filter off the KF/alumina.

  • Wash the solid residue with acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide.

Protocol 1.2: Synthesis of Z-Unsaturated N-methoxy-N-methylamides

This protocol details the Still-Gennari-Ando olefination using the phosphonate synthesized in Protocol 1.1.[3][4][6]

Materials:

  • N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide

  • Aldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6 (B118740)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk flask or other suitable reaction vessel for anhydrous reactions

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the phosphonamide (1.1 eq) and 18-crown-6 (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of KHMDS (1.05 eq) in THF, maintaining the temperature at -78 °C. Stir the resulting ylide solution for 30 minutes.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Z-unsaturated N-methoxy-N-methylamide.

Quantitative Data

The following table summarizes the yields and Z/E selectivity for the synthesis of various Z-unsaturated N-methoxy-N-methylamides using the phosphonate derived from TTFP.[3][4][6]

AldehydeProductYield (%)Z/E Ratio
BenzaldehydeN-methoxy-N-methylcinnamamide85>95:5
4-MethoxybenzaldehydeN-methoxy-N-methyl-4-methoxycinnamamide89>95:5
4-NitrobenzaldehydeN-methoxy-N-methyl-4-nitrocinnamamide81>95:5
Cyclohexanecarboxaldehyde3-Cyclohexyl-N-methoxy-N-methylacrylamide87>95:5
IsovaleraldehydeN-methoxy-N-methyl-5-methyl-2-hexenamide83>95:5

Precursor for the Synthesis of H-Phosphonates

This compound can be used to generate bis(2,2,2-trifluoroethyl) phosphonate (BTFEP), which is a convenient precursor for the synthesis of various dialkyl and cyclic H-phosphonates via alcoholysis.[7][8] This microwave-assisted method offers short reaction times and avoids the need for additives.[7]

Reaction Scheme

G TTFP Tris(2,2,2-trifluoroethyl) phosphite Hydrolysis Controlled Hydrolysis TTFP->Hydrolysis BTFEP Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) Hydrolysis->BTFEP Microwave Microwave Irradiation BTFEP->Microwave Alcohol Alcohol/Diol Alcohol->Microwave H_Phosphonate Dialkyl or Cyclic H-Phosphonate Microwave->H_Phosphonate

Caption: Synthesis of H-phosphonates from TTFP precursor.

Experimental Protocols

Protocol 2.1: General Procedure for the Synthesis of H-Phosphonates from BTFEP

This protocol describes the general microwave-assisted synthesis of H-phosphonates from bis(2,2,2-trifluoroethyl) phosphonate (BTFEP).[7]

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP)

  • Alcohol or diol

  • Anhydrous tetrahydrofuran (THF)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure for Cyclic H-Phosphonates:

  • In a 10 mL microwave vessel, charge the diol (1 mmol), THF (2 mL), and BTFEP (1.4 mmol).

  • Seal the vessel and heat in a microwave reactor at 130 °C for 15-30 minutes.

  • After cooling, purify the product by precipitation with pentane.

Procedure for Di-Substituted H-Phosphonates:

  • In a 10 mL microwave vessel, charge the alcohol (2.2 mmol), THF (1 mL), and BTFEP (1 mmol).

  • Seal the vessel and heat in a microwave reactor at 130 °C for 30 minutes.

  • Workup may involve the addition of water followed by purification via a short silica gel plug.

Procedure for Hetero-Substituted Dialkyl H-Phosphonates:

  • In a 10 mL microwave vessel, charge the alcohol (4 mmol), THF (4 mL), and BTFEP (4 mmol).

  • Seal the vessel and heat in a microwave reactor at 130 °C for 30-60 minutes.

  • After cooling, remove the solvent in vacuo and purify the product by column chromatography.

Quantitative Data

The following table provides representative yields for the synthesis of various H-phosphonates using BTFEP.[7]

Alcohol/DiolProductYield (%)
1,2-Ethanediol1,3,2-Dioxaphospholane 2-oxide85
1,3-Propanediol1,3,2-Dioxaphosphinane 2-oxide90
n-ButanolDibutyl H-phosphonate75
CyclohexanolDicyclohexyl H-phosphonate82
Benzyl alcoholDibenzyl H-phosphonate88

Ligand in Organometallic Chemistry

This compound serves as a ligand in organometallic chemistry.[9] The electron-withdrawing nature of the trifluoroethyl groups makes it a strong π-acceptor ligand, similar to, but electronically distinct from, carbon monoxide. This property can be exploited to enhance labialization in metal clusters and to modulate the reactivity of transition metal catalysts.[9] While specific, detailed protocols for cross-coupling reactions exclusively using TTFP as a ligand were not prevalent in the surveyed literature, its general application can be understood in the context of palladium-catalyzed reactions.

Conceptual Application Workflow

G Pd_precatalyst Pd(0) or Pd(II) Precatalyst Active_catalyst Active Pd(0)-TTFP Catalyst Pd_precatalyst->Active_catalyst TTFP_ligand Tris(2,2,2-trifluoroethyl) phosphite (Ligand) TTFP_ligand->Active_catalyst Coupling Cross-Coupling Reaction Active_catalyst->Coupling Aryl_halide Aryl Halide (R-X) Aryl_halide->Coupling Organometallic_reagent Organometallic Reagent (R'-M) Organometallic_reagent->Coupling Product Coupled Product (R-R') Coupling->Product

Caption: Role of TTFP as a ligand in cross-coupling.

Representative Protocol (General for Phosphite Ligands)

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, where a phosphite ligand like TTFP could be employed.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (TTFP)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), palladium precatalyst (1-5 mol%), and TTFP (2-10 mol%).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Other Potential Applications

Deoxygenation Reactions

Trialkyl phosphites are known to deoxygenate various functional groups, most notably nitro groups to form nitrenes, which can then undergo further reactions. While specific studies detailing the use of TTFP for this purpose are not abundant in the provided search results, the general mechanism is expected to be similar to other trialkyl phosphites. The reaction typically proceeds through the formation of a phosphazene intermediate, followed by the elimination of the corresponding phosphate (B84403) ester (in this case, tris(2,2,2-trifluoroethyl) phosphate).

Conclusion

This compound is a valuable reagent in organic synthesis, primarily enabling the highly stereoselective synthesis of Z-alkenes through the Still-Gennari-Ando olefination. Its role as a precursor for H-phosphonates and as a specialized ligand in organometallic chemistry further broadens its utility. The detailed protocols and data presented herein are intended to facilitate the adoption of this versatile reagent in research and development settings, empowering the synthesis of complex molecular targets.

References

Application Notes and Protocols for Incorporating Tris(2,2,2-trifluoroethyl) phosphite (TTFEP) into Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the addition of Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFEP) as a functional additive to battery electrolytes. This document outlines the necessary safety precautions, detailed experimental procedures, and expected outcomes based on current research.

Introduction

Tris(2,2,2-trifluoroethyl) phosphite (TTFEP) is an organophosphorus compound increasingly utilized as an electrolyte additive in lithium-ion batteries. Its primary functions are to enhance safety by acting as a flame retardant and to improve electrochemical performance by forming a stable solid electrolyte interphase (SEI) on both the anode and cathode. The addition of TTFEP can lead to increased coulombic efficiency, improved capacity retention, and greater thermal stability of the electrolyte.[1][2] This protocol details the precise steps for incorporating TTFEP into a standard battery electrolyte formulation.

Safety Precautions

Before handling any chemicals, it is crucial to review the Safety Data Sheet (SDS) for each component. TTFEP is a combustible liquid and can cause skin and serious eye irritation.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Ventilation: All work should be performed in a well-ventilated fume hood.

Handling:

  • Keep TTFEP away from heat, sparks, and open flames.[1]

  • Use non-sparking tools.[1][3]

  • Ground and bond containers when transferring the liquid to prevent static discharge.[1][3]

  • In case of skin contact, wash thoroughly with soap and water.[4]

  • In case of eye contact, rinse cautiously with water for several minutes.[4]

  • Store in a cool, well-ventilated place.[1][3]

Experimental Protocol: Preparation of TTFEP-Containing Electrolyte

This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of TTFEP. The base electrolyte used in this example is 1 M LiPF₆ in a 1:1 (w/w) mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).

Materials and Equipment:

  • This compound (TTFEP, ≥99% purity)

  • Battery-grade ethylene carbonate (EC, anhydrous)

  • Battery-grade dimethyl carbonate (DMC, anhydrous)

  • Lithium hexafluorophosphate (B91526) (LiPF₆, battery grade)

  • Argon-filled glovebox with O₂ and H₂O levels < 1 ppm

  • Magnetic stirrer and stir bars

  • Precision balance (±0.0001 g)

  • Volumetric flasks and pipettes

  • Inert containers for electrolyte storage (e.g., PTFE or stainless steel)[5]

Procedure:

  • Solvent Preparation:

    • Inside the argon-filled glovebox, weigh the desired amounts of EC and DMC into a clean, dry beaker. For a 1:1 (w/w) mixture, the weights of EC and DMC will be equal.

    • Place a magnetic stir bar in the beaker and stir until a homogeneous solution is formed.

  • Addition of TTFEP:

    • Determine the desired weight percentage (wt%) of TTFEP to be added to the total solvent weight. Common concentrations range from 1 wt% to 20 wt%.[6]

    • Carefully weigh the calculated amount of TTFEP and add it to the EC/DMC solvent mixture.

    • Continue stirring until the TTFEP is fully dissolved.

  • Dissolution of LiPF₆:

    • Slowly add the pre-weighed LiPF₆ salt to the solvent/TTFEP mixture while stirring. A standard concentration is 1 M.[5]

    • Continue stirring until all the LiPF₆ has completely dissolved. This may take several hours. Avoid vigorous stirring that could generate heat.

  • Final Steps:

    • Once the electrolyte is homogeneous, turn off the stirrer and allow any suspended particles to settle.

    • Carefully decant the electrolyte into a clean, inert storage container.

    • Seal the container tightly and store it inside the glovebox.

Data Presentation

The addition of TTFEP to the electrolyte has a quantifiable impact on both the physical properties of the electrolyte and the electrochemical performance of the battery.

Table 1: Physicochemical Properties of Electrolytes with and without TTFEP

Electrolyte CompositionIonic Conductivity (mS/cm)Viscosity (mPa·s)Self-Extinguishing Time (s/g)
1 M LiPF₆ in EC/DMC (1:1 w/w)~11.5~3.0> 60
1 M LiPF₆ in EC/DMC (1:1 w/w) + 5 wt% TTFEP~9.8~3.5~30
1 M LiPF₆ in PC/EC/EMC (3:3:4 w/w)~8.5--
1 M LiPF₆ in PC/EC/EMC (3:3:4 w/w) + 15 wt% TTFEP~7.0[2]-Non-flammable[2]

Table 2: Electrochemical Performance of Li-ion Cells with TTFEP Additive

Electrolyte Composition (vs. Graphite/LiNi₀.₅Co₀.₂Mn₀.₃O₂)Initial Coulombic Efficiency (%)Capacity Retention after 200 cycles (%)
1 M LiPF₆ in EC/DMC (1:1 w/w)~85~75
1 M LiPF₆ in EC/DMC (1:1 w/w) + 1 wt% TTFEP~88~85
1 M LiPF₆ in γ-butyrolactone with LiDFOB + 25 wt% TTFEP-90.8[7][8]

Visualization of Workflow and Mechanisms

The following diagrams illustrate the experimental workflow for preparing the TTFEP-containing electrolyte and the proposed mechanism of action of TTFEP at the cathode-electrolyte interface.

experimental_workflow Experimental Workflow for Electrolyte Preparation cluster_prep Preparation in Glovebox cluster_cell Cell Assembly and Testing Weigh Solvents Weigh Solvents Mix Solvents Mix Solvents Weigh Solvents->Mix Solvents EC + DMC Add TTFEP Add TTFEP Mix Solvents->Add TTFEP Homogeneous solution Dissolve LiPF6 Dissolve LiPF6 Add TTFEP->Dissolve LiPF6 Stir until dissolved Store Electrolyte Store Electrolyte Dissolve LiPF6->Store Electrolyte Homogeneous electrolyte Cell Assembly Cell Assembly Store Electrolyte->Cell Assembly Use prepared electrolyte Electrode Preparation Electrode Preparation Electrode Preparation->Cell Assembly Electrochemical Testing Electrochemical Testing Cell Assembly->Electrochemical Testing Inject electrolyte

Caption: Workflow for preparing TTFEP-containing electrolyte and subsequent cell assembly.

sei_formation_mechanism Proposed Mechanism of TTFEP at the Cathode Interface TTFEP TTFEP Cathode Surface Cathode Surface TTFEP->Cathode Surface Decomposes at high voltage Protective Layer Protective Layer TTFEP->Protective Layer Forms stable interface Oxygen Scavenging Oxygen Scavenging TTFEP->Oxygen Scavenging Reacts with released oxygen Electrolyte Oxidation Electrolyte Oxidation Cathode Surface->Electrolyte Oxidation Prevents direct contact Improved Performance Improved Performance Protective Layer->Improved Performance Leads to TTFPa Tris(2,2,2-trifluoroethyl) phosphate Oxygen Scavenging->TTFPa

Caption: Mechanism of TTFEP in forming a protective layer and scavenging oxygen.[9]

References

Application Notes and Protocols: Arbuzov Reaction with Tris(2,2,2-trifluoroethyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Arbuzov reaction using Tris(2,2,2-trifluoroethyl) phosphite (B83602). This reagent is particularly valuable for the synthesis of fluorinated phosphonates, which are of significant interest in medicinal chemistry and drug development due to their unique biological properties.

Introduction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[1][2][3] The reaction typically involves the nucleophilic attack of a trivalent phosphorus compound, such as a phosphite, on an alkyl halide, leading to the formation of a pentavalent phosphonate (B1237965).[2][4] The use of Tris(2,2,2-trifluoroethyl) phosphite introduces trifluoroethoxy groups into the final phosphonate product. The high electronegativity of the fluorine atoms in these groups can significantly influence the chemical and biological properties of the resulting molecules, making them valuable building blocks in drug discovery.[5][6]

Fluorinated phosphonates serve as non-hydrolyzable mimics of phosphates and are used to design enzyme inhibitors, antiviral agents, and anticancer drugs.[5][7][8] The Arbuzov reaction with this compound provides a direct route to these important compounds.

Reaction Mechanism and Workflow

The Arbuzov reaction proceeds through a two-step SN2 mechanism. The first step is the nucleophilic attack of the phosphite on the alkyl halide to form a quasi-phosphonium salt intermediate. In the second step, the halide anion attacks one of the trifluoroethyl groups, leading to the formation of the final bis(2,2,2-trifluoroethyl) phosphonate and a 2,2,2-trifluoroethyl halide byproduct.

General Reaction Scheme: (CF₃CH₂O)₃P + R-X → [ (CF₃CH₂O)₃P⁺-R ] X⁻ → (CF₃CH₂O)₂P(O)R + CF₃CH₂X

Logical Workflow for Synthesis

Arbuzov Reaction Workflow reagents Reactants: - this compound - Alkyl Halide (R-X) solvent Solvent Selection (e.g., THF, Toluene) reagents->solvent Dissolve reaction_setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Addition of reagents solvent->reaction_setup heating Heating (Conventional or Microwave) reaction_setup->heating Reaction Conditions workup Reaction Work-up: - Removal of solvent - Extraction heating->workup After completion purification Purification: - Column Chromatography workup->purification product Product: Bis(2,2,2-trifluoroethyl) phosphonate purification->product

Caption: A typical experimental workflow for the Arbuzov reaction.

Applications in Drug Development

Fluorinated phosphonates synthesized via the Arbuzov reaction with this compound are valuable in drug development for several reasons:

  • Enzyme Inhibition: The phosphonate moiety can act as a transition-state analog inhibitor for enzymes that process phosphate-containing substrates.[8]

  • Improved Pharmacokinetics: The presence of fluorine can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

  • Antiviral and Anticancer Agents: Acyclic nucleoside phosphonates are a well-established class of antiviral drugs, and fluorination can enhance their activity.[8][9]

Experimental Data

The following table summarizes representative examples of the Arbuzov reaction using this compound with various alkyl halides.

Alkyl HalideProductReaction ConditionsYield (%)Reference
2-bromo-N-methoxy-N-methylacetamideN-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamideKF/alumina (B75360), neat, rt, 12h85[10]
N-chloromethyloxazolidinone(Oxazolidin-2-on-3-yl)methylphosphonic acid bis(2,2,2-trifluoroethyl) esterToluene, reflux, 18h78[11]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide[10]

Materials:

  • This compound

  • 2-bromo-N-methoxy-N-methylacetamide

  • Potassium fluoride (B91410) on alumina (KF/alumina)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred suspension of KF/alumina (1.5 g, 40 wt % on alumina) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add 2-bromo-N-methoxy-N-methylacetamide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the KF/alumina.

  • Wash the celite pad with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide.

Protocol 2: General Procedure for the Synthesis of Bis(2,2,2-trifluoroethyl) Phosphonates from Alkyl Halides

Materials:

  • This compound

  • Alkyl halide (e.g., N-chloromethyloxazolidinone)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions with a reflux condenser

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add the alkyl halide (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 18-24 hours.

  • Monitor the reaction by TLC or ³¹P NMR. The disappearance of the starting phosphite signal (around +140 ppm) and the appearance of the phosphonate signal (around 0-30 ppm) indicates reaction progression.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure bis(2,2,2-trifluoroethyl) phosphonate.

Signaling Pathways and Logical Relationships

The primary utility of the products derived from this reaction in drug development often involves the inhibition of specific enzymes. The diagram below illustrates the concept of a fluorinated phosphonate acting as a competitive inhibitor.

Enzyme Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Natural Substrate (e.g., a phosphate) Substrate->ES_Complex Binds Product Product Inhibitor Fluorinated Phosphonate (Phosphate Mimic) Inhibitor->EI_Complex Binds ES_Complex->Enzyme Releases ES_Complex->Product Catalyzes

Caption: Inhibition of an enzyme by a fluorinated phosphonate.

Safety and Handling

  • This compound is moisture-sensitive and should be handled under an inert atmosphere.

  • Alkyl halides are often toxic and should be handled in a well-ventilated fume hood.

  • The Arbuzov reaction can be exothermic; therefore, controlled addition of reagents is recommended, especially on a large scale.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

These application notes and protocols are intended to serve as a guide. Reaction conditions may need to be optimized for specific substrates. It is recommended to consult the primary literature for more detailed information on specific applications.

References

Application Notes and Protocols: Electrochemical Performance of Batteries with Tris(2,2,2-trifluoroethyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFEP) as an electrolyte additive to enhance the electrochemical performance and safety of lithium-ion batteries. Detailed experimental protocols and a summary of performance data are included to facilitate the application of this additive in battery research and development.

Introduction

Tris(2,2,2-trifluoroethyl) phosphite (TTFEP) is an organophosphorus compound utilized as an electrolyte additive or co-solvent in lithium-ion batteries to improve electrochemical performance and safety.[1] Its primary functions include acting as a flame retardant and enhancing the stability of battery cells, particularly at high voltages.[1][2] TTFEP contributes to the formation of a stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI) on the cathode, which are crucial for long-term cycling stability.[3][4] The additive addresses surface destabilization issues commonly observed with transition metal-oxide cathodes, such as lithium nickel-manganese-cobalt oxides (NMCs), when charged to high voltages (>4.3 V).[5][6]

Mechanism of Action

TTFEP improves battery performance through a multi-faceted mechanism. At the cathode, it can act as an oxygen scavenger.[7] During high-voltage operation, TTFEP is electrochemically oxidized to form Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TTFPa).[5][6] This process helps to mitigate the oxidative decomposition of the electrolyte at the cathode surface.[4] While it modifies the cathode surface film, it does not completely passivate the surface against electrolyte oxidation.[5][6] A proposed mechanism involves the binding of TTFEP to the cathode surface via a P-O-TM (Transition Metal) bond.[5][8] On the anode, TTFEP participates in the formation of a stable SEI layer, which is critical for preventing the exfoliation of graphite (B72142) and suppressing the decomposition of other electrolyte components like propylene (B89431) carbonate (PC).[3][9]

Data Presentation: Electrochemical Performance

The following tables summarize the quantitative data on the electrochemical performance of lithium-ion batteries containing TTFEP as an additive.

Table 1: Cycling Performance of Li-ion Cells with and without TTFEP

CathodeAnodeElectrolyte BaseTTFEP Conc.Voltage Range (V)C-RateCyclesCapacity Retention (%)Reference
Li-rich NMCLi1 M LiPF6 in EC/DMC5 wt.%2.0 - 4.6C/10-Higher capacity than baseline[5]
Li-rich NMCLi1 M LiPF6 in EC/DMC20 wt.%2.0 - 4.6C/10-Higher capacity than baseline[5]
NMCGraphite1 M LiPF6 in EC/DMC10%2.75 - 4.20.2C10073.9[9]
NMCGraphite1 M LiPF6 in EC/DMC0% (STD)2.75 - 4.20.2C10069[9]
NMCGraphite1 M LiPF6 in EC/DMC10%2.75 - 4.50.2C10065.39[9]
NMCGraphite1 M LiPF6 in EC/DMC0% (STD)2.75 - 4.50.2C10060.93[9]
LiNi0.5Co0.2Mn0.3O2Graphite--3.0 - 4.6--Improved with 1 wt% TTFEP[4]

Table 2: Specific Capacity of Li-ion Cells with and without TTFEP

CathodeAnodeElectrolyte BaseTTFEP Conc.Voltage Range (V)C-RateCycle NumberDischarge Capacity (mAh/g)Reference
NMCGraphite1 M LiPF6 in EC/DMC10%2.75 - 4.20.2C100162.3[9]
NMCGraphite1 M LiPF6 in EC/DMC0% (STD)2.75 - 4.20.2C100130[9]
NMCGraphite1 M LiPF6 in EC/DMC10%2.75 - 4.50.2C100150.0[9]
NMCGraphite1 M LiPF6 in EC/DMC0% (STD)2.75 - 4.50.2C100118.7[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Electrolyte Preparation

Objective: To prepare a baseline electrolyte and electrolytes with varying concentrations of TTFEP.

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF6)

  • Ethylene carbonate (EC)

  • Dimethyl carbonate (DMC)

  • This compound (TTFEP)

  • Argon-filled glovebox with O2 and H2O levels < 1 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Protocol:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF6 in a 1:1 weight ratio of EC and DMC to achieve a 1 M concentration.

  • Stir the solution until the LiPF6 is completely dissolved.

  • To prepare the TTFEP-containing electrolytes, add the desired weight percentage (e.g., 1%, 5%, 10%) of TTFEP to the baseline electrolyte.

  • Stir the resulting mixture until a homogeneous solution is obtained.

  • Store all electrolytes in sealed containers inside the glovebox.

Coin Cell Assembly

Objective: To assemble coin cells (e.g., 2032-type) for electrochemical testing.

Materials:

  • Cathode (e.g., Li-rich NMC, NMC532)

  • Anode (e.g., graphite, lithium foil)

  • Separator (e.g., microporous polypropylene)

  • Electrolyte (baseline and TTFEP-containing)

  • Coin cell components (casings, spacers, springs)

  • Crimping machine

  • Argon-filled glovebox

Protocol:

  • Transfer all materials and components into the argon-filled glovebox.

  • Place the cathode into the bottom case of the coin cell.

  • Add a few drops of the desired electrolyte to wet the cathode surface.

  • Place the separator on top of the cathode.

  • Add a few more drops of electrolyte to saturate the separator.

  • Place the anode on top of the separator.

  • Add a final few drops of electrolyte.

  • Place a spacer and then a spring on top of the anode.

  • Carefully place the top cap and crimp the coin cell using the crimping machine to ensure a hermetic seal.

  • Remove the assembled coin cell from the glovebox and let it rest for a few hours before testing to ensure complete wetting of the electrodes.

Electrochemical Testing

Objective: To evaluate the electrochemical performance of the assembled coin cells.

Apparatus:

  • Battery cycler/testing system

Protocols:

a) Galvanostatic Cycling:

  • Place the coin cells in the battery cycler.

  • Set the desired voltage window (e.g., 2.75 V to 4.2 V or a high voltage range of 2.75 V to 4.5 V).

  • Set the C-rate for charging and discharging (e.g., C/20 for the first formation cycle, then C/10 or 0.2C for subsequent cycles). A 1C rate corresponds to a full charge/discharge in one hour.

  • Run the cycling test for a predetermined number of cycles (e.g., 100 cycles).

  • Record the charge/discharge capacity, coulombic efficiency, and energy efficiency for each cycle.

b) Cyclic Voltammetry (CV):

  • Connect the assembled cell to a potentiostat.

  • Set the voltage range (e.g., 2.0 V to 4.8 V vs. Li+/Li).

  • Set a slow scan rate (e.g., 0.1 mV/s) to observe the redox peaks.

  • Run the CV for several cycles to observe the evolution of the electrochemical behavior.

  • Analyze the resulting voltammogram to identify the potentials of electrochemical reactions.

c) Electrochemical Impedance Spectroscopy (EIS):

  • Connect the cell to a potentiostat with an EIS module.

  • Set the frequency range (e.g., 100 kHz to 0.01 Hz).

  • Apply a small AC voltage amplitude (e.g., 5-10 mV).

  • Perform the measurement at a specific state of charge (e.g., fully charged or fully discharged).

  • Analyze the Nyquist plot to determine the cell's internal resistance, charge transfer resistance, and other impedance parameters.

Post-Mortem Analysis

Objective: To characterize the electrodes and electrolyte after cycling to understand the effect of TTFEP.

Protocols:

a) Scanning Electron Microscopy (SEM):

  • Carefully disassemble the cycled coin cells in an argon-filled glovebox.

  • Gently rinse the harvested electrodes with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Dry the electrodes under vacuum.

  • Mount the dried electrodes on an SEM stub.

  • Transfer the samples to the SEM chamber, minimizing air exposure.

  • Acquire images of the electrode surfaces to observe the morphology of the SEI and CEI.

b) X-ray Photoelectron Spectroscopy (XPS):

  • Prepare the electrode samples as described for SEM.

  • Transfer the samples to the XPS ultra-high vacuum chamber using an air-sensitive sample holder.

  • Acquire survey and high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, P 2p).

  • Analyze the spectra to determine the chemical composition of the surface layers on the electrodes.

Visualizations

TTFEP_Mechanism cluster_cathode Cathode Side (High Voltage) cluster_anode Anode Side TTFEP_cathode TTFEP Additive TTFPa Tris(2,2,2-trifluoroethyl) phosphate (TTFPa) TTFEP_cathode->TTFPa Oxidation at >4.3V CEI Protective CEI Layer TTFEP_cathode->CEI Forms NMC_surface NMC Cathode Surface NMC_surface->TTFPa Oxygen Scavenging Electrolyte_ox Electrolyte Oxidation CEI->Electrolyte_ox Inhibits Reduced_ox Reduced Oxidation CEI->Reduced_ox Leads to TTFEP_anode TTFEP Additive SEI Stable SEI Layer TTFEP_anode->SEI Contributes to Graphite_surface Graphite Anode Surface Graphite_surface->SEI Forms on Graphite_exfoliation Graphite Exfoliation SEI->Graphite_exfoliation Prevents Improved_stability Improved Stability SEI->Improved_stability Results in TTFEP_bulk TTFEP in Bulk Electrolyte TTFEP_bulk->TTFEP_cathode TTFEP_bulk->TTFEP_anode

Caption: Mechanism of TTFEP in a Li-ion battery.

Experimental_Workflow cluster_electrochem Electrochemical Characterization cluster_post_mortem Post-Cycling Analysis start Start prep Electrolyte Preparation (Baseline & TTFEP-containing) start->prep assembly Coin Cell Assembly (e.g., 2032-type) prep->assembly electrochem Electrochemical Testing assembly->electrochem cycling Galvanostatic Cycling electrochem->cycling cv Cyclic Voltammetry (CV) electrochem->cv eis EIS electrochem->eis post_mortem Post-Mortem Analysis end End post_mortem->end sem SEM post_mortem->sem xps XPS post_mortem->xps cycling->post_mortem

Caption: Experimental workflow for battery evaluation.

References

Application Notes and Protocols: Tris(2,2,2-trifluoroethyl) phosphite for High-Voltage Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFEP) is a promising electrolyte additive for enhancing the performance and stability of high-voltage lithium-ion batteries. Operating cathodes at high voltages (>4.3 V vs. Li/Li+) can unlock higher energy densities but often leads to rapid capacity degradation due to electrolyte decomposition and detrimental reactions at the cathode-electrolyte interphase (CEI). TTFEP addresses these challenges by acting as a multifunctional additive. Its primary roles include scavenging reactive oxygen species released from the cathode lattice at high potentials and participating in the formation of a stable CEI layer. This protective layer mitigates electrolyte oxidation, reduces transition metal dissolution from the cathode, and ultimately improves the cycling stability and coulombic efficiency of the battery. These application notes provide a comprehensive overview of the benefits of TTFEP and detailed protocols for its evaluation in high-voltage lithium-ion battery systems.

Mechanism of Action

At elevated voltages, cathode materials, particularly nickel-rich compositions like LiNiMnCoO₂ (NMC) and lithium-rich layered oxides, can release reactive oxygen species. TTFEP, a phosphite (P(III)) compound, is readily oxidized to its phosphate (B84403) (P(V)) form, tris(2,2,2-trifluoroethyl) phosphate (TTFPa). In this process, it effectively scavenges the released oxygen, preventing it from attacking the electrolyte solvents and degrading the cathode structure.

Furthermore, TTFEP and its oxidation products contribute to the formation of a stable and robust cathode-electrolyte interphase (CEI). This CEI layer is crucial for passivating the cathode surface, thereby preventing continuous electrolyte decomposition at high potentials. The presence of fluorine in the TTFEP molecule also contributes to a more stable and Li+-conductive CEI.

Data Presentation

The following tables summarize the quantitative data on the performance of high-voltage lithium-ion batteries with and without the TTFEP additive, based on findings from various studies.

Table 1: Electrochemical Performance of LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523)/Graphite Full Cells

Electrolyte AdditiveVoltage Window (V)Number of CyclesCapacity Retention (%)Coulombic Efficiency (%)Reference
None (Baseline)3.0 - 4.6100~75~99.0[1]
1 wt% TTFEP3.0 - 4.6100>90>99.5[1]
1 wt% TEP*3.0 - 4.6100<80~99.2[1]

*TEP: Triethyl phosphite, a non-fluorinated analogue, is included for comparison to highlight the role of fluorination.

Table 2: Performance of Li-rich NMC in Half-Cells

TTFEP Concentration (wt%)Voltage Range (V)Cycle NumberDischarge Capacity (mAh/g)Capacity Retention (%)
02.0 - 4.750~180~75
12.0 - 4.750~220~85
52.0 - 4.750~230~90

Table 3: Electrochemical Performance of LiNi₀.₅Mn₁.₅O₄ (LNMO) based cells

AdditiveCell TypeTemperature (°C)C-rateCyclesCapacity Retention (%)
BaselineLi/LNMO601C100~60%
TFEP (TTFEP)Li/LNMO601C100>85%

Experimental Protocols

Protocol 1: Preparation of TTFEP-Containing Electrolyte

Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of TTFEP additive.

Materials:

  • Battery-grade electrolyte solvent (e.g., ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 wt. ratio)

  • Lithium hexafluorophosphate (B91526) (LiPF₆) salt

  • Tris(2,2,2-trifluoroethyl) phosphite (TTFEP, battery grade, >99% purity)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in the EC:DMC solvent mixture to achieve a 1 M concentration. For example, to prepare 100 mL of electrolyte, dissolve the appropriate mass of LiPF₆ in 100 mL of the solvent mixture.

  • Stir the solution on a magnetic stirrer until the LiPF₆ is completely dissolved.

  • To prepare the TTFEP-containing electrolyte, calculate the required mass of TTFEP for the desired weight percentage (e.g., 1 wt%).

  • Add the calculated amount of TTFEP to a known volume of the baseline electrolyte.

  • Stir the resulting solution for at least one hour to ensure homogeneity.

  • Store the prepared electrolytes in tightly sealed containers inside the glovebox.

Protocol 2: Coin Cell Assembly for High-Voltage Cathode Testing

Objective: To assemble coin cells (e.g., CR2032) for evaluating the electrochemical performance of a high-voltage cathode material with the TTFEP additive.

Materials:

  • High-voltage cathode (e.g., LiNi₀.₅Mn₁.₅O₄ or Li-rich NMC) coated on aluminum foil

  • Lithium metal foil as the anode

  • Celgard 2325 separator or equivalent

  • Baseline electrolyte and TTFEP-containing electrolyte

  • CR2032 coin cell components (casings, spacers, springs)

  • Crimping machine

  • Glovebox (Ar-filled, H₂O and O₂ < 0.5 ppm)

Procedure:

  • Transfer all materials and equipment into the argon-filled glovebox.

  • Punch circular electrodes from the cathode sheet (e.g., 12 mm diameter) and the lithium metal foil (e.g., 14 mm diameter).

  • Punch circular separators (e.g., 16 mm diameter).

  • Place the cathode disc in the center of the bottom coin cell casing.

  • Add a few drops of the desired electrolyte (baseline or with TTFEP) to wet the cathode surface.

  • Place the separator on top of the wetted cathode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the lithium metal anode on top of the separator.

  • Add a spacer and a spring on top of the anode.

  • Carefully place the top casing over the assembly.

  • Crimp the coin cell using the crimping machine to ensure a hermetic seal.

  • Let the assembled cells rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes and separator.

Protocol 3: Electrochemical Cycling and Performance Evaluation

Objective: To evaluate the cycling performance, coulombic efficiency, and rate capability of the assembled coin cells.

Materials:

  • Assembled coin cells

  • Battery cycler (e.g., LAND, Arbin, or equivalent)

  • Temperature-controlled chamber (optional, for elevated temperature testing)

Procedure:

  • Place the rested coin cells into the battery cycler.

  • Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/10) within the desired voltage window (e.g., 3.5 - 4.8 V for LiNi₀.₅Mn₁.₅O₄). This helps in the formation of a stable SEI and CEI.

  • Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/3 or 1C) for an extended number of cycles (e.g., 100-500 cycles). Record the charge and discharge capacities for each cycle.

  • Rate Capability Test: After a set number of cycles, perform a rate capability test by cycling the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C).

  • Data Analysis:

    • Capacity Retention: Calculate the capacity retention as (Discharge capacity at cycle N / Initial discharge capacity) * 100%.

    • Coulombic Efficiency: Calculate the coulombic efficiency as (Discharge capacity / Charge capacity) * 100% for each cycle.

    • Plot the discharge capacity and coulombic efficiency versus the cycle number.

    • Plot the discharge capacity versus the C-rate for the rate capability test.

Protocol 4: Post-Mortem Analysis: X-ray Photoelectron Spectroscopy (XPS)

Objective: To analyze the chemical composition of the CEI formed on the cathode surface after cycling.

Materials:

  • Cycled coin cells

  • Glovebox (Ar-filled)

  • Disassembly tools for coin cells

  • High-purity solvent for rinsing (e.g., dimethyl carbonate)

  • X-ray photoelectron spectrometer with an air-sensitive sample transfer vessel

Procedure:

  • Carefully disassemble the cycled coin cells inside the argon-filled glovebox.

  • Gently rinse the harvested cathode with a minimal amount of high-purity dimethyl carbonate to remove residual electrolyte salt.

  • Allow the cathode to dry completely inside the glovebox.

  • Mount the dried cathode onto the XPS sample holder.

  • Transfer the sample holder to the XPS instrument using an air-sensitive transfer vessel to prevent exposure to air and moisture.

  • Acquire XPS spectra for the elements of interest, such as C 1s, O 1s, F 1s, P 2p, and the transition metals from the cathode.

  • Perform depth profiling using an argon ion gun to analyze the composition at different depths of the CEI.

  • Analyze the spectra to identify the chemical species present in the CEI and compare the composition of the CEI formed with and without the TTFEP additive.

Mandatory Visualization

TTFEP_Mechanism cluster_cathode High-Voltage Cathode Surface cluster_electrolyte Electrolyte cluster_interphase Cathode-Electrolyte Interphase (CEI) Cathode Cathode Material (e.g., NMC, LNMO) O2_release Reactive Oxygen Species Release Cathode->O2_release High Voltage TM_dissolution Transition Metal Dissolution Cathode->TM_dissolution TTFEP TTFEP Additive P(III) Electrolyte_solvent Electrolyte Solvent (e.g., EC, DMC) O2_release->Electrolyte_solvent Attacks TTFEP->O2_release Scavenges Stable_CEI Stable CEI Formation (P-O, P-F bonds) TTFEP->Stable_CEI TTFPa TTFPa P(V) TTFEP->TTFPa Oxidized to Oxidative_decomposition Oxidative Decomposition Electrolyte_solvent->Oxidative_decomposition Stable_CEI->Cathode Stable_CEI->TM_dissolution Suppresses TTFPa->Stable_CEI Contributes to

Caption: Proposed mechanism of TTFEP in high-voltage lithium-ion batteries.

Experimental_Workflow Start Start Electrolyte_Prep Electrolyte Preparation (Baseline and with TTFEP) Start->Electrolyte_Prep Cell_Assembly Coin Cell Assembly (CR2032) Electrolyte_Prep->Cell_Assembly Electrochem_Testing Electrochemical Testing (Cycling, Rate Capability) Cell_Assembly->Electrochem_Testing Data_Analysis Data Analysis (Capacity, Efficiency) Electrochem_Testing->Data_Analysis Post_Mortem Post-Mortem Analysis (XPS) Electrochem_Testing->Post_Mortem After Cycling Results Results & Conclusion Data_Analysis->Results Post_Mortem->Results

References

"handling and storage procedures for Tris(2,2,2-trifluoroethyl) phosphite"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Tris(2,2,2-trifluoroethyl) phosphite (B83602)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of Tris(2,2,2-trifluoroethyl) phosphite (CAS No. 370-69-4). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical Properties and Hazards

This compound is a liquid organophosphorus compound used as a ligand in organometallic chemistry and as an electrolyte additive.[1][2] It is crucial to be aware of its potential hazards to ensure safe handling.

1.1. General Properties

PropertyValue
Molecular FormulaC6H6F9O3P[3]
Molecular Weight328.07 g/mol [2]
AppearanceLiquid[1][4][5]
Boiling Point130-131 °C at 743 mmHg (lit.)[1][5]
Density1.487 g/mL at 25 °C (lit.)[1][5]
Flash Point>230 °F (>110 °C)[5][6]

1.2. Health Hazard Information

HazardDescriptionGHS Classification
Acute Toxicity (Oral) Harmful if swallowed.[3]Acute Tox. 4[3]
Skin Corrosion/Irritation Causes skin irritation.[3]Skin Irrit. 2[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Eye Irrit. 2[3]
Specific Target Organ Toxicity May cause respiratory irritation.[3]STOT SE 3[6]

Storage Procedures

Proper storage of this compound is essential to maintain its stability and prevent hazardous reactions.

2.1. Storage Conditions

ParameterRecommendation
Temperature Store in a cool, dry place.[3][7]
Ventilation Store in a well-ventilated area.[3][4]
Container Keep container tightly closed when not in use.[3][4] Polyethylene or polypropylene (B1209903) containers are suitable.[4]
Inert Atmosphere Keep contents under an inert gas as the chemical is moisture-sensitive.[3]
Segregation Store away from incompatible materials.[7]

2.2. Incompatible Materials

  • Strong bases[3]

  • Strong oxidizing agents[3]

  • Moisture[3][4]

Handling Procedures

3.1. Personal Protective Equipment (PPE)

PPESpecification
Eye/Face Protection Chemical goggles or safety glasses with a face shield.[3]
Hand Protection Protective gloves (e.g., PVC).[4]
Skin and Body Protection Wear suitable protective clothing, such as overalls and a PVC apron.[3][4]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection.[3][4]

3.2. General Handling Protocol

  • Read Safety Data Sheet (SDS): Before working with the chemical, thoroughly read and understand the SDS.[3]

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood.[3][4]

  • Wear Appropriate PPE: Always wear the recommended personal protective equipment.[3][4]

  • Avoid Inhalation and Contact: Do not breathe fumes, mist, spray, or vapors.[3] Avoid contact with skin and eyes.[3]

  • Prevent Ingestion: Do not eat, drink, or smoke when using this product.[3][4]

  • Grounding: Take precautionary measures against static discharge.

  • Hygiene: Wash hands thoroughly after handling.[3][4] Contaminated work clothes should be laundered separately before reuse.[4]

Emergency Protocols

4.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[3][7]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[3][7]
Skin Contact Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[3][4]

4.2. Spill and Leak Procedures

  • Evacuate and Ventilate: Clear the area of unnecessary personnel and ensure adequate ventilation.[3]

  • Wear Protective Gear: Only qualified personnel equipped with suitable protective equipment should handle the spill.[3]

  • Contain the Spill: Stop the leak if it is safe to do so.[4] Contain the spill with sand, earth, or other inert absorbent material.[4]

  • Clean Up:

    • Small Spills: Use a dry chemical absorbent. Sweep or shovel the material into an appropriate container for disposal.[3]

    • Large Spills: Use a pump or vacuum to collect the spilled material. Finish with a dry chemical absorbent.[3] Use explosion-proof equipment.[3]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local regulations.[3][4]

Visual Protocols

5.1. Handling and Storage Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling Read_SDS Read SDS Don_PPE Don Appropriate PPE Read_SDS->Don_PPE Work_Ventilated Work in Well-Ventilated Area Don_PPE->Work_Ventilated Avoid_Contact Avoid Inhalation & Contact Work_Ventilated->Avoid_Contact Use_Chemical Use Chemical Avoid_Contact->Use_Chemical Close_Container Tightly Close Container Use_Chemical->Close_Container Wash_Hands Wash Hands Thoroughly Use_Chemical->Wash_Hands Store_Cool_Dry Store in Cool, Dry, Ventilated Area Close_Container->Store_Cool_Dry Inert_Atmosphere Store Under Inert Gas Store_Cool_Dry->Inert_Atmosphere Clean_Work_Area Clean Work Area Wash_Hands->Clean_Work_Area

Caption: Workflow for handling and storing this compound.

5.2. Emergency Decision Tree: Spill Response

G Spill_Detected Spill Detected Assess_Size Assess Spill Size Spill_Detected->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Small Large_Spill Large Spill Assess_Size->Large_Spill Large Wear_PPE Wear Full PPE Small_Spill->Wear_PPE Evacuate_Area Evacuate Area Large_Spill->Evacuate_Area Use_Pump Use Pump/Vacuum Large_Spill->Use_Pump Evacuate_Area->Wear_PPE Absorb_Spill Absorb with Inert Material Wear_PPE->Absorb_Spill Collect_Waste Collect in Labeled Container Absorb_Spill->Collect_Waste Dispose Dispose per Regulations Collect_Waste->Dispose Use_Pump->Absorb_Spill

Caption: Decision tree for responding to a spill of this compound.

References

Application Notes and Protocols for Tris(2,2,2-trifluoroethyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental testing and application of Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP). This document covers its use as a reactant in the Arbuzov reaction, as a performance-enhancing electrolyte additive in lithium-ion batteries, and as a ligand in the synthesis of organometallic complexes.

Physicochemical Properties and Safety Information

Tris(2,2,2-trifluoroethyl) phosphite is a colorless liquid with the chemical formula (CF₃CH₂O)₃P.[1][2] It is a versatile organophosphorus compound utilized in various fields of chemical synthesis and materials science.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₆F₉O₃P[5]
Molecular Weight328.07 g/mol [1]
Boiling Point130-131 °C at 743 mmHg[1][6]
Density1.487 g/mL at 25 °C[1][6]
Refractive Index (n20/D)1.324[1]
Flash Point113 °C (closed cup)[1]

Safety Precautions:

This compound is classified as a warning-level hazard.[1] It may cause skin and serious eye irritation, as well as respiratory irritation.[7][8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[1] All work should be conducted in a well-ventilated fume hood.

Application in Organic Synthesis: The Arbuzov Reaction

TTFP is a valuable reagent in the Arbuzov reaction for the synthesis of phosphonates, particularly those containing trifluoroethyl groups. These products are of interest as potential biologically active molecules and intermediates in drug development.[9]

Protocol: Synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide

This protocol describes the synthesis of a phosphonamide derivative via the Arbuzov reaction between TTFP and 2-bromo-N-methoxy-N-methylacetamide.[10]

Materials:

  • This compound (TTFP)

  • 2-bromo-N-methoxy-N-methylacetamide

  • Potassium fluoride (B91410) on alumina (B75360) (KF/alumina)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon source)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-bromo-N-methoxy-N-methylacetamide (1 equivalent) and KF/alumina (1.5 equivalents).

  • Solvent Addition: Add anhydrous solvent to the flask.

  • Reagent Addition: Add this compound (1.1 equivalents) to the reaction mixture dropwise at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the KF/alumina and wash the solid with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide.

Expected Outcome:

The reaction is expected to produce the target phosphonamide in good yield. The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Arbuzov_Reaction TTFP This compound Intermediate Quasiphosphonium Intermediate TTFP->Intermediate Nucleophilic Attack Bromoacetamide 2-bromo-N-methoxy-N-methylacetamide Bromoacetamide->Intermediate Product N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide Intermediate->Product Dealkylation Byproduct 2,2,2-Trifluoroethyl bromide Intermediate->Byproduct Battery_Testing_Workflow cluster_prep Preparation cluster_assembly Assembly (Glovebox) cluster_testing Electrochemical Testing cluster_analysis Data Analysis Elec_Prep Electrolyte Preparation (with/without TTFP) Cell_Assembly Coin Cell Assembly Elec_Prep->Cell_Assembly Electrode_Prep Electrode & Separator Drying Electrode_Prep->Cell_Assembly Cell_Sealing Crimping Cell_Assembly->Cell_Sealing Formation Formation Cycles Cell_Sealing->Formation Cycling Galvanostatic Cycling Formation->Cycling EIS Electrochemical Impedance Spectroscopy Cycling->EIS Data_Analysis Capacity, Efficiency, Impedance Analysis EIS->Data_Analysis Signaling_Pathway cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization Metal_Precursor Metal Precursor (e.g., SnCl₄) Reaction Reaction in Anhydrous Solvent Metal_Precursor->Reaction TTFP_Ligand TTFP Ligand TTFP_Ligand->Reaction Isolation Filtration / Solvent Removal Reaction->Isolation Purification Recrystallization Isolation->Purification Final_Product Metal-TTFP Complex Purification->Final_Product NMR Multinuclear NMR IR IR Spectroscopy Xray X-ray Crystallography EA Elemental Analysis Final_Product->NMR Final_Product->IR Final_Product->Xray Final_Product->EA

References

Troubleshooting & Optimization

"improving the purity of synthesized Tris(2,2,2-trifluoroethyl) phosphite"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Tris(2,2,2-trifluoroethyl) phosphite (B83602). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity material for their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of Tris(2,2,2-trifluoroethyl) phosphite.

Synthesis

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete Reaction: The reaction between phosphorus trichloride (B1173362) (PCl₃) and 2,2,2-trifluoroethanol (B45653) may not have gone to completion.

    • Solution: Ensure the dropwise addition of PCl₃ is slow enough to maintain the reaction temperature below 5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours to ensure all starting materials have reacted.

  • Loss of Product During Workup: The aqueous workup to remove the triethylamine (B128534) hydrochloride salt can lead to hydrolysis of the product if not performed carefully.

    • Solution: Use ice-cold, dilute hydrochloric acid (e.g., 1 M) for the initial wash to neutralize any remaining triethylamine and precipitate the hydrochloride salt. Minimize contact time with the aqueous phase and perform all washes at low temperatures (0-5 °C).

  • Side Reactions: The presence of moisture in the reactants or solvent can lead to the formation of undesired byproducts.

    • Solution: Use anhydrous solvents and freshly distilled reactants. Ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Question: I am observing the formation of a significant amount of white precipitate during the reaction. What is it and is it a problem?

Answer:

The white precipitate formed during the reaction is triethylamine hydrochloride (Et₃N·HCl), which is the byproduct of the reaction between triethylamine and the hydrochloric acid generated. This is an expected and necessary part of the reaction, as the triethylamine acts as a scavenger for the HCl produced.

  • Is it a problem? The formation of this salt is not a problem in itself; in fact, it indicates that the reaction is proceeding. However, it is crucial to remove it completely during the workup to obtain a pure product.

  • Removal: The triethylamine hydrochloride salt is typically removed by filtration after the reaction is complete. The filtrate is then subjected to an aqueous workup to remove any remaining water-soluble impurities.

Purification

Question: My final product is cloudy or contains particulate matter. How can I remove this?

Answer:

Cloudiness or the presence of particulates in the final product usually indicates the presence of residual salts or other insoluble impurities.

  • Solution: After the initial filtration of the triethylamine hydrochloride, it is good practice to perform a second filtration of the organic phase before proceeding with the aqueous workup. If cloudiness persists after the workup and drying, a final filtration through a fine frit or a plug of Celite® can be performed before distillation.

Question: The purity of my distilled product is still not satisfactory. What are the likely impurities and how can I improve the distillation?

Answer:

The most common impurities in synthesized this compound are the corresponding phosphate (B84403) (from oxidation) and hydrolysis byproducts.

  • Improving Distillation:

    • Use a fractionating column: A simple distillation may not be sufficient to separate the desired phosphite from impurities with close boiling points. The use of a fractionating column (e.g., a Vigreux or packed column) will provide a better separation.

    • Control the distillation rate: Distill the product slowly to allow for proper equilibration between the liquid and vapor phases in the column. A rapid distillation will lead to poor separation.

    • Vacuum distillation: this compound has a relatively high boiling point, and distillation at atmospheric pressure may lead to some decomposition. Vacuum distillation is recommended to lower the boiling point and minimize thermal stress on the compound.

Frequently Asked Questions (FAQs)

General

Q1: What is the chemical formula and molecular weight of this compound?

A1: The chemical formula is C₆H₆F₉O₃P, and the molecular weight is 328.07 g/mol .

Q2: What are the main applications of this compound?

A2: It is used as a ligand in organometallic chemistry, an electrolyte additive in lithium-ion batteries to improve performance, and as a co-solvent for nonflammable electrolytes. It is also a reagent in the synthesis of other organophosphorus compounds.

Handling and Storage

Q3: How should I store this compound to prevent degradation?

A3: this compound is sensitive to moisture and air (oxygen). It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Q4: What are the primary degradation pathways for this compound?

A4: The two primary degradation pathways are:

  • Hydrolysis: Reaction with water to form bis(2,2,2-trifluoroethyl) H-phosphonate and 2,2,2-trifluoroethanol.

  • Oxidation: Reaction with oxygen to form Tris(2,2,2-trifluoroethyl) phosphate.

Analytical

Q5: How can I identify the common impurities using ³¹P NMR spectroscopy?

A5: ³¹P NMR is an excellent tool for identifying phosphorus-containing impurities. The expected chemical shifts are:

  • This compound (Product): ~140 ppm

  • Tris(2,2,2-trifluoroethyl) phosphate (Oxidation Impurity): ~ -4 ppm

  • Bis(2,2,2-trifluoroethyl) H-phosphonate (Hydrolysis Impurity): This is a phosphonate (B1237965) and will appear as a doublet (due to P-H coupling) in the region of 0-20 ppm.

Q6: What other analytical techniques are suitable for assessing the purity of my product?

A6: Besides ³¹P NMR, the following techniques are also very useful:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify volatile impurities.[1][2][3]

  • ¹H and ¹⁹F NMR: Can provide information about the structure and purity of the compound and help identify any organic impurities that do not contain phosphorus.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₆F₉O₃P
Molecular Weight 328.07 g/mol
Appearance Colorless liquid
Boiling Point 130-131 °C at 743 mmHg
Density 1.487 g/mL at 25 °C
Refractive Index (n20/D) 1.324

Table 2: Typical Reaction Parameters and Purity Data

ParameterValue
Reactants Phosphorus trichloride, 2,2,2-Trifluoroethanol, Triethylamine
Solvent Anhydrous Dichloromethane (B109758) (DCM) or Diethyl Ether
Reaction Temperature 0 °C to room temperature
Typical Crude Yield 85-95%
Purity after Workup >90% (by GC)
Purity after Distillation >99% (by GC)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of phosphite esters.[4][5][6]

Materials:

  • 2,2,2-Trifluoroethanol (anhydrous)

  • Phosphorus trichloride (freshly distilled)

  • Triethylamine (anhydrous)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • 1 M Hydrochloric acid (ice-cold)

  • Saturated sodium bicarbonate solution (ice-cold)

  • Brine (saturated NaCl solution, ice-cold)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve 2,2,2-trifluoroethanol (3.0 eq.) and triethylamine (3.1 eq.) in anhydrous diethyl ether or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus trichloride (1.0 eq.) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred alcohol/amine solution, maintaining the internal temperature below 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Filter the reaction mixture through a sintered glass funnel to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of anhydrous solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with ice-cold 1 M HCl, ice-cold saturated NaHCO₃ solution, and ice-cold brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Fractional Vacuum Distillation

Materials:

  • Crude this compound

  • Fractional distillation apparatus (Vigreux column)

  • Vacuum pump and pressure gauge

  • Heating mantle with a stirrer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude product to the distillation flask along with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect and discard any low-boiling forerun.

  • Collect the main fraction at the appropriate boiling point and pressure. The boiling point at reduced pressure will be significantly lower than the atmospheric boiling point.

  • Once the main fraction has been collected, stop the distillation before the flask is completely dry to avoid the formation of non-volatile residues.

  • Transfer the purified product to a clean, dry, and inert-atmosphere-filled storage vessel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification reactants Reactants: 2,2,2-Trifluoroethanol PCl3 Triethylamine reaction Reaction in Anhydrous Solvent (0°C to RT) reactants->reaction filtration Filtration of Et3N·HCl reaction->filtration wash_hcl Wash with ice-cold 1M HCl filtration->wash_hcl wash_bicarb Wash with ice-cold NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with ice-cold Brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry concentration Concentration dry->concentration distillation Fractional Vacuum Distillation concentration->distillation pure_product Pure Product distillation->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

side_reactions main_product Tris(2,2,2-trifluoroethyl) phosphite oxidation Oxidation (O2) main_product->oxidation hydrolysis Hydrolysis (H2O) main_product->hydrolysis phosphate Tris(2,2,2-trifluoroethyl) phosphate oxidation->phosphate h_phosphonate Bis(2,2,2-trifluoroethyl) H-phosphonate hydrolysis->h_phosphonate

Caption: Common side reactions leading to impurities.

troubleshooting_flowchart start Low Purity after Synthesis check_nmr Analyze by ³¹P NMR start->check_nmr peak_140 Major peak at ~140 ppm? check_nmr->peak_140 peak_neg_4 Peak at ~ -4 ppm? peak_140->peak_neg_4 Yes other_impurities Other impurities present. Consider starting material purity. peak_140->other_impurities No peak_0_20 Doublet at 0-20 ppm? peak_neg_4->peak_0_20 No oxidation_present Oxidation to phosphate has occurred. peak_neg_4->oxidation_present Yes hydrolysis_present Hydrolysis has occurred. peak_0_20->hydrolysis_present Yes purify Purify by Fractional Vacuum Distillation peak_0_20->purify No oxidation_present->purify hydrolysis_present->purify

Caption: Troubleshooting flowchart for purity issues based on ³¹P NMR analysis.

References

Technical Support Center: Tris(2,2,2-trifluoroethyl) phosphite (TTFP) in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists using Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP) as an electrolyte additive in battery experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Tris(2,2,2-trifluoroethyl) phosphite (TTFP) in lithium-ion batteries?

A1: TTFP is primarily used as a multifunctional electrolyte additive. Its main roles include:

  • Flame Retardant: It significantly reduces the flammability of common carbonate-based electrolytes, enhancing battery safety.[1]

  • SEI Formation Agent: On graphite (B72142) anodes, TTFP promotes the formation of a stable Solid Electrolyte Interphase (SEI) film. This is particularly beneficial in propylene (B89431) carbonate (PC)-based electrolytes, where it can suppress PC decomposition and prevent graphite exfoliation.[1][2]

  • High-Voltage Performance Enhancer: It is investigated for use in high-voltage systems to stabilize the cathode interface and improve cycling performance, especially at elevated temperatures.[1][3][4]

Q2: What are the expected decomposition products of TTFP during battery operation?

A2: At high voltages (e.g., >4.3 V vs. Li/Li⁺), TTFP undergoes oxidative decomposition at the cathode surface. The primary products are:

  • Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TTFPa): The majority of TTFP is oxidized to TTFPa by scavenging oxygen atoms from the charged transition metal oxide cathode surface.[3][5] This molecule is stable and remains free in the electrolyte.

  • Bis(2,2,2-trifluoroethyl) phosphate (BTFPa): A smaller portion of TTFP binds directly to the cathode surface. This involves the formation of a P-O-Transition Metal (P-O-TM) bond and the removal of one trifluoroethyl side group, creating surface-bound BTFPa.[3][5]

Q3: Does TTFP passivate the cathode surface against electrolyte oxidation?

A3: No, studies indicate that while TTFP modifies the cathode surface film, it does not completely passivate the surface to prevent electrolyte oxidation.[3][5] Its primary role at the cathode appears to be as an oxygen scavenger, which can mitigate some degradation pathways of the cathode material itself.[4]

Q4: Can TTFP improve the performance of graphite anodes?

A4: Yes. In propylene carbonate (PC)-based electrolytes, TTFP helps to form a stable SEI on the graphite electrode. This suppresses the continuous decomposition of PC, which would otherwise lead to graphite exfoliation and rapid capacity fade.[1][2] It has been shown to increase the Coulombic efficiency in Li/graphite half-cells.[1]

Troubleshooting Guide

Issue 1: Unexpectedly low or absent TTFP signal during GC-FID analysis of the electrolyte.

  • Possible Cause: This is a known analytical artifact. The detectability of TTFP using Gas Chromatography with a Flame Ionization Detector (GC-FID) can be unusual. Instead of decomposition, the issue is often a premature saturation limit of the FID for TTFP when it is present in a standard battery electrolyte matrix.[6][7]

  • Troubleshooting Steps:

    • Verify with Other Techniques: Use Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to confirm the presence and stability of TTFP in your electrolyte mixture before and after cycling.[6][7]

    • Adjust Sample Preparation: For GC-FID, prepare a dilution series to find a concentration range where the signal responds linearly. High concentrations may lead to a counterintuitive absence of the signal.[7]

    • Use Alternative Quantification: Rely on techniques like NMR with an internal standard for more accurate quantification of TTFP consumption.

Issue 2: Rapid capacity fade or low Coulombic efficiency in a high-voltage full cell.

  • Possible Cause: While TTFP can be beneficial, its decomposition at high voltages is a consumptive process. If the additive is fully consumed, its protective effects will cease. Furthermore, the decomposition products may have secondary reactions.

  • Troubleshooting Steps:

    • Analyze Electrodes: Use X-ray Photoelectron Spectroscopy (XPS) on the cycled cathode and anode to analyze the surface chemistry. Look for the presence of phosphorus and fluorine species derived from TTFP, such as P-O-TM bonds or phosphate compounds.[4]

    • Analyze Electrolyte: Analyze the aged electrolyte for the presence of TTFPa and other reaction products to understand the decomposition pathway.[3][5]

    • Optimize TTFP Concentration: The initial concentration of TTFP may be insufficient for the desired cycle life. Experiment with slightly higher concentrations, but be aware that excessive amounts can negatively impact ionic conductivity.[1]

    • Check for Lithium Loss: Full cell capacity fade is often linked to the loss of active lithium. The participation of TTFP in both the SEI and CEI is intended to reduce this loss.[8] If fading persists, consider synergistic additives like vinylene carbonate (VC) that are known to improve SEI stability.

Issue 3: Increased cell impedance after cycling.

  • Possible Cause: The decomposition products of TTFP, while modifying the surface, can form a resistive layer (CEI) on the cathode.[3][5] While this layer can be protective, a thick or poorly conductive CEI will increase charge transfer resistance.

  • Troubleshooting Steps:

    • Perform Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at various states of charge and after a different number of cycles to monitor the evolution of interfacial impedance.

    • Correlate with Surface Analysis: Use XPS and other surface-sensitive techniques to correlate the increase in impedance with the chemical composition and thickness of the surface layers on the electrodes.

    • Evaluate Temperature Effects: Since TTFP is often used to improve high-temperature performance, compare impedance changes for cells cycled at room temperature versus elevated temperatures (e.g., 60°C).[1]

Data Presentation

Table 1: Effect of TTFP Addition on Electrolyte Properties and Cell Performance

ParameterBaseline Electrolyte (1M LiPF₆ in EC/PC/EMC)Electrolyte with 15 wt.% TTFPReference
Flammability FlammableNon-flammable[1]
Ionic Conductivity HigherSlightly Lower[1]
Graphite Anode Performance PC decomposition, graphite exfoliationSuppressed PC decomposition, stable SEI[1][2]
High-Temp Cycling (60°C) Lower capacity retentionImproved cycling performance[1]

Table 2: Summary of TTFP Side Reaction Products

LocationPrimary ProductFormation MechanismReference
Cathode Surface (High V) Tris(2,2,2-trifluoroethyl) phosphate (TTFPa)Oxidation via oxygen scavenging from cathode[3][5]
Cathode Surface (High V) bis(2,2,2-trifluoroethyl) phosphate (BTFPa)Binding to surface via P-O-TM bond[3][5]
Anode Surface Stable SEI Film ComponentsElectrochemical reduction[1]

Experimental Protocols

Protocol 1: Electrochemical Evaluation of TTFP Additive

  • Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox. Use the cathode of interest (e.g., NMC532), a lithium metal or graphite anode, and a separator (e.g., Celgard).

  • Electrolyte Preparation: Prepare a baseline electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1 wt%). Create the experimental electrolyte by adding a specific weight percentage of TTFP (e.g., 2-15 wt.%).

  • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles within the desired voltage window (e.g., 3.0-4.6 V) to form stable interphases.

  • Galvanostatic Cycling: Perform long-term cycling at a moderate C-rate (e.g., C/3 or C/2) at both room temperature and an elevated temperature (e.g., 60°C). Record the discharge capacity and Coulombic efficiency for each cycle.

  • Rate Capability Test: After a set number of cycles, measure the discharge capacity at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to assess the impact on power performance.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before cycling, after formation, and after a set number of cycles. Use a frequency range of 100 kHz to 10 mHz with a 10 mV AC amplitude.

Protocol 2: Post-Mortem Analysis of Cycled Cells

  • Cell Disassembly: Carefully disassemble the cycled coin cells inside an argon-filled glovebox.

  • Component Rinsing: Gently rinse the harvested cathode and anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt. Allow the solvent to evaporate completely.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Transfer the rinsed electrodes to the XPS chamber using an airtight transfer vessel to avoid air exposure.

    • Acquire survey spectra to identify all elements present on the surface.

    • Acquire high-resolution spectra for key elements: C 1s, O 1s, F 1s, P 2p, and the relevant transition metals (e.g., Ni 2p, Co 2p, Mn 2p).

    • Analyze the P 2p spectra to identify phosphate and phosphite species, and look for evidence of P-O-TM bonds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) of Electrolyte:

    • Collect the electrolyte from the disassembled cell.

    • Dilute the electrolyte in a suitable solvent (e.g., acetonitrile).

    • Inject the sample into the GC-MS to separate and identify the soluble decomposition products, such as TTFPa.

Visualizations

TTFP_Cathode_Reaction cluster_electrolyte Electrolyte Bulk cluster_cathode NMC Cathode Surface (High Voltage) TTFP TTFP P(OCH₂CF₃)₃ TTFPa TTFPa (Soluble) O=P(OCH₂CF₃)₃ TTFP->TTFPa Oxidation (+ Oxygen from NMC) BTFPa Surface-Bound BTFPa (TM-O-P(O)(OCH₂CF₃)₂) TTFP->BTFPa Surface Reaction (- CH₂CF₃ group) NMC Charged NMC Surface (Provides Oxygen) NMC->BTFPa Binds to TM

Caption: Proposed reaction pathways of TTFP at a high-voltage cathode surface.

Troubleshooting_Workflow start Experiment Shows Poor Performance (e.g., Capacity Fade) q1 Is TTFP Signal Absent in GC-FID? start->q1 sol1 Verify with NMR/MS. Adjust GC dilution. q1->sol1 Yes q2 Is Cell Impedance Increasing? q1->q2 No sol1->q2 sol2 Perform Post-Mortem XPS. Correlate CEI composition with impedance. q2->sol2 Yes sol3 Optimize TTFP concentration. Consider co-additives. q2->sol3 No sol2->sol3 end Hypothesis Formed sol3->end

Caption: Troubleshooting workflow for issues with TTFP-containing cells.

Experimental_Workflow prep 1. Electrolyte Preparation (Baseline vs. TTFP) assembly 2. Coin Cell Assembly prep->assembly electrochem 3. Electrochemical Testing (Cycling, Rate, EIS) assembly->electrochem analysis 4. Post-Mortem Analysis electrochem->analysis xps XPS of Electrodes analysis->xps gcms GC-MS of Electrolyte analysis->gcms results 5. Correlate Data & Draw Conclusions xps->results gcms->results

Caption: Standard experimental workflow for evaluating TTFP as an additive.

References

Technical Support Center: Degradation Pathways of Tris(2,2,2-trifluoroethyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of TTFP. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Tris(2,2,2-trifluoroethyl) phosphite (TTFP)?

A1: this compound (TTFP) primarily degrades through three main pathways: oxidation, hydrolysis, and thermal decomposition.

  • Oxidation: In the presence of oxidizing agents or under electrochemical conditions (e.g., in lithium-ion batteries), TTFP is readily oxidized to Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TTFPa).[1] This is a common reaction for phosphite esters.

  • Hydrolysis: TTFP can react with water, leading to the cleavage of one or more of its ester bonds. The susceptibility of phosphite esters to hydrolysis is influenced by pH. The hydrolysis of phosphites can proceed under acidic, basic, or neutral conditions, though the mechanisms differ.

  • Thermal Decomposition: At elevated temperatures, TTFP will decompose. Thermal decomposition of organophosphorus compounds can lead to the formation of various smaller molecules, including phosphorus acids, and in the case of TTFP, fluorine-containing compounds.[2][3]

Q2: What are the expected degradation products of TTFP?

A2: The degradation products of TTFP will vary depending on the degradation pathway.

Degradation PathwayExpected Products
Oxidation Tris(2,2,2-trifluoroethyl) phosphate (TTFPa)
Hydrolysis * Initial Hydrolysis: Bis(2,2,2-trifluoroethyl) phosphite and 2,2,2-trifluoroethanol* Further Hydrolysis: Mono(2,2,2-trifluoroethyl) phosphite and additional 2,2,2-trifluoroethanol* Complete Hydrolysis: Phosphorous acid and 2,2,2-trifluoroethanol
Thermal Decomposition Carbon oxides (CO, CO₂), Hydrogen fluoride (B91410) (HF), and Phosphorus oxides (e.g., P₄O₁₀). The specific composition of the decomposition products will depend on the temperature and atmosphere (e.g., presence or absence of oxygen).
Electrochemical Decomposition In the context of lithium-ion batteries, besides TTFPa, the formation of Bis(2,2,2-trifluoroethyl) phosphate (BTFPa) has been proposed, resulting from the reaction of TTFP at the cathode surface where it loses a trifluoroethyl group.[4][5]

Q3: How does pH affect the hydrolysis of TTFP?

  • Acidic Conditions: Acid catalysis typically involves protonation of a phosphite oxygen atom, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.

  • Basic Conditions: Base-catalyzed hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the phosphorus atom.

  • Neutral Conditions: Hydrolysis can still occur at neutral pH, although generally at a slower rate compared to acidic or basic conditions.

Based on general trends for phosphite esters, triphenylphosphite is more susceptible to hydrolysis than trimethylphosphite. This suggests that the electron-withdrawing nature of the substituent groups can influence the rate of hydrolysis. Given the strong electron-withdrawing effect of the trifluoroethyl groups, TTFP is expected to be susceptible to hydrolysis.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a TTFP-containing sample.

  • Possible Cause: Degradation of TTFP during sample preparation, storage, or analysis.

  • Troubleshooting Steps:

    • Review Sample Handling: Ensure that the sample was protected from moisture and excessive heat. TTFP is moisture-sensitive.

    • Check for Oxidizing Agents: Verify that no unintended oxidizing agents were introduced into the sample.

    • Analyze Degradation Products: Compare the masses of the unexpected peaks with the expected degradation products listed in the table above (Q2). Common m/z values to look for would correspond to TTFPa, and hydrolysis products like Bis(2,2,2-trifluoroethyl) phosphite and 2,2,2-trifluoroethanol.

    • Control Experiment: Run a control sample of freshly opened, high-purity TTFP to confirm that the unexpected peaks are not artifacts of the analytical method itself.

Issue 2: Inconsistent results in experiments involving TTFP over time.

  • Possible Cause: Gradual degradation of the TTFP stock solution.

  • Troubleshooting Steps:

    • Storage Conditions: Confirm that the TTFP is stored under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to prevent exposure to moisture and oxygen.

    • Purity Check: Periodically check the purity of the TTFP stock solution using a suitable analytical technique like GC-MS or ³¹P NMR spectroscopy.

    • Use Fresh Solutions: For critical experiments, prepare fresh solutions of TTFP from a newly opened bottle.

Experimental Protocols

Protocol 1: General Procedure for Monitoring TTFP Hydrolysis by GC-MS

This protocol provides a general framework for studying the hydrolysis of TTFP under controlled conditions.

  • Preparation of Reaction Mixtures:

    • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 10).

    • In separate sealed vials, add a known concentration of TTFP to each buffer solution. A typical starting concentration might be in the low millimolar range.

    • Include a control vial with TTFP in an anhydrous solvent (e.g., acetonitrile) to monitor for non-hydrolytic degradation.

  • Incubation:

    • Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Preparation for GC-MS:

    • Quench the reaction by adding the aliquot to a vial containing a suitable extraction solvent (e.g., ethyl acetate) and a drying agent (e.g., anhydrous sodium sulfate).

    • Vortex the mixture and then centrifuge to separate the layers.

    • Transfer the organic layer to a new vial for GC-MS analysis. Derivatization may be necessary for the analysis of non-volatile degradation products.

  • GC-MS Analysis:

    • Inject the prepared sample into a GC-MS system.

    • Use a suitable column for the separation of organophosphorus compounds.

    • Monitor for the disappearance of the TTFP peak and the appearance of new peaks corresponding to hydrolysis products.

    • Quantify the peak areas to determine the rate of degradation.

Visualizations

Below are diagrams illustrating the key degradation pathways of this compound.

Oxidation_Pathway TTFP This compound (TTFP) TTFPa Tris(2,2,2-trifluoroethyl) phosphate (TTFPa) TTFP->TTFPa Oxidation Oxidizing_Agent [O]

Oxidation pathway of TTFP.

Hydrolysis_Pathway TTFP This compound (TTFP) Step1_products Bis(2,2,2-trifluoroethyl) phosphite + 2,2,2-Trifluoroethanol TTFP->Step1_products H2O_1 + H₂O Step2_products Mono(2,2,2-trifluoroethyl) phosphite + 2,2,2-Trifluoroethanol Step1_products->Step2_products H2O_2 + H₂O Final_products Phosphorous Acid + 2,2,2-Trifluoroethanol Step2_products->Final_products H2O_3 + H₂O

Stepwise hydrolysis of TTFP.

Thermal_Decomposition_Pathway TTFP This compound (TTFP) Decomposition_Products Decomposition Products TTFP->Decomposition_Products Heat Δ (Heat) COx Carbon Oxides (CO, CO₂) Decomposition_Products->COx HF Hydrogen Fluoride (HF) Decomposition_Products->HF POx Phosphorus Oxides Decomposition_Products->POx

Thermal decomposition of TTFP.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Buffers Prepare Buffer Solutions Add_TTFP Add TTFP to Buffers Prep_Buffers->Add_TTFP Incubate Incubate at Constant Temperature Add_TTFP->Incubate Time_Sampling Withdraw Aliquots at Time Points Incubate->Time_Sampling Quench_Extract Quench and Extract Time_Sampling->Quench_Extract GCMS_Analysis Analyze by GC-MS Quench_Extract->GCMS_Analysis Data_Analysis Quantify Degradation GCMS_Analysis->Data_Analysis

Workflow for studying TTFP degradation.

References

"troubleshooting poor performance with Tris(2,2,2-trifluoroethyl) phosphite additive"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor performance with Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP) as an additive in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of TTFP.

Issue 1: Low Yield or Incomplete Reaction in Organic Synthesis (e.g., Arbuzov Reaction)

Question: My reaction yield is significantly lower than expected when using TTFP in an Arbuzov reaction. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in reactions involving TTFP can stem from several factors related to reagent purity, reaction conditions, and potential side reactions.

  • Moisture Contamination: TTFP is sensitive to moisture, which can lead to hydrolysis and the formation of byproducts. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

  • Reagent Purity: The purity of TTFP and other reactants is crucial. Use freshly opened bottles of TTFP or material that has been properly stored. Impurities in the alkyl halide can also lead to side reactions.

  • Reaction Temperature: The Arbuzov reaction with TTFP may require specific temperature control. While some reactions proceed at room temperature, others may need heating to overcome the activation energy. Conversely, excessive heat can lead to decomposition and byproduct formation. A temperature optimization study is recommended.

  • Incompatible Reagents: Avoid strong bases and oxidizing agents, as they can react with TTFP.[1]

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh bottle of TTFP or purify the existing stock. Ensure all other reagents are of high purity and anhydrous.

  • Optimize Reaction Conditions:

    • Run the reaction under strictly anhydrous conditions.

    • Perform a small-scale temperature optimization screen.

    • Vary the stoichiometry of the reactants.

  • Analyze Byproducts: Use techniques like NMR or GC-MS to identify any byproducts. This can provide clues about decomposition pathways or side reactions.

Issue 2: Unexpected Side Products in Pharmaceutical Synthesis

Question: I am observing unexpected peaks in my HPLC/GC-MS analysis when using TTFP as a synthetic intermediate. What could be the source of these impurities?

Answer: The formation of unexpected side products when using TTFP can be attributed to its reactivity and potential degradation.

  • Hydrolysis: As mentioned, TTFP can hydrolyze in the presence of trace moisture, leading to the formation of phosphorous acid and 2,2,2-trifluoroethanol.

  • Oxidation: The phosphorus center in TTFP is in the +3 oxidation state and can be oxidized to the +5 state, forming Tris(2,2,2-trifluoroethyl) phosphate (B84403) (TTFPa). This can occur in the presence of oxidizing agents or even atmospheric oxygen under certain conditions.

  • Transesterification: In the presence of other alcohols and a catalyst (like DBU or lithium alkoxides), TTFP can undergo transesterification, leading to mixed phosphite esters.[2]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction and storage of TTFP are under an inert atmosphere to prevent oxidation.

  • Moisture Control: Use anhydrous solvents and reagents.

  • Avoid Incompatible Reagents: Check for the presence of any unintentional oxidizing agents or strong bases in your reaction mixture.

  • Purification of Starting Material: If you suspect the purity of your TTFP, consider purification before use.

Frequently Asked Questions (FAQs)

General Properties and Handling

Question: What are the key physical and chemical properties of Tris(2,2,2-trifluoroethyl) phosphite?

Answer: this compound is an organophosphorus compound with the chemical formula (CF₃CH₂O)₃P. It is a colorless liquid at room temperature.[3] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₆F₉O₃P
Molecular Weight 328.07 g/mol
Boiling Point 130-131 °C at 743 mmHg (lit.)[4][5]
Density 1.487 g/mL at 25 °C (lit.)[4][5]
Refractive Index n20/D 1.324 (lit.)[4][5]
Flash Point >230 °F[3]

Question: How should I properly handle and store this compound?

Answer: Proper handling and storage are critical to maintain the integrity of TTFP.

  • Handling: Avoid all personal contact, including inhalation.[6] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Avoid contact with moisture.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and flame.[1] Keep away from incompatible materials such as strong bases and strong oxidizing agents.[1] The product is stable under normal handling and storage conditions.[1]

Applications in Drug Development and Synthesis

Question: What are the primary applications of this compound in drug development?

Answer: TTFP is a versatile reagent in pharmaceutical research and development.

  • Synthetic Intermediate: It is used as a synthetic intermediate for the production of various pharmaceutical compounds.[3] Its unique reactivity allows for the formation of new molecules with potential therapeutic applications.[3]

  • Arbuzov Reaction: It is a key reagent in the Arbuzov reaction for the synthesis of phosphonates, which are important scaffolds in medicinal chemistry.[4] For example, it was used in the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide.[4]

  • Fluorinated Building Block: The trifluoroethyl groups can be strategically introduced into drug candidates to improve pharmacokinetic properties such as metabolic stability, lipophilicity, and receptor binding affinity.[7]

Question: Can this compound be used in applications other than organic synthesis?

Answer: Yes, TTFP has applications beyond traditional organic synthesis.

  • Material Science: It is used in the development of new materials with specific properties like flame retardancy and improved thermal stability.[3]

  • Lithium-Ion Batteries: It is used as an electrolyte additive to improve electrochemical performance and as a co-solvent for nonflammable electrolytes. It can help in passivating the cathode surface at high voltages.[8][9]

Experimental Protocols

General Protocol for an Arbuzov Reaction Using this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Oven-dry all glassware (e.g., round-bottom flask, condenser) and allow to cool under a stream of inert gas (nitrogen or argon).

    • Ensure all solvents (e.g., toluene, acetonitrile) are anhydrous.

    • Use high-purity, anhydrous this compound and alkyl halide.

  • Reaction Setup:

    • To the reaction flask, add this compound under an inert atmosphere.

    • If using a solvent, add it at this stage.

    • Add the alkyl halide dropwise to the solution of TTFP. The reaction can be exothermic, so controlled addition and cooling may be necessary.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature. This can range from room temperature to reflux, depending on the reactivity of the alkyl halide.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or ³¹P NMR).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_synthesis Organic Synthesis Issues cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_end Outcome start Poor Performance with TTFP low_yield Low Yield / Incomplete Reaction start->low_yield side_products Unexpected Side Products start->side_products check_reagents Verify Reagent Purity & Anhydrous Conditions low_yield->check_reagents side_products->check_reagents analyze Analyze Byproducts (NMR, GC-MS) side_products->analyze check_conditions Review Reaction Conditions (Temp, Atmosphere) check_reagents->check_conditions Reagents OK inert Ensure Inert Atmosphere & Anhydrous Solvents check_reagents->inert Purity/Moisture Issue optimize Optimize Temperature & Stoichiometry check_conditions->optimize Conditions Suspect check_conditions->inert Conditions OK resolved Issue Resolved optimize->resolved inert->resolved analyze->optimize

Caption: Troubleshooting workflow for poor performance with TTFP in synthesis.

TTFP_Decomposition_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Decomposition Products ttfp This compound (TTFP) P(III) ttfpa Tris(2,2,2-trifluoroethyl) phosphate (TTFPa) P(V) ttfp->ttfpa Oxidation hydrolysis_prod Phosphorous Acid + 2,2,2-Trifluoroethanol ttfp->hydrolysis_prod Hydrolysis oxidant Oxidizing Agent (e.g., O₂, High Voltage) oxidant->ttfpa moisture Moisture (H₂O) moisture->hydrolysis_prod

Caption: Decomposition pathways of this compound.

References

Technical Support Center: Optimization of Tris(2,2,2-trifluoroethyl) phosphite (TTFEP) in Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and professionals with troubleshooting advice and frequently asked questions for the optimization of Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFEP) concentration in lithium-ion battery electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is Tris(2,2,2-trifluoroethyl) phosphite (TTFEP) and what is its primary role in an electrolyte?

This compound, also abbreviated as TTFP, is an organophosphorus compound used as a functional electrolyte additive in lithium-ion batteries.[1] Its primary role is to improve the electrochemical performance and stability of batteries, particularly those with high-voltage cathodes like LiNi1/3Co1/3Mn1/3O2 (NCM) and lithium-rich layered oxides.[1][2] TTFEP is preferentially oxidized on the cathode surface at high potentials, forming a stable and protective cathode-electrolyte interphase (CEI).[2] This film inhibits the decomposition of the bulk electrolyte, mitigates the structural degradation of the cathode, and can help suppress transition metal dissolution.[2][3]

Q2: What is the typical optimal concentration range for TTFEP?

The optimal concentration is typically low, generally around 1.0 wt% .[2] Studies have shown significant performance improvements at this level. However, the ideal concentration can depend on the specific cell chemistry (cathode, anode, solvent system) and operating conditions (voltage window, temperature). Concentrations as high as 5 wt% have been studied, but performance can decline at very high concentrations.[1]

Q3: What are the main benefits of adding the optimal amount of TTFEP?

  • Improved Cycling Stability: By forming a protective CEI, TTFEP enhances capacity retention over long-term cycling. For example, in one study with an NCM cathode at 4.6 V, cells with 1% TTFEP maintained 85.4% of their initial capacity after 100 cycles, compared to only 74.2% for the baseline electrolyte.[2]

  • Enhanced Rate Capability: The protective film can facilitate lithium-ion diffusion, leading to better performance at high charge/discharge rates.[2]

  • Suppressed Electrolyte Decomposition: TTFEP's preferential oxidation prevents the continuous decomposition of carbonate solvents at high voltages, improving coulombic efficiency and cell lifespan.[4]

  • Increased Safety: As a phosphite-based compound, TTFEP can also act as a flame retardant, reducing the overall flammability of the electrolyte, especially at higher concentrations (>15 wt%).[3]

Q4: How does TTFEP interact with the anode and the Solid Electrolyte Interphase (SEI)?

While TTFEP's primary action is at the cathode, its decomposition products can influence the anode. Some related phosphite additives, like tris(trimethylsilyl) phosphite (TTSPi), have been shown to modify the anode SEI, often increasing the surface concentration of lithium fluoride (B91410) (LiF).[4] An SEI rich in LiF is often associated with lower impedance and more stable cycling. However, excessive or undesirable reactions at the anode could negatively impact performance, making full-cell testing crucial.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of TTFEP concentration.

Issue 1: Rapid Capacity Fade or Low Coulombic Efficiency

If you observe poor capacity retention or initial coulombic efficiencies are lower than expected, consider the following:

Possible Cause Explanation Suggested Action
TTFEP Concentration Too High An excessive amount of TTFEP (e.g., >5 wt%) can lead to a thick, resistive CEI film on the cathode. This can impede Li+ transport, increasing polarization and reducing capacity.[1] It may also negatively affect the activation of the cathode material.[1]Reduce the TTFEP concentration to the recommended range (e.g., 0.5 - 2.0 wt%) and repeat the cycling tests.
TTFEP Concentration Too Low An insufficient amount of TTFEP may not form a complete and stable protective CEI. This allows for continuous electrolyte decomposition on the cathode surface, consuming cyclable lithium and leading to low efficiency and capacity fade.Incrementally increase the TTFEP concentration (e.g., in 0.5 wt% steps) to find the optimal level for your system.
Incomplete Film Formation The protective CEI is formed during the initial formation cycles. An improper formation protocol (e.g., rate too high, incorrect voltage window) may result in a poorly formed, non-protective layer.Review and optimize your formation cycling protocol. Use a low C-rate (e.g., C/20 or C/10) for the first few cycles to ensure a stable film is formed.[1]
Issue 2: High or Increasing Cell Impedance

An increase in impedance, often observed via Electrochemical Impedance Spectroscopy (EIS), can signal several problems.

Possible Cause Explanation Suggested Action
Excessive Additive Concentration As with capacity fade, too much TTFEP can create a thick, ionically resistive CEI on the cathode, which will manifest as a large semicircle in the mid-frequency region of a Nyquist plot.Systematically lower the TTFEP concentration and measure the impedance after formation and after a set number of cycles to identify the concentration that yields the lowest impedance.
Adverse Anode SEI Interaction While often beneficial, decomposition products of the additive could potentially form a highly resistive SEI on the anode.Use symmetric cells (e.g., anode/anode) to isolate the impedance contribution of the negative electrode. Analyze the anode surface post-cycling using techniques like XPS to check for unexpected chemical species.
Electrolyte Degradation If the TTFEP concentration is too low, it may not adequately protect the cathode, leading to sustained electrolyte oxidation. These oxidation products can increase the overall cell resistance.Confirm that the TTFEP concentration is sufficient to passivate the cathode surface. Compare the impedance of cells with and without the additive after cycling to high voltages.

Data Presentation

Table 1: Effect of TTFEP Concentration on NCM/Li Half-Cell Performance

The following table summarizes electrochemical performance data from studies using different concentrations of TTFEP. Note that an excessively high concentration (20 wt%) leads to a significant drop in performance compared to a more optimal level (5 wt%).

TTFEP Conc. (wt%)Cathode MaterialTest ConditionsInitial Discharge Capacity (mAh g⁻¹)Coulombic Efficiency (2nd cycle)Capacity RetentionSource
0% (Baseline)Li-rich NMCC/20 (1st cycle), C/10 (following)~290~83%Lower than additive cells[1]
1%LiNi1/3Co1/3Mn1/3O20.5C, up to 4.6VNot specified>99% (after formation)85.4% after 100 cycles[2]
5%Li-rich NMCC/20 (1st cycle), C/10 (following)~295~87%Higher than baseline[1]
20%Li-rich NMCC/20 (1st cycle), C/10 (following)~260~80%Lower than 5% cell[1]

Experimental Protocols & Visualizations

Logical Workflow for TTFEP Optimization

The following diagram outlines a standard experimental workflow for determining the optimal concentration of TTFEP in a new electrolyte system.

G Experimental Workflow for TTFEP Concentration Optimization cluster_prep Preparation cluster_test Electrochemical Testing cluster_analysis Analysis prep_base Prepare Baseline Electrolyte prep_add Add Varying TTFEP Conc. (e.g., 0.5, 1, 2, 5 wt%) prep_base->prep_add prep_cells Assemble Test Cells (e.g., 2032 Coin Cells) prep_add->prep_cells test_cv Cyclic Voltammetry (CV) (Assess Stability Window) prep_cells->test_cv test_form Formation Cycling (e.g., 2 cycles at C/20) test_cv->test_form test_eis EIS Measurement (Post-Formation) test_form->test_eis test_cycle Galvanostatic Cycling (e.g., 100 cycles at C/2) test_eis->test_cycle test_eis2 EIS Measurement (Post-Cycling) test_cycle->test_eis2 analyze_data Extract & Compare Data: - Capacity Retention - Coulombic Efficiency - Impedance Growth test_eis2->analyze_data determine_opt Determine Optimal TTFEP Concentration analyze_data->determine_opt

Workflow for optimizing TTFEP concentration.
Troubleshooting High Impedance: A Diagnostic Flowchart

This flowchart provides a logical path for diagnosing the root cause of high interfacial impedance in cells containing TTFEP.

G Troubleshooting Flowchart: High Interfacial Impedance start Problem: High or Rapidly Increasing Interfacial Impedance cause1 Is TTFEP concentration > 2 wt%? start->cause1 sol1 Action: Reduce TTFEP concentration to 0.5-1.5 wt% range. A thick, resistive CEI may have formed. cause1->sol1 Yes cause2 Is TTFEP concentration < 0.5 wt%? cause1->cause2 No end Re-evaluate with optimized parameters sol1->end sol2 Action: Increase TTFEP concentration. Incomplete CEI allows continuous electrolyte decomposition. cause2->sol2 Yes cause3 Is impedance growth isolated to the anode? cause2->cause3 No sol2->end sol3 Action: Analyze anode SEI (XPS). TTFEP byproducts may be forming a resistive layer. Consider anode-compatible co-additives. cause3->sol3 Yes (via symmetric cell EIS) cause3->end No sol3->end

References

"how to prevent hydrolysis of Tris(2,2,2-trifluoroethyl) phosphite during experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this valuable reagent during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of TTFP in your research.

Frequently Asked Questions (FAQs)

Q1: What is Tris(2,2,2-trifluoroethyl) phosphite (TTFP) and why is its hydrolysis a concern?

This compound (TTFP) is an organophosphorus compound used as a synthetic intermediate in the pharmaceutical industry and as a reagent in chemical synthesis, notably in the Arbuzov reaction.[1] It is a colorless liquid that is sensitive to moisture.[1] Hydrolysis of TTFP leads to the formation of 2,2,2-trifluoroethanol (B45653) and phosphorous acid. These byproducts can alter the reaction conditions, such as pH, and potentially interfere with the desired chemical transformation, leading to reduced yield and the formation of impurities.

Q2: What are the primary factors that contribute to the hydrolysis of TTFP?

The primary factor contributing to the hydrolysis of TTFP is exposure to water. The rate of hydrolysis can be influenced by several factors, including:

  • Moisture: Even trace amounts of water in solvents, reagents, or from atmospheric humidity can lead to hydrolysis.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of phosphite esters. The trifluoromethyl group in related compounds has been shown to be unstable in alkaline solutions.[2]

Q3: How can I visually identify if my TTFP has undergone hydrolysis?

While there may not be a distinct visual change in the bulk liquid upon initial hydrolysis, significant degradation could potentially lead to a change in clarity or the formation of a precipitate, especially if the hydrolysis byproducts react with other components in the mixture. The most reliable method for detecting hydrolysis is through analytical techniques such as ³¹P NMR spectroscopy, which can identify the formation of phosphorous acid and other phosphorus-containing byproducts.[3][4][5][6][7]

Q4: What are the consequences of TTFP hydrolysis in a typical experiment, such as the Michaelis-Arbuzov reaction?

In the Michaelis-Arbuzov reaction, the nucleophilic phosphorus atom of the phosphite attacks an alkyl halide.[8][9][10] If TTFP hydrolyzes, the following issues may arise:

  • Reduced Yield: The concentration of the active phosphite reagent is decreased, leading to a lower yield of the desired phosphonate (B1237965) product.

  • Side Reactions: The formation of phosphorous acid can create an acidic environment, which may catalyze unwanted side reactions.

  • Interference from Byproducts: The hydrolysis byproduct, 2,2,2-trifluoroethanol, could potentially react with other reagents in the reaction mixture, although its use as a solvent in some reactions suggests it can be relatively inert under specific conditions.[11][12] The presence of phosphorous acid can complicate product purification.

Troubleshooting Guides

Issue 1: Low or No Yield in Reactions Using TTFP

Possible Cause: Hydrolysis of TTFP before or during the reaction.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Before use, check the appearance of the TTFP. If it appears cloudy or contains solid particles, it may have degraded.

    • If possible, obtain a ³¹P NMR spectrum of the TTFP to confirm its purity and the absence of significant hydrolysis products.

  • Ensure Anhydrous Conditions:

    • Use freshly distilled and dried solvents. Standard procedures for drying solvents, such as distillation from appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons), should be strictly followed.

    • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry, inert gas (e.g., argon or nitrogen) before use.

    • Use anhydrous reagents. If a reagent is a hydrate (B1144303) or may contain water, take appropriate steps to dry it before addition.

  • Inert Atmosphere Technique:

    • Conduct the entire experiment under a positive pressure of an inert gas. This can be achieved using a Schlenk line or a glovebox.

    • Use septa and syringes for the transfer of TTFP and other liquid reagents to minimize exposure to the atmosphere.

Issue 2: Inconsistent Reaction Results

Possible Cause: Variable amounts of water contamination leading to inconsistent levels of TTFP hydrolysis.

Troubleshooting Steps:

  • Standardize Procedures:

    • Develop and strictly adhere to a standard operating procedure (SOP) for handling and using TTFP, with a particular focus on moisture exclusion.

    • Ensure that all researchers in the lab are trained on and follow the same anhydrous and inert atmosphere techniques.

  • Solvent and Reagent Auditing:

    • Regularly test the water content of solvents using a Karl Fischer titrator.

    • Store anhydrous solvents and reagents over molecular sieves or other appropriate drying agents. Ensure the drying agent is active.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using techniques like TLC, GC, or NMR spectroscopy. This can help identify if the reaction is stalling, which could be an indication of reagent degradation.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound (TTFP)
  • Storage:

    • Store TTFP in its original, tightly sealed container.

    • For long-term storage, consider sealing the container with paraffin (B1166041) wax or storing it inside a desiccator or a glovebox.

    • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents.

  • Handling:

    • All handling of TTFP should be performed under an inert atmosphere (argon or nitrogen).

    • Use a syringe or cannula for transferring the liquid. If using a syringe, ensure it is dry and has been purged with inert gas.

    • After withdrawing the desired amount, purge the headspace of the TTFP container with inert gas before resealing.

Protocol 2: A Typical Anhydrous Reaction Setup for Using TTFP (e.g., Michaelis-Arbuzov Reaction)
  • Glassware Preparation:

    • Dry a round-bottom flask, condenser, and magnetic stir bar in an oven at 120 °C overnight.

    • Assemble the glassware while hot and immediately place it under a positive pressure of dry argon or nitrogen. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Preparation and Addition:

    • Dissolve the alkyl halide in a freshly distilled anhydrous solvent (e.g., toluene, THF) and add it to the reaction flask via a syringe.

    • Using a dry, inert-gas-purged syringe, add the this compound to the reaction flask.

    • If the reaction requires heating, use an oil bath with a temperature controller.

  • Reaction Work-up:

    • Once the reaction is complete (as determined by an appropriate monitoring technique), cool the mixture to room temperature.

    • Quench the reaction by slowly adding a suitable reagent. For a Michaelis-Arbuzov reaction, this might involve the addition of water or a saturated aqueous solution, but care should be taken as this will hydrolyze any remaining TTFP.

    • Proceed with the standard extraction and purification protocol.

Data Presentation

Table 1: Factors Influencing the Rate of Phosphite Ester Hydrolysis (Qualitative)

FactorEffect on Hydrolysis RateRecommendations to Minimize Hydrolysis
Water Concentration Increases with higher water contentUse anhydrous solvents and reagents; employ inert atmosphere techniques.
Temperature Generally increases with higher temperatureConduct reactions at the lowest effective temperature.
pH Catalyzed by both acidic and basic conditionsMaintain a neutral pH unless the reaction mechanism requires acidic or basic conditions. If so, consider the potential for hydrolysis.
Solvent Polarity Can influence the rate, though specific data for TTFP is limited.Choose anhydrous, non-protic solvents whenever possible.

Visualizations

Logical Workflow for Preventing TTFP Hydrolysis

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start: Plan Experiment dry_glassware Oven-Dry All Glassware start->dry_glassware anhydrous_solvents Use Anhydrous Solvents & Reagents start->anhydrous_solvents inert_atmosphere Assemble Under Inert Gas (Ar or N2) dry_glassware->inert_atmosphere anhydrous_solvents->inert_atmosphere reagent_transfer Transfer TTFP via Syringe/ Cannula inert_atmosphere->reagent_transfer run_reaction Run Reaction reagent_transfer->run_reaction low_yield Low Yield? run_reaction->low_yield check_moisture Audit Solvent/Reagent Water Content low_yield->check_moisture yes check_reagent Verify TTFP Purity (³¹P NMR) low_yield->check_reagent yes success Successful Reaction low_yield->success no check_moisture->inert_atmosphere check_reagent->reagent_transfer Use New Batch

Caption: Workflow for minimizing TTFP hydrolysis during experiments.

Hydrolysis Reaction Pathway

Hydrolysis TTFP This compound P(OCH₂CF₃)₃ Products Hydrolysis Products TTFP->Products + 3 H₂O H2O Water (H₂O) TFE 2,2,2-Trifluoroethanol (3 CF₃CH₂OH) Products->TFE PA Phosphorous Acid (H₃PO₃) Products->PA

References

Technical Support Center: Purification of Tris(2,2,2-trifluoroethyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important organophosphorus compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Tris(2,2,2-trifluoroethyl) phosphite.

Issue 1: Poor Separation During Fractional Distillation

Question: I am having difficulty obtaining pure this compound using fractional distillation. The product is contaminated with a higher boiling point impurity. What can I do to improve the separation?

Answer: Poor separation during fractional distillation is a common issue, often caused by the presence of close-boiling impurities such as Tris(2,2,2-trifluoroethyl) phosphate (B84403), the oxidation product of TTFP. Here are several strategies to enhance the efficiency of your fractional distillation:

  • Increase Column Efficiency: Employ a distillation column with a higher number of theoretical plates. A longer fractionating column or one with a more efficient packing material, such as Vigreux indentations, Raschig rings, or metal sponges, will provide a larger surface area for the vapor-liquid equilibria necessary for good separation.

  • Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column versus that collected) generally improves separation. Start with a high reflux ratio and slowly decrease it as you collect the main fraction.

  • Maintain a Slow and Steady Distillation Rate: A slow, controlled distillation rate is crucial for achieving equilibrium within the column. Rapid heating can lead to "bumping" and carryover of less volatile impurities.

  • Ensure Proper Insulation: Insulate the distillation column and head to minimize heat loss and maintain a consistent temperature gradient. This can be achieved by wrapping the apparatus in glass wool or aluminum foil.

  • Work Under Reduced Pressure: this compound has a high boiling point at atmospheric pressure (130-131 °C/743 mmHg)[1][2]. Distillation under reduced pressure will lower the boiling point, preventing potential decomposition and improving separation from less volatile impurities.

Issue 2: Product Decomposition During Distillation

Question: I suspect my this compound is decomposing during distillation, leading to low yields and impurities. How can I prevent this?

Answer: this compound can be sensitive to heat, especially in the presence of air or moisture. Here’s how to minimize decomposition:

  • Use a Vacuum: As mentioned above, distilling under a high vacuum significantly lowers the required temperature, thereby reducing the risk of thermal decomposition.

  • Maintain an Inert Atmosphere: this compound is susceptible to oxidation to the corresponding phosphate, especially at elevated temperatures. It is crucial to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent this. Ensure all glassware is dry and the system is purged with an inert gas before heating.

  • Degas the Crude Material: Before heating, it is advisable to degas the crude this compound to remove any dissolved oxygen. This can be done by subjecting the material to a few freeze-pump-thaw cycles.

  • Avoid Overheating: Use a heating mantle with a stirrer and a temperature controller to ensure even and controlled heating. Avoid direct flame heating.

Issue 3: Inefficient Removal of Acidic Impurities by Extraction

Question: I am using an aqueous extraction to remove acidic impurities, but the purity of my this compound is not improving significantly. What could be the problem?

Answer: Inefficient extraction can be due to several factors. Here are some troubleshooting steps:

  • Choice of Base: A dilute solution of a weak base, such as sodium bicarbonate, is generally preferred for neutralizing and removing acidic impurities. Strong bases should be avoided as they can promote the hydrolysis of the phosphite.

  • Thorough Mixing: Ensure vigorous mixing of the organic and aqueous phases to maximize the surface area for extraction. However, avoid overly vigorous shaking that can lead to the formation of stable emulsions.

  • Sufficient Number of Extractions: Perform multiple extractions with smaller volumes of the aqueous solution rather than a single extraction with a large volume. This is a more efficient method for removing impurities.

  • Drying of the Organic Phase: After extraction, the organic phase must be thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) to remove any residual water. Water can lead to hydrolysis of the product.

  • Solvent Selection: Ensure the organic solvent used for extraction is immiscible with water and does not react with the product or impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are:

  • Tris(2,2,2-trifluoroethyl) phosphate: Formed by the oxidation of the phosphite. This is a very common impurity, especially if the material has been exposed to air.[3][4][5]

  • Hydrolysis products: this compound can react with water to form phosphorous acid and 2,2,2-trifluoroethanol (B45653).

  • Unreacted starting materials: If the synthesis is incomplete, you may have residual phosphorus trichloride (B1173362) or 2,2,2-trifluoroethanol.

  • Partially substituted phosphites: Di(2,2,2-trifluoroethyl) phosphite and mono(2,2,2-trifluoroethyl) phosphite may also be present.

Q2: How can I monitor the purity of my this compound during purification?

A2: The most effective methods for monitoring purity are:

  • ³¹P NMR Spectroscopy: This is a powerful technique to distinguish between the phosphite and its phosphate impurity. The phosphite (P(III)) signal will appear at a significantly different chemical shift than the phosphate (P(V)) signal.[6]

  • Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) can be used to separate and quantify the components of your sample, providing a good measure of purity.[7][8]

  • ¹H and ¹⁹F NMR Spectroscopy: These techniques can also be used to assess purity by looking for signals from impurities like 2,2,2-trifluoroethanol or hydrolysis byproducts.

Q3: My purified this compound is a yellow amorphous powder after extraction and drying. Is this normal?

A3: While this compound is often described as a liquid, one purification method involving extraction with pentane (B18724) followed by evaporation and drying at 100°C under vacuum has been reported to yield a bright yellow amorphous powder.[9] Therefore, this can be a normal appearance depending on the purification method used.

Q4: Can I purify this compound by column chromatography?

A4: While not as commonly reported as distillation, column chromatography can be a viable purification method for organophosphorus compounds. However, care must be taken as the silica (B1680970) or alumina (B75360) stationary phase can sometimes promote hydrolysis or decomposition. It is advisable to use a non-polar eluent system and to work quickly. The choice of stationary phase and eluent would need to be optimized for your specific impurity profile.

Quantitative Data Summary

The following table summarizes key physical properties of this compound relevant to its purification.

PropertyValueReference
Boiling Point 130-131 °C at 743 mmHg[1][2]
Density 1.487 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.324[1]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the purification of this compound using fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a magnetic stirrer

  • Inert gas source (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is thoroughly dried. Use grease on the ground glass joints to ensure a good seal.

  • Inert Atmosphere: Purge the entire system with a slow stream of inert gas for 10-15 minutes to remove air and moisture.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. A cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) should be placed between the distillation apparatus and the vacuum pump.

  • Heating and Distillation:

    • Begin stirring the crude material.

    • Slowly heat the distillation flask using the heating mantle.

    • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

    • Collect the main fraction of this compound at the expected boiling point for the applied pressure.

  • Completion: Once the distillation is complete, turn off the heating and allow the system to cool to room temperature under vacuum.

  • Backfilling with Inert Gas: Slowly backfill the apparatus with inert gas before removing the purified product.

Protocol 2: Purification by Extraction

This protocol describes the removal of acidic impurities from this compound using a liquid-liquid extraction.

Materials:

  • Crude this compound

  • Separatory funnel

  • Organic solvent (e.g., pentane, diethyl ether)[9]

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolving the Crude Product: Dissolve the crude this compound in a suitable organic solvent in a separatory funnel.

  • Washing with Bicarbonate: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release any pressure buildup. Allow the layers to separate and discard the aqueous layer. Repeat this washing step two more times.

  • Washing with Water: Wash the organic layer with deionized water to remove any remaining bicarbonate.

  • Washing with Brine: Wash the organic layer with brine to aid in the removal of water from the organic phase.

  • Drying the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Filter the drying agent and transfer the dried organic solution to a round-bottom flask. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_distillation Fractional Distillation cluster_extraction Liquid-Liquid Extraction crude_dist Crude TTFP dist_setup Vacuum Distillation Setup crude_dist->dist_setup heating Controlled Heating dist_setup->heating fractionation Fraction Collection heating->fractionation pure_dist Purified TTFP fractionation->pure_dist crude_ext Crude TTFP in Solvent wash_bicarb Wash with NaHCO3 crude_ext->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water drying Dry with Na2SO4 wash_water->drying evaporation Solvent Evaporation drying->evaporation pure_ext Purified TTFP evaporation->pure_ext crude_material Crude This compound crude_material->crude_dist Option 1 crude_material->crude_ext Option 2

Caption: General purification workflows for this compound.

Caption: Troubleshooting logic for poor distillation separation.

References

Technical Support Center: Tris(2,2,2-trifluoroethyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(2,2,2-trifluoroethyl) phosphite (B83602). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting instability issues and ensuring the successful use of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results in my experiments using Tris(2,2,2-trifluoroethyl) phosphite. What could be the cause?

A1: Inconsistent results are often linked to the instability of this compound. This compound is known to be sensitive to moisture and can undergo oxidation.[1][2][3][4] Exposure to ambient air or use of wet solvents can lead to its degradation, altering its chemical properties and affecting experimental outcomes. It is crucial to handle this reagent under anhydrous and inert conditions.

Q2: My bottle of this compound has a slight yellow tint and a strong odor. Is it still usable?

A2: A change in color or odor is a potential indicator of degradation. This compound should be a colorless liquid. The yellowing and strong odor may suggest hydrolysis or oxidation has occurred. It is recommended to verify the purity of the reagent using techniques like ³¹P NMR spectroscopy before use. A fresh bottle, properly stored and handled, is always preferable for sensitive applications.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, the P-O bonds can be cleaved, leading to the formation of diethyl phosphonate (B1237965) and 2,2,2-trifluoroethanol. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The phosphorus (III) center is susceptible to oxidation to phosphorus (V), forming Tris(2,2,2-trifluoroethyl) phosphate (B84403).[2][4] This can occur in the presence of oxidizing agents or at high electrochemical potentials, as observed in lithium-ion battery applications.[2][4]

Q4: How should I properly store and handle this compound to minimize degradation?

A4: To ensure the stability of this compound, the following storage and handling procedures are recommended:

  • Storage: Store the reagent in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and well-ventilated place, away from moisture, strong bases, and oxidizing agents.

  • Handling: All handling should be performed in a well-ventilated area, preferably in a glovebox or under a stream of inert gas. Use dry solvents and glassware. Avoid any contact with atmospheric moisture. Always use clean, dry syringes or cannulas for transferring the liquid.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products in reaction Degradation of this compound due to hydrolysis or oxidation.1. Verify the purity of the phosphite reagent using ³¹P NMR or GC-MS. 2. Ensure all solvents and reagents are anhydrous. 3. Perform the reaction under a strict inert atmosphere (argon or nitrogen).
Low reaction yield or incomplete conversion The phosphite reagent may have degraded, reducing the amount of active reagent.1. Use a fresh bottle of this compound. 2. Re-evaluate the stoichiometry of the reaction based on the purity of the reagent if it cannot be replaced.
Formation of a precipitate or cloudiness upon addition of the phosphite Possible hydrolysis and formation of less soluble byproducts.1. Immediately cease the experiment and re-prepare with fresh, dry solvents and a new bottle of the phosphite. 2. Filter a small aliquot of the cloudy solution and analyze the precipitate to confirm its identity.
Inconsistent NMR or other analytical data Presence of degradation products (e.g., the phosphate analog) interfering with the analysis.1. Compare the analytical data of the starting material with a reference spectrum of pure this compound. 2. Use a different analytical technique (e.g., LC-MS) to identify and quantify impurities.

Quantitative Data

Quantitative data on the specific rates of hydrolysis and oxidation for this compound under various conditions are not extensively available in the reviewed literature. The stability is highly dependent on experimental parameters such as temperature, pH, and the presence of catalysts. To obtain precise quantitative data for your specific application, it is recommended to perform a stability study using the protocol outlined below.

Experimental Protocols

Protocol for Determining the Hydrolytic Stability of this compound using ³¹P NMR Spectroscopy

This protocol provides a method to quantitatively monitor the hydrolysis of this compound.

1. Materials:

  • This compound

  • Deuterated solvent (e.g., acetonitrile-d₃, ensure it is anhydrous)

  • Deionized water

  • NMR tubes

  • Gas-tight syringe

  • Inert gas supply (Argon or Nitrogen)

2. Procedure:

  • Sample Preparation (under inert atmosphere):

    • In a glovebox or under a stream of inert gas, prepare a stock solution of this compound in the anhydrous deuterated solvent (e.g., 0.1 M).

    • Transfer a known volume of the stock solution (e.g., 500 µL) into an NMR tube.

    • Cap the NMR tube securely.

  • Initiation of Hydrolysis:

    • Using a gas-tight syringe, add a specific amount of deionized water to the NMR tube. The amount of water can be varied to study its effect on the hydrolysis rate (e.g., 1, 5, or 10 equivalents).

    • Quickly shake the NMR tube to ensure thorough mixing.

  • ³¹P NMR Analysis:

    • Immediately acquire the first ³¹P NMR spectrum (t=0).

    • Acquire subsequent spectra at regular time intervals (e.g., every 15, 30, or 60 minutes) over a period of several hours or days, depending on the observed rate of reaction.

    • The chemical shift of this compound is expected around +140 ppm, while its hydrolysis products will appear at different chemical shifts.

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • Integrate the peaks corresponding to the starting phosphite and any new species that appear over time.

    • Calculate the relative percentage of each phosphorus-containing species at each time point.

    • Plot the concentration of this compound versus time to determine the hydrolysis kinetics and half-life under the tested conditions.

Visualizations

Hydrolysis_Pathway cluster_products Products TTFP This compound DTFP Bis(2,2,2-trifluoroethyl) phosphonate TTFP->DTFP Hydrolysis H2O H₂O TFE 2,2,2-Trifluoroethanol

Caption: General Hydrolysis Pathway of this compound.

Oxidation_Pathway TTFP This compound (P(III)) TTFPa Tris(2,2,2-trifluoroethyl) phosphate (P(V)) TTFP->TTFPa Oxidation Oxidant [O]

Caption: Oxidation Pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagent Check Reagent Purity (e.g., ³¹P NMR) Start->Check_Reagent Purity_OK Purity is High Check_Reagent->Purity_OK Purity_Low Degradation Observed Check_Reagent->Purity_Low Check_Conditions Review Experimental Conditions (Anhydrous? Inert?) Purity_OK->Check_Conditions Replace_Reagent Use Fresh Reagent Purity_Low->Replace_Reagent Conditions_OK Conditions are Correct Check_Conditions->Conditions_OK Conditions_Bad Conditions are Inadequate Check_Conditions->Conditions_Bad Other_Factors Investigate Other Experimental Factors Conditions_OK->Other_Factors Modify_Procedure Modify Handling Procedure (Glovebox, Dry Solvents) Conditions_Bad->Modify_Procedure End Problem Resolved Replace_Reagent->End Modify_Procedure->End

References

"common impurities in commercial Tris(2,2,2-trifluoroethyl) phosphite"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tris(2,2,2-trifluoroethyl) phosphite (B83602)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the common impurities found in commercial Tris(2,2,2-trifluoroethyl) phosphite (TTFP).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound (TTFP)?

A1: The most common impurities in commercial TTFP arise from its synthesis and degradation. These include:

  • Oxidation Products: The most prevalent impurity is the corresponding phosphate (B84403), Tris(2,2,2-trifluoroethyl) phosphate (TTFPa), formed by the oxidation of the P(III) center to P(V)[1][2].

  • Hydrolysis Products: Due to susceptibility to moisture, TTFP can hydrolyze to form bis(2,2,2-trifluoroethyl) H-phosphonate and 2,2,2-trifluoroethanol (B45653). The formation of H-phosphonates is a known issue with similar phosphitylating agents[3].

  • Residual Starting Materials: Depending on the synthetic route, residual starting materials such as 2,2,2-trifluoroethanol and phosphorus trichloride (B1173362) may be present[4].

  • Residual Solvents: Trace amounts of solvents used during synthesis and purification can also be present.

Q2: How do these impurities form?

A2: Impurities in TTFP can form through several pathways:

  • Oxidation: Exposure to air, especially at elevated temperatures or in the presence of oxidizing agents, can convert the phosphite to the phosphate[2].

  • Hydrolysis: Reaction with water, even atmospheric moisture, can lead to the formation of H-phosphonates and the corresponding alcohol.

  • Incomplete Reaction: During synthesis, if the reaction between phosphorus trichloride and 2,2,2-trifluoroethanol is not driven to completion, unreacted starting materials will remain[4].

  • Inefficient Purification: If the final purification step, often fractional distillation, is not performed rigorously, impurities with similar boiling points may co-distill with the product[4][5].

Q3: What is the potential impact of these impurities on my experiments?

A3: The impact of impurities can be significant and varies depending on the application:

  • Reduced Reaction Yield: The presence of oxidized or hydrolyzed impurities reduces the concentration of the active phosphite reagent, leading to lower yields.

  • Formation of Byproducts: Impurities can participate in side reactions, complicating the reaction mixture and making purification of the desired product more difficult. For example, in phosphitylation reactions, H-phosphonate impurities can lead to the formation of undesired phosphonate (B1237965) byproducts[3].

  • Inconsistent Reaction Performance: Lot-to-lot variability in the impurity profile of TTFP can lead to inconsistent reaction outcomes, affecting reproducibility.

  • Altered Electrochemical Performance: In applications such as lithium-ion batteries, where TTFP is used as an electrolyte additive, its decomposition products can affect the stability and performance of the battery electrodes[1][2][6].

Q4: How can I assess the purity of my this compound?

A4: The purity of TTFP can be assessed using several analytical techniques:

  • ³¹P NMR Spectroscopy: This is the most direct method for identifying and quantifying phosphorus-containing impurities. The phosphite, phosphate, and H-phosphonate species will have distinct chemical shifts.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID), a nitrogen-phosphorus detector (NPD), or a mass spectrometer (MS) is effective for separating and quantifying volatile impurities[7][8][9].

  • ¹H and ¹⁹F NMR Spectroscopy: These techniques are useful for identifying and quantifying 2,2,2-trifluoroethanol and other organic impurities or residual solvents.

Troubleshooting Guide

Problem: My reaction yield is significantly lower than expected.

  • Possible Cause: The TTFP reagent may have a lower-than-specified purity due to the presence of significant amounts of the oxidized phosphate (TTFPa) or hydrolyzed H-phosphonate impurities. These impurities are not active in most phosphitylation reactions.

  • Troubleshooting Steps:

    • Analyze the purity of the TTFP lot using ³¹P NMR to quantify the active phosphite species versus inactive impurities.

    • If the purity is low, consider purifying the reagent by fractional distillation or purchasing a higher purity grade[4][5].

    • Ensure stringent anhydrous conditions during your reaction to prevent in-situ hydrolysis of the reagent.

Problem: I am observing unexpected byproduct spots on my TLC or peaks in my crude reaction analysis.

  • Possible Cause: Reactive impurities in the TTFP could be leading to side reactions. For instance, residual phosphorus trichloride could react with other nucleophiles in your reaction mixture.

  • Troubleshooting Steps:

    • Review the certificate of analysis for your lot of TTFP for information on impurity levels.

    • Perform a control reaction without your primary substrate to see if the TTFP itself generates byproducts under the reaction conditions.

    • Consider passing the TTFP through a short plug of neutral alumina (B75360) before use to remove some polar impurities.

Problem: My reaction results are inconsistent from one batch to another.

  • Possible Cause: Lot-to-lot variability in the impurity profile of the commercial TTFP is a likely culprit.

  • Troubleshooting Steps:

    • Establish an in-house quality control protocol to test all new bottles of TTFP before use. A quick ³¹P NMR spectrum can serve as a reliable fingerprint.

    • If possible, purchase a larger single lot of TTFP for a critical series of experiments to ensure consistency.

    • Keep detailed records of the lot numbers used for each experiment to correlate results with specific batches of the reagent.

Data on Common Impurities

The following table summarizes the common impurities in commercial this compound and their typical concentration ranges. Note that these are representative values and can vary between suppliers and batches.

ImpurityChemical FormulaTypical Concentration (Standard Grade)Typical Concentration (High Purity Grade)Primary Method of Detection
Tris(2,2,2-trifluoroethyl) phosphate (TTFPa)[1][2](CF₃CH₂O)₃P(O)1 - 5%< 0.5%³¹P NMR, GC-MS
Bis(2,2,2-trifluoroethyl) H-phosphonate(CF₃CH₂O)₂P(O)H0.5 - 2%< 0.2%³¹P NMR
2,2,2-TrifluoroethanolCF₃CH₂OH< 1%< 0.1%¹H NMR, GC
WaterH₂O< 0.1%< 0.01%Karl Fischer Titration
Residual SolventsVaries< 0.5%< 0.1%¹H NMR, GC

Experimental Protocols

Protocol 1: Purity Analysis by ³¹P NMR Spectroscopy

  • Sample Preparation: In a clean, dry NMR tube, add approximately 100 µL of this compound. Add ~500 µL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Nucleus: ³¹P.

    • Technique: Inverse-gated proton decoupling to ensure accurate integration.

    • Reference: Use an external standard of 85% H₃PO₄ or an internal standard with a known chemical shift.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The main TTFP peak should appear around +138 ppm.

    • The TTFPa (phosphate) impurity will appear as a peak near -3 ppm[2].

    • The H-phosphonate impurity will appear as a doublet (due to P-H coupling) between 0 and +10 ppm.

    • Integrate the peaks to determine the relative molar percentages of each species.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the this compound (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), is suitable.

    • Injection: Split injection (e.g., 50:1 split ratio) to avoid overloading the column.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.

    • Carrier Gas: Helium or hydrogen.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected compounds (e.g., m/z 30-400).

  • Data Analysis: Identify peaks in the chromatogram by comparing their retention times and mass spectra to known standards or library data. Quantify the impurities by comparing their peak areas to that of the main TTFP peak, assuming similar response factors, or by using a calibration curve with authentic standards.

Visualizations

Impurity Formation Pathways TTFP Tris(2,2,2-trifluoroethyl) phosphite (P-III) TTFPa Tris(2,2,2-trifluoroethyl) phosphate (P-V) TTFP->TTFPa Oxidation H_Phosphonate Bis(2,2,2-trifluoroethyl) H-phosphonate TTFP->H_Phosphonate Hydrolysis TFE 2,2,2-Trifluoroethanol H_Phosphonate->TFE Air Air (O2) Water Water (H2O)

Caption: Formation pathways of common impurities in TTFP.

Troubleshooting Workflow for Reactions Using TTFP start Reaction Problem Observed (e.g., Low Yield, Byproducts) check_purity Assess Purity of TTFP (31P NMR, GC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Purify TTFP (e.g., Distillation) or Procure High-Purity Grade is_pure->purify No investigate_other Investigate Other Reaction Parameters (Solvent, Temp, etc.) is_pure->investigate_other Yes retry Retry Reaction with Purified/New Reagent purify->retry investigate_other->retry end Problem Solved retry->end

Caption: Troubleshooting workflow for reactions involving TTFP.

Quality Control Workflow for Incoming TTFP start Receive New Lot of TTFP sample Take Aliquot for QC start->sample nmr Run 31P NMR sample->nmr gc Run GC-MS sample->gc kf Perform Karl Fischer Titration (for H2O) sample->kf evaluate Evaluate Data Against Specifications nmr->evaluate gc->evaluate kf->evaluate approve Approve Lot for Use evaluate->approve Pass reject Reject Lot (Contact Supplier) evaluate->reject Fail

Caption: Quality control workflow for new lots of TTFP.

References

Technical Support Center: Synthesis of Tris(2,2,2-trifluoroethyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Tris(2,2,2-trifluoroethyl) phosphite (B83602).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Tris(2,2,2-trifluoroethyl) phosphite.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Moisture in Reagents or Glassware: Phosphorus trichloride (B1173362) is highly sensitive to moisture and will hydrolyze to phosphorous acid.[1][2][3] 2. Inadequate Temperature Control: The reaction is exothermic. If the temperature is too high, it can lead to side reactions. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. 4. Inefficient HCl Scavenging: If the HCl byproduct is not effectively removed by the base (e.g., triethylamine (B128534) or pyridine), it can lead to side reactions.1. Ensure Anhydrous Conditions: Dry all glassware in an oven prior to use. Use anhydrous solvents and freshly distilled 2,2,2-trifluoroethanol (B45653) and phosphorus trichloride. 2. Maintain Low Temperature: Perform the addition of phosphorus trichloride at a low temperature (e.g., 0 °C or below). Use an ice bath or cryocooler to maintain the temperature. 3. Verify Stoichiometry: Accurately measure all reactants. A slight excess of the alcohol and base is sometimes used to ensure complete reaction of the phosphorus trichloride. 4. Use an Appropriate Base: Use a dry, tertiary amine base like triethylamine or pyridine (B92270) to neutralize the HCl as it is formed.[4] Ensure efficient stirring to prevent localized build-up of acid.[5]
Product is Acidic (Low pH) 1. Incomplete Neutralization: Insufficient base was used to neutralize all the HCl generated. 2. Hydrolysis of Product or Reactant: Exposure to water during workup can lead to the formation of acidic byproducts.[6] 3. Presence of Dialkyl Phosphite: Side reactions can sometimes lead to the formation of dialkyl phosphites, which are acidic.1. Additional Base Wash: During the aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to neutralize any remaining acid. 2. Anhydrous Workup: If the product is particularly sensitive to hydrolysis, consider a fully anhydrous workup, which may involve filtration to remove the amine hydrochloride salt and then removal of the solvent under reduced pressure. 3. Purification: Purify the crude product by distillation under reduced pressure to separate the desired product from less volatile acidic impurities.
Formation of a White Precipitate During Reaction Amine Hydrochloride Salt: The white precipitate is the hydrochloride salt of the amine base (e.g., triethylamine hydrochloride) formed during the neutralization of HCl.This is an expected observation and indicates that the reaction is proceeding as planned. The salt will be removed by filtration after the reaction is complete.
Difficulty in Filtering the Amine Hydrochloride Salt Fine Particle Size of the Salt: The salt may be very fine, leading to slow filtration.1. Use of a Filter Aid: Use a pad of Celite or another filter aid to improve the filtration rate. 2. Centrifugation: Alternatively, centrifuge the reaction mixture and decant the supernatant liquid. Then, wash the solid residue with a dry solvent and centrifuge again, combining the supernatant liquids.
Product Contaminated with Solvent or Starting Materials Incomplete Removal During Purification: The purification step (distillation) may not have been efficient enough to separate the product from residual solvent or unreacted starting materials.Optimize Distillation: Ensure the distillation apparatus is set up correctly. Use a fractionating column for better separation. Collect fractions at the correct boiling point and pressure. The boiling point of this compound is reported to be 130-131 °C at 743 mmHg.
Product Appears Cloudy or Contains Particulates Residual Salts or Impurities: The product may contain residual amine hydrochloride salt or other insoluble impurities.Re-filtration or Washing: Redissolve the product in a dry, inert solvent and filter it again. Alternatively, perform an additional aqueous wash followed by thorough drying of the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the role of the tertiary amine in this synthesis?

A1: The reaction of phosphorus trichloride with 2,2,2-trifluoroethanol produces hydrogen chloride (HCl) as a byproduct. The tertiary amine, such as triethylamine or pyridine, acts as a base to neutralize the HCl, forming an amine hydrochloride salt.[4] This prevents the HCl from participating in side reactions.

Q2: Why is it crucial to maintain a low temperature during the addition of phosphorus trichloride?

A2: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of undesired byproducts.

Q3: My final product is slightly colored. Is this normal, and how can I decolorize it?

A3: Ideally, this compound is a colorless liquid.[7] A slight coloration may indicate the presence of impurities. You can try to decolorize the product by treating it with a small amount of activated carbon followed by filtration. However, the most effective method of purification and color removal is fractional distillation under reduced pressure.

Q4: Can I use other phosphorus sources besides phosphorus trichloride?

A4: For the synthesis of phosphites, phosphorus trichloride is the standard reagent.[4] Using other phosphorus sources like phosphorus oxychloride would result in the formation of the corresponding phosphate, Tris(2,2,2-trifluoroethyl) phosphate, which is a different compound.[8]

Q5: How should I store the final product?

A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air, as it can be susceptible to hydrolysis and oxidation.

Q6: What are the main safety precautions for this synthesis?

A6: Phosphorus trichloride is a corrosive and toxic chemical that reacts violently with water.[9] 2,2,2-trifluoroethanol is also toxic and an irritant. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₆F₉O₃P
Molecular Weight 328.07 g/mol
Boiling Point 130-131 °C @ 743 mmHg
Density 1.487 g/mL at 25 °C
Refractive Index (n20/D) 1.324

Data sourced from commercial supplier information.

Table 2: Representative Reaction Conditions

ParameterCondition
Reactants Phosphorus trichloride, 2,2,2-Trifluoroethanol, Triethylamine (or Pyridine)
Solvent Anhydrous diethyl ether, toluene, or dichloromethane
Reaction Temperature 0 °C to room temperature
Workup Filtration of amine hydrochloride salt, aqueous wash, drying of organic phase
Purification Fractional distillation under reduced pressure

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Phosphorus trichloride (PCl₃)

  • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous diethyl ether (or other suitable anhydrous solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve 2,2,2-trifluoroethanol and triethylamine in anhydrous diethyl ether under a nitrogen atmosphere.

  • Reaction: Cool the flask to 0 °C using an ice bath. Dissolve phosphorus trichloride in anhydrous diethyl ether in the dropping funnel and add it dropwise to the stirred alcohol/amine solution. Maintain the reaction temperature below 10 °C throughout the addition. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

    • Combine the filtrate and washings. Wash the organic solution with a saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (Anhydrous Solvent, 2,2,2-Trifluoroethanol, Triethylamine) reaction 2. Reaction (Dropwise addition of PCl3 at 0°C) reagents->reaction filtration 3. Filtration (Removal of Triethylamine Hydrochloride) reaction->filtration wash 4. Aqueous Workup (Wash with NaHCO3 and Water) filtration->wash drying 5. Drying (Dry with MgSO4) wash->drying evaporation 6. Solvent Removal (Rotary Evaporation) drying->evaporation distillation 7. Purification (Fractional Distillation) evaporation->distillation product Final Product This compound distillation->product

Caption: Synthesis Workflow Diagram.

TroubleshootingLogic Troubleshooting Logic for Synthesis Issues start Low or No Product? check_moisture Check for Moisture (Reagents, Glassware) start->check_moisture Yes acidic_product Product Acidic? start->acidic_product No check_temp Verify Temperature Control check_moisture->check_temp solution1 Solution: Use Anhydrous Conditions check_moisture->solution1 check_stoich Check Stoichiometry check_temp->check_stoich solution2 Solution: Maintain Low Temperature check_temp->solution2 solution3 Solution: Recalculate and Re-run check_stoich->solution3 base_wash Perform Bicarbonate Wash acidic_product->base_wash Yes purify Re-purify by Distillation acidic_product->purify No solution4 Solution: Neutralize and Purify base_wash->solution4 purify->solution4

Caption: Troubleshooting Flowchart.

References

Validation & Comparative

A Comparative Guide to Tris(2,2,2-trifluoroethyl) phosphite (TTFEP) and Trimethyl Phosphite (TMP) as Battery Electrolyte Additives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of higher energy density and improved safety for lithium-ion batteries, electrolyte additives play a pivotal role in stabilizing the electrode-electrolyte interfaces, particularly at high voltages. Among the various classes of additives, organophosphites have garnered significant attention for their ability to form protective layers on cathode surfaces. This guide provides a detailed comparison of two such additives: Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFEP) and Trimethyl phosphite (TMP), focusing on their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Both Tris(2,2,2-trifluoroethyl) phosphite (TTFEP) and Trimethyl phosphite (TMP) have demonstrated efficacy in enhancing the performance of lithium-ion batteries, especially those with high-voltage cathodes like lithium-rich layered oxides. TTFEP, a fluorinated phosphite, is recognized for its dual function as a flame retardant and a performance-enhancing additive. It contributes to the formation of a stable solid electrolyte interphase (SEI) on the anode and a protective film on the cathode, improving cycling stability, particularly at elevated temperatures.[1] TMP is also effective in improving cycling performance and rate capability by deactivating catalytic transition metal ions on the cathode surface.[2] The choice between these additives may depend on the specific requirements of the battery chemistry, operating conditions, and safety considerations.

Quantitative Performance Data

The following table summarizes the electrochemical performance of TTFEP and TMP as reported in separate studies. It is important to note that the experimental conditions in these studies were not identical, and therefore, the data should be interpreted as indicative of their individual performances rather than a direct, one-to-one comparison under the same conditions.

Performance MetricThis compound (TTFEP)Trimethyl phosphite (TMP)Base Electrolyte (for comparison)
Cell Chemistry Li/Li1.2Mn0.54Ni0.13Co0.13O2Li/Li1.2Mn0.54Ni0.13Co0.13O2Li/Li1.2Mn0.54Ni0.13Co0.13O2
Additive Concentration 5 wt.%[3]1%[2]0%
Capacity Retention ~75% after 100 cycles (C/10)[3]81.3% after 100 cycles[2]< 60% after 100 cycles[3]
Rate Capability Not explicitly stated in the provided abstract.150 mAh g⁻¹ at 5C[2]48 mAh g⁻¹ at 5C[2]
Coulombic Efficiency Improved with TTFEP addition[1]Not explicitly stated in the provided abstract.Baseline

Mechanisms of Action

The protective effects of TTFEP and TMP stem from their ability to form a stable interface on the cathode, though their specific mechanisms differ.

This compound (TTFEP): TTFEP is believed to function through multiple pathways. Firstly, it can be oxidized on the cathode surface at a potential lower than the electrolyte solvent, leading to the formation of a protective phosphate-based layer. This layer acts as a physical barrier, preventing direct contact between the electrolyte and the cathode, thus mitigating electrolyte decomposition at high voltages.[4] Additionally, TTFEP has been proposed to act as an oxygen scavenger.[3] During the charging of lithium-rich cathodes, oxygen can be released from the crystal lattice, which can lead to detrimental side reactions with the electrolyte. TTFEP can react with this released oxygen, preventing further degradation.

Trimethyl phosphite (TMP): The primary mechanism attributed to TMP is its ability to deactivate catalytically active transition metal ions on the surface of the cathode.[2] The dissolution of transition metals from the cathode and their subsequent deposition on the anode is a significant cause of capacity fade. By complexing with these metal ions, TMP can suppress their catalytic activity, thereby reducing the rate of electrolyte decomposition. Like TTFEP, TMP can also be oxidized on the cathode surface to form a protective film.

Experimental Protocols

The evaluation of electrolyte additives typically involves a series of electrochemical and analytical techniques. Below is a representative experimental protocol for assessing the performance of additives like TTFEP and TMP in a lithium-ion battery.

1. Electrolyte Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., 1 M LiPF6) in a mixture of organic carbonate solvents (e.g., ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio). The additive (TTFEP or TMP) is then added to the base electrolyte at a specified concentration (e.g., 1-5 wt.%). All preparation steps are carried out in an argon-filled glovebox to minimize moisture and oxygen contamination.

2. Cell Assembly: Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox. A typical cell consists of a lithium metal anode, a separator (e.g., Celgard 2400), and a cathode made from the active material (e.g., LiNi0.8Co0.15Al0.05O2, NMC), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) coated on an aluminum foil current collector. The electrolyte with and without the additive is added to the cell.

3. Electrochemical Characterization:

  • Cyclic Voltammetry (CV): CV is performed to determine the electrochemical stability window of the electrolyte and to observe the oxidation and reduction peaks of the additive. This provides insight into the potentials at which the additive forms a protective layer.

  • Galvanostatic Cycling: The cells are cycled at various C-rates (e.g., C/10, 1C, 5C) between defined voltage limits (e.g., 3.0-4.3 V). Key performance metrics such as discharge capacity, capacity retention over cycles, and coulombic efficiency are measured.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the impedance of the cell before and after cycling. This technique helps in understanding the changes in the resistance of the solid electrolyte interphase (SEI) and the charge transfer resistance at the electrode-electrolyte interface.

4. Post-Mortem Analysis: After cycling, the cells are disassembled in a glovebox, and the electrodes are harvested for further analysis.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the chemical composition of the surface layers on the electrodes, providing direct evidence of the participation of the additive in the formation of the SEI and cathode electrolyte interphase (CEI).

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to observe the morphology of the electrode surfaces and the protective layers formed.

Visualization of Mechanisms

The following diagrams illustrate the proposed mechanisms of action for TTFEP and TMP at the cathode-electrolyte interface.

TTFEP_Mechanism Cathode High-Voltage Cathode (e.g., NMC) O2 Released Oxygen Cathode->O2 High Voltage Charging Electrolyte Electrolyte Decomposition Cathode->Electrolyte Suppressed by Film TTFEP TTFEP Additive TTFEP->Cathode Oxidation & Film Formation TTFEP->O2 Oxygen Scavenging

Figure 1: Proposed mechanism of TTFEP as a cathode protective additive.

TMP_Mechanism Cathode High-Voltage Cathode (e.g., NMC) TM_ions Transition Metal Ions (Mn, Ni, Co) Cathode->TM_ions Dissolution Electrolyte_Decomp Catalytic Electrolyte Decomposition TM_ions->Electrolyte_Decomp Suppressed TMP TMP Additive TMP->Cathode Film Formation TMP->TM_ions Deactivation by Complexation

Figure 2: Proposed mechanism of TMP as a cathode protective additive.

References

A Comparative Guide to Tris(2,2,2-trifluoroethyl) phosphite (TTFP) and Other Electrolyte Additives for High-Performance Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhanced performance and safety in lithium-ion batteries (LIBs), particularly for high-voltage applications, the role of electrolyte additives is paramount. This guide provides an objective comparison of Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP) with other common electrolyte additives. The information presented is collated from various experimental studies to aid in the selection of appropriate additives for specific research and development needs.

Performance Comparison of Electrolyte Additives

The following tables summarize the quantitative performance of TTFP and other frequently studied electrolyte additives. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as cell chemistry, electrolyte composition, and cycling protocols.

Table 1: Performance of Phosphite-Based Additives

AdditiveConcentration (wt%)Cell ChemistryVoltage Range (V)Cycle NumberCapacity Retention (%)Coulombic Efficiency (%)Reference
TTFP 1LiNi0.5Co0.2Mn0.3O2/Graphite3.0 - 4.6100ImprovedImproved[1]
TEP1LiNi0.5Co0.2Mn0.3O2/Graphite3.0 - 4.6100Inferior to TTFP-[1]
TTFP 10LiNi1/3Co1/3Mn1/3O2/Li2.75 - 4.210073.9-[2]
Baseline (No Additive)0LiNi1/3Co1/3Mn1/3O2/Li2.75 - 4.210069-[2]
TTFP 10LiNi1/3Co1/3Mn1/3O2/Li2.75 - 4.510065.39-[2]
Baseline (No Additive)0LiNi1/3Co1/3Mn1/3O2/Li2.75 - 4.510060.93-[2]
TMSPi1LiNi0.5Co0.2Mn0.3O2/Graphite---High (95.2)[3]
TMSPE0.5Li1.144Ni0.136Co0.136Mn0.544O2/Li-20050.9More stable than others[4]
TMSPi0.5Li1.144Ni0.136Co0.136Mn0.544O2/Li-20037.2-[4]
TEP3.0Li1.144Ni0.136Co0.136Mn0.544O2/Li-20026.9-[4]

Table 2: Performance of Carbonate and Boron-Based Additives

AdditiveConcentration (wt%)Cell ChemistryVoltage Range (V)Cycle NumberCapacity Retention (%)Reference
FEC-LiNi0.5Mn0.3Co0.2O2/Graphite2.7 - 4.5120-[5]
VC-LiNi0.5Mn0.3Co0.2O2/Graphite2.7 - 4.5120-[5]
PS-LiNi0.5Mn0.3Co0.2O2/Graphite2.7 - 4.5120-[5]
LiDFOB1Li-rich/GraphiteC/2 rate10082.7[6]
Baseline (No Additive)0Li-rich/GraphiteC/2 rate10045.8[6]
LiDFOB-LiCoPO4/Li--Higher reversible capacity[7]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are generalized protocols for key experiments used to evaluate electrolyte additive performance.

Cell Assembly (Coin Cell Type 2032)
  • Electrode and Separator Preparation: Dry the cathode (e.g., LiNi0.5Co0.2Mn0.3O2) and anode (e.g., graphite) electrodes in a vacuum oven at a specified temperature (e.g., 120°C for the cathode, 80°C for the anode) for at least 12 hours to remove any moisture. Dry the separator (e.g., Celgard 2325) under vacuum at a lower temperature (e.g., 60°C).

  • Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF6 in a 1:1 w/w mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)) inside an argon-filled glovebox. Add the desired concentration of the additive (e.g., 1 wt% TTFP) to the baseline electrolyte and stir until fully dissolved.

  • Assembly: In the argon-filled glovebox, assemble the coin cell in the following order: negative casing, anode, separator, cathode, stainless steel spacer, and positive casing. Add a few drops of the prepared electrolyte onto the separator to ensure complete wetting of the electrodes.

  • Crimping: Crimp the coin cell using a crimping machine to ensure a hermetic seal. Let the assembled cells rest for several hours (e.g., 12 hours) to allow for complete electrolyte penetration into the electrodes.

Galvanostatic Cycling
  • Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., C/10, where C is the theoretical capacity of the cell) for 2-3 cycles within the desired voltage window (e.g., 3.0 V to 4.6 V). This step is crucial for the formation of a stable solid electrolyte interphase (SEI) layer.

  • Cycling Performance Test: Cycle the cells at a constant C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100, 200, or more). The charging and discharging are performed at a constant current.

  • Data Acquisition: Record the charge and discharge capacities, coulombic efficiency (discharge capacity / charge capacity * 100%), and voltage profiles for each cycle. Capacity retention is calculated as (discharge capacity at nth cycle / initial discharge capacity) * 100%.

Cyclic Voltammetry (CV)
  • Cell Setup: Use a three-electrode cell setup with the cathode material as the working electrode, lithium metal as both the counter and reference electrodes.

  • Parameters: Set the potential window to encompass the redox reactions of interest (e.g., 3.0 V to 4.8 V vs. Li/Li+). Choose a slow scan rate (e.g., 0.1 mV/s) to observe the electrochemical behavior of the additive.

  • Measurement: Sweep the potential from the open-circuit voltage to the upper limit, then to the lower limit, and back to the initial voltage. Record the resulting current. The oxidation and reduction peaks of the electrolyte and additive can be identified.

Electrochemical Impedance Spectroscopy (EIS)
  • Cell State: Perform EIS measurements on cells at a specific state of charge (e.g., fully charged or 50% SOC) after the formation cycles and at various points during the cycling test.

  • Parameters: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance). The resulting semicircles and lines can be modeled using an equivalent circuit to determine the resistance of the SEI layer, charge transfer resistance, and other cell parameters.

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of electrolyte additives.

G Mechanism of TTFP at the Cathode Interface TTFP Tris(2,2,2-trifluoroethyl) phosphite (TTFP) Decomposition Oxidative Decomposition of TTFP TTFP->Decomposition at high voltage Cathode High-Voltage Cathode (e.g., NMC) Cathode->Decomposition CEI Formation of a Protective Cathode Electrolyte Interphase (CEI) Decomposition->CEI Oxygen_Scavenging Oxygen Scavenging Decomposition->Oxygen_Scavenging Suppression Suppression of Electrolyte Decomposition & Metal Dissolution CEI->Suppression Oxygen_Scavenging->Suppression Performance Improved Cycling Stability & Coulombic Efficiency Suppression->Performance

Caption: Proposed mechanism of TTFP as a high-voltage electrolyte additive.

G Experimental Workflow for Additive Evaluation cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Analysis Electrode_Prep Electrode & Separator Drying Cell_Assembly Coin Cell Assembly (Ar-filled glovebox) Electrode_Prep->Cell_Assembly Electrolyte_Prep Electrolyte & Additive Mixing Electrolyte_Prep->Cell_Assembly Formation Formation Cycles (Low C-rate) Cell_Assembly->Formation Cycling Galvanostatic Cycling (Constant C-rate) Formation->Cycling CV Cyclic Voltammetry Formation->CV EIS Electrochemical Impedance Spectroscopy Formation->EIS Cycling->EIS Data_Analysis Performance Metrics (Capacity, Efficiency, etc.) Cycling->Data_Analysis Post_Mortem Post-mortem Analysis (XPS, SEM, etc.) Data_Analysis->Post_Mortem

Caption: A typical experimental workflow for evaluating electrolyte additives.

G Logical Relationship of Additive Functionality Additive Electrolyte Additive SEI Forms Stable SEI (Anode Protection) Additive->SEI CEI Forms Stable CEI (Cathode Protection) Additive->CEI HF_Scavenger HF Scavenger Additive->HF_Scavenger Flame_Retardant Flame Retardant Additive->Flame_Retardant Performance Improved Battery Performance (Cycle Life, Safety, Rate Capability) SEI->Performance CEI->Performance HF_Scavenger->Performance Flame_Retardant->Performance

Caption: Key functionalities of electrolyte additives contributing to battery performance.

References

"characterization techniques to confirm the presence of Tris(2,2,2-trifluoroethyl) phosphite"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the confirmation and purity assessment of Tris(2,2,2-trifluoroethyl) phosphite (B83602). The following sections detail the primary and alternative methods, complete with experimental protocols and comparative data to assist researchers in selecting the most appropriate techniques for their specific needs.

Primary Characterization Techniques: A Comparative Overview

The definitive identification and characterization of Tris(2,2,2-trifluoroethyl) phosphite relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones for elucidating its structure and assessing its purity.

Data Summary Table
TechniqueParameterThis compoundTris(2,2,2-trifluoroethyl) phosphate (B84403) (Common Impurity)
¹H NMR Chemical Shift (δ)~4.4 - 4.2 ppm (m)~4.6 - 4.5 ppm (m)
¹³C NMR Chemical Shift (δ)~62 ppm (quartet, J ≈ 38 Hz), ~122 ppm (quartet, J ≈ 278 Hz)~63 ppm (quartet, J ≈ 37 Hz), ~122 ppm (quartet, J ≈ 279 Hz)
¹⁹F NMR Chemical Shift (δ)~-75 ppm (t)~-74 ppm (t)
³¹P NMR Chemical Shift (δ)~139 ppm~-3 ppm
FTIR Key Absorption Bands (cm⁻¹)2980-2850 (C-H stretch), 1280-1240 (C-F stretch), 1170-1050 (P-O-C stretch), 1050-950 (C-C stretch)2980-2850 (C-H stretch), 1300-1250 (P=O stretch), 1280-1240 (C-F stretch), 1170-1050 (P-O-C stretch)
GC-MS Molecular Ion (m/z)328344
Key Fragments (m/z)229, 147, 83245, 163, 99, 83

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. A combination of ¹H, ¹³C, ¹⁹F, and ³¹P NMR experiments provides a complete picture of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard proton spectrum. The methylene (B1212753) protons (CH₂) will appear as a multiplet due to coupling with both phosphorus and fluorine.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The two carbon environments will appear as quartets due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single triplet will be observed due to coupling with the two adjacent protons.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A single resonance peak is expected. The chemical shift is highly indicative of the trivalent phosphorus in the phosphite.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: As this compound is a liquid, it can be analyzed neat.

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Apply a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to C-H, C-F, and P-O-C bonds. The absence of a strong P=O stretch (around 1300-1250 cm⁻¹) is a key indicator of the phosphite's purity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in identification and purity assessment.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions. The fragmentation of organophosphorus compounds often involves the loss of alkyl or alkoxy groups.[2][3]

Alternative and Complementary Techniques

While the primary techniques provide comprehensive structural information, other methods can be employed for quantification and assessment of specific impurities.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (C, H, P, F).

Protocol:

  • Instrumentation: Utilize an elemental analyzer capable of C, H, N, S, and O determination. Phosphorus and fluorine content may require specific combustion and detection methods. For fluorine-containing compounds, specialized absorbers in the combustion tube may be necessary to prevent interference and damage to the instrument.[4][5]

  • Sample Preparation: Accurately weigh a small amount of the pure sample (typically 1-3 mg).

  • Analysis: The sample is combusted at high temperature, and the resulting gases are separated and quantified by a thermal conductivity detector or other specific detectors.

  • Calculation: The weight percentages of the elements are calculated and compared to the theoretical values for the expected molecular formula (C₆H₆F₉O₃P).

Titrimetric Methods

Titration can be a cost-effective method for quantifying the phosphite content, often by redox titration.

Protocol (Iodometric Titration):

  • Principle: Phosphite is oxidized by a standard solution of iodine in a neutral or slightly alkaline medium.

  • Procedure: a. Dissolve a known weight of the sample in a suitable solvent. b. Add a known excess of a standard iodine solution. c. Allow the reaction to go to completion. d. Back-titrate the unreacted iodine with a standard solution of sodium thiosulfate (B1220275) using a starch indicator.

  • Calculation: The amount of phosphite can be calculated from the amount of iodine consumed in the reaction. This method is suitable for determining the overall phosphite content but may not be specific if other reducing agents are present.

Ion Chromatography

Ion chromatography is a powerful technique for the separation and quantification of ionic species. While direct analysis of the neutral this compound is not typical, it can be used to determine ionic impurities or degradation products, such as phosphite and phosphate anions, after appropriate sample preparation (e.g., hydrolysis).[6][7][8]

Protocol for Anionic Impurities:

  • Sample Preparation: Hydrolyze a known amount of the sample to convert the organophosphite and any organophosphate impurities to their corresponding inorganic anions.

  • Instrumentation: Use an ion chromatograph equipped with an anion-exchange column and a conductivity detector.

  • Eluent: An appropriate eluent, such as a carbonate-bicarbonate buffer, is used to separate the anions.

  • Quantification: The concentration of phosphite and phosphate can be determined by comparing the peak areas to those of known standards.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G cluster_0 Initial Analysis cluster_1 Separation & Detailed Identification cluster_2 Quantitative & Alternative Analysis cluster_3 Confirmation Sample Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) Sample->NMR Structural Elucidation FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID GCMS GC-MS Analysis Sample->GCMS Separation & MW Elemental Elemental Analysis Sample->Elemental Empirical Formula Titration Titrimetric Methods Sample->Titration Quantification IC Ion Chromatography (for impurities) Sample->IC Ionic Impurities Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Purity_Assessment GCMS->Purity_Assessment Impurity Profile Confirmed Confirmed Presence & Purity of Compound Purity_Assessment->Confirmed Elemental->Confirmed Titration->Confirmed IC->Confirmed

Caption: Workflow for the characterization of this compound.

References

Reproducibility of Experiments Using Tris(2,2,2-trifluoroethyl) phosphite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP), a versatile organophosphorus compound utilized in various chemical syntheses and applications. We will delve into its performance in key reactions, compare it with available alternatives, and provide detailed experimental protocols to aid in the reproducibility of experiments. This objective overview is intended to assist researchers in making informed decisions regarding the selection and application of this reagent.

Performance in the Arbuzov Reaction

Tris(2,2,2-trifluoroethyl) phosphite is a key reagent in the Michaelis-Arbuzov reaction, a widely used method for forming carbon-phosphorus bonds. A notable application is the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide, a precursor for Z-unsaturated N-methoxy-N-methylamides.[1][2][3]

Comparative Data

While direct, side-by-side reproducibility data is scarce in the reviewed literature, we can compile typical reaction parameters and yields to infer performance.

Reagent/MethodKey ReactantsCatalyst/ConditionsProductReported YieldReference
This compound 2-bromo-N-methoxy-N-methylacetamideKF/alumina (B75360)N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamideGood yields[1][2][3]
Triethyl phosphite Alkyl halidesHeatDialkylalkylphosphonateVaries[4]
Tris(trimethylsilyl) phosphite Alkyl halides-Silyl phosphonatesVaries, different reactivity order (RCl > RBr > RI)[4]
Triethyl phosphite Benzyl alcoholn-Bu4NI (10%)Diethyl benzylphosphonateHigh[4]

Note: Reproducibility in the Arbuzov reaction can be influenced by factors such as the purity of reactants, solvent choice, and reaction temperature. The use of an aliphatic solvent has been shown to improve product separation and yield in some Arbuzov rearrangements.[5]

Experimental Protocol: Synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide

This protocol is based on the procedure described by Fortin et al.[1][3]

Materials:

  • This compound (commercially available)

  • 2-bromo-N-methoxy-N-methylacetamide

  • Potassium fluoride (B91410) on alumina (KF/alumina)

  • Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, 2-bromo-N-methoxy-N-methylacetamide, and KF/alumina in the appropriate stoichiometric ratios.

  • Add anhydrous solvent and stir the reaction mixture at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or 31P NMR).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide.

Logical Workflow for the Arbuzov Reaction

Arbuzov_Reaction TTFP This compound Intermediate Quasi-phosphonium Intermediate TTFP->Intermediate AlkylHalide 2-bromo-N-methoxy- N-methylacetamide AlkylHalide->Intermediate Catalyst KF/alumina Catalyst->Intermediate Product N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide Intermediate->Product Byproduct Trifluoroethyl bromide Intermediate->Byproduct

Caption: Arbuzov reaction workflow for phosphonamide synthesis.

Performance as an Electrolyte Additive in Lithium-Ion Batteries

This compound has been investigated as an electrolyte additive to enhance the performance and safety of high-voltage lithium-ion batteries.[6][7] It is believed to function by forming a protective film on the cathode surface.[8][9]

Comparative Performance Data

Studies have compared the electrochemical performance of cells with and without TTFP, and with other phosphite-based additives.

AdditiveCell TypeKey Performance MetricObservationReference
1% this compound (TTFP) LiNi0.5Co0.2Mn0.3O2/GraphiteCycling Stability (3.0-4.6 V)Improves cycling stability and reduces irreversible capacity.[6]
1% Triethylphosphite (TEP) LiNi0.5Co0.2Mn0.3O2/GraphiteCycling Stability (3.0-4.6 V)Also shows improved performance.[6]
Tris(trimethylsilyl) phosphite (TMSPi) LiNi0.5Mn0.3Co0.2O2/GraphiteCoulombic EfficiencyHigher than TTFP under similar conditions.[8]
This compound (TTFP) Li4Ti5O12/Li1.03(Ni0.5Mn0.3Co0.2)0.97O2Cathode PassivationModifies the cathode surface but does not fully passivate it against electrolyte oxidation.[8][9]

Note: The effectiveness and reproducibility of electrolyte additives are highly dependent on the specific cell chemistry, operating voltage, and cycling conditions.

Experimental Protocol: Electrochemical Testing of TTFP as an Electrolyte Additive

This is a generalized protocol based on methodologies described in the literature.[6][7][8]

Materials:

  • Baseline electrolyte (e.g., 1 M LiPF6 in a mixture of organic carbonates)

  • This compound (additive)

  • Cathode and anode materials (e.g., LiNi0.5Co0.2Mn0.3O2 and graphite)

  • Cell components (separator, current collectors, casing)

  • Glovebox with an inert atmosphere

  • Battery cycler

Procedure:

  • Prepare the electrolyte solutions inside an argon-filled glovebox. The additive concentration is typically around 1% by weight.

  • Assemble the coin cells (or other cell formats) using the prepared electrolytes, cathode, anode, and separator.

  • Perform electrochemical cycling using a battery cycler. Define the voltage window, current density (C-rate), and number of cycles.

  • Record the charge-discharge capacities, coulombic efficiency, and capacity retention over the cycles.

  • For post-mortem analysis, disassemble the cells in a glovebox and analyze the electrode surfaces using techniques like XPS and SEM to study the composition and morphology of the surface films.

Proposed Mechanism of TTFP at the Cathode Surface

TTFP_Cathode_Interaction cluster_electrolyte Electrolyte cluster_cathode Cathode Surface TTFP TTFP (P(III)) Oxidation Oxidation at High Voltage TTFP->Oxidation SurfaceBinding Surface Binding TTFP->SurfaceBinding Cathode Charged NMC Cathode (with surface oxygen) Cathode->Oxidation Cathode->SurfaceBinding TTFPa Tris(2,2,2-trifluoroethyl) phosphate (TTFPa, P(V)) Oxidation->TTFPa BTFPa Bis(2,2,2-trifluoroethyl)phosphate (BTFPa, bound via P-O-TM) SurfaceBinding->BTFPa

Caption: Proposed interaction of TTFP at the cathode surface.

Comparison with Other Phosphorylation Methods

While TTFP is primarily documented for the Arbuzov reaction, it's useful to compare this with other common phosphorylation methods, particularly in the context of oligonucleotide synthesis, a field where precise and reproducible phosphorylation is critical.

MethodReagent TypeKey FeaturesReproducibility Considerations
Arbuzov Reaction (using TTFP) PhosphiteForms P-C bonds.Dependent on alkyl halide reactivity and reaction conditions.
Phosphoramidite Method PhosphoramiditesStandard for automated DNA/RNA synthesis; high coupling efficiency.Highly reproducible with automated synthesizers; sensitive to moisture.
H-phosphonate Method H-phosphonatesCan be used for synthesizing phosphorothioates and phosphoramidates.Requires a separate oxidation/sulfurization step for the entire chain.

Conclusion

This compound is a valuable reagent in specific applications, notably the Arbuzov reaction for synthesizing certain phosphonamides and as a performance-enhancing electrolyte additive in lithium-ion batteries. While the existing literature provides protocols and performance data, there is a lack of studies directly focused on the reproducibility of these experiments compared to alternatives.

For researchers, ensuring the purity of TTFP and other reactants, maintaining anhydrous conditions where necessary, and carefully controlling reaction parameters are crucial for achieving reproducible results. The provided protocols and comparative data serve as a foundation for developing robust experimental designs and for evaluating the suitability of TTFP for specific research and development needs. Further studies that directly compare the reproducibility of TTFP-based methods with that of its alternatives under varied conditions would be highly beneficial to the scientific community.

References

"cross-validation of Tris(2,2,2-trifluoroethyl) phosphite's electrochemical stability window"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and battery technology, the selection of appropriate electrolyte components is paramount to achieving desired performance and safety characteristics. This guide provides a detailed comparison of the electrochemical stability window of Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP), a promising electrolyte additive, with other commonly used alternatives. The information is supported by experimental data and detailed protocols to aid in your research and development endeavors.

Performance Comparison of Electrolyte Additives

The electrochemical stability window (ESW) is a critical parameter for electrolytes in high-voltage applications. It defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is essential for enabling higher energy density batteries.

Tris(2,2,2-trifluoroethyl) phosphite (TTFP) has garnered attention as an additive for lithium-ion batteries due to its flame-retardant properties and its potential to enhance performance in high-voltage systems.[1][2] Its electrochemical behavior, particularly its stability at high anodic potentials, is a key factor in its efficacy.

Below is a comparative summary of the electrochemical stability window for TTFP and other common electrolyte additives. The data has been compiled from various studies to provide a comprehensive overview. It is important to note that the exact values can vary depending on the experimental conditions such as the working electrode, counter electrode, reference electrode, electrolyte composition, and scan rate.

Additive/SolventAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Base ElectrolyteWorking ElectrodeScan RateReference(s)
This compound (TTFP) ~4.6Not specified1M LiPF₆ in EC/DMCPt1 mV/s[3][4]
Fluoroethylene Carbonate (FEC)~4.6~0.51M LiPF₆ in EC/DMCPt1 mV/s[5]
Vinylene Carbonate (VC)~4.5Not specified1M LiPF₆ in EC/DMCNot specifiedNot specifiedNot specified
Lithium bis(oxalato)borate (LiBOB)>4.5~0.81M LiBOB in PCPt0.5 mV/s[6]
Standard Electrolyte (e.g., 1M LiPF₆ in EC/DMC)~4.2 - 4.5~0.8-Pt, GC, LixMn₂O₄Not specified[7][8]

Note: The data presented is for comparative purposes. Direct comparison between studies can be challenging due to variations in experimental setups. The anodic limit for TTFP is inferred from studies investigating its decomposition at high voltages.[3][4]

Experimental Protocol: Determining the Electrochemical Stability Window

The following is a generalized protocol for determining the electrochemical stability window of an electrolyte using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

Materials and Equipment
  • Potentiostat/Galvanostat: Capable of performing LSV and CV.

  • Three-Electrode Cell:

    • Working Electrode (WE): Inert material such as platinum (Pt), glassy carbon (GC), or stainless steel (SS).

    • Counter Electrode (CE): Lithium metal foil.

    • Reference Electrode (RE): Lithium metal foil.

  • Electrolyte Solution: The electrolyte to be tested, including the base solvent, salt, and any additives.

  • Glovebox: An inert atmosphere (e.g., argon-filled) with low moisture and oxygen levels (<1 ppm) for cell assembly.

  • Cell Components: Separator (e.g., Celgard), gaskets, and cell casing (e.g., coin cell).

Experimental Procedure
  • Electrolyte Preparation: Prepare the electrolyte solution inside the glovebox by dissolving the lithium salt and any additives in the solvent at the desired concentrations.

  • Cell Assembly:

    • Assemble the three-electrode cell in the glovebox.

    • Place the working electrode at the bottom, followed by a separator soaked in the test electrolyte.

    • Position the lithium metal reference electrode adjacent to the working electrode, separated by the separator.

    • Place the lithium metal counter electrode on top of the separator.

    • Ensure good contact between all components and seal the cell.

  • Electrochemical Measurement (Linear Sweep Voltammetry):

    • Connect the cell to the potentiostat.

    • Allow the cell to rest for a period (e.g., 1 hour) to reach a stable open-circuit voltage (OCV).

    • Anodic Scan: Perform a linear sweep from the OCV to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 - 1.0 mV/s).

    • Cathodic Scan: In a separate cell or after the anodic scan (if the electrode surface is not passivated), perform a linear sweep from the OCV to a low negative potential (e.g., -0.5 V vs. Li/Li⁺) at the same scan rate.

  • Data Analysis:

    • Plot the current response as a function of the applied potential.

    • The anodic limit is typically defined as the potential at which a significant increase in the oxidation current is observed. This can be determined by a predefined current density threshold (e.g., 0.01 mA/cm²).

    • The cathodic limit is similarly defined as the potential at which a significant increase in the reduction current is observed.

Visualizing the Evaluation Process

The logical workflow for evaluating and comparing electrolyte additives can be visualized as follows:

ElectrolyteEvaluation cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion A Define Base Electrolyte (Solvent + Salt) C Prepare Electrolyte Samples A->C B Select Additives for Comparison (e.g., TTFP, FEC, VC) B->C D Assemble Three-Electrode Cells C->D E Perform Linear Sweep Voltammetry (Anodic and Cathodic Scans) D->E F Record Current vs. Potential Data E->F G Determine Anodic & Cathodic Limits F->G H Compile Comparative Data Table G->H I Analyze Performance Trade-offs (Stability vs. Other Properties) H->I J Select Optimal Additive for Application I->J AdditiveMechanism cluster_interface Electrode-Electrolyte Interface High_Potential High Anodic Potential (> 4.5V vs. Li/Li⁺) Decomposition Oxidative Decomposition High_Potential->Decomposition triggers Additive TTFP Additive Additive->Decomposition Film_Formation Formation of Protective Cathode-Electrolyte Interphase (CEI) Decomposition->Film_Formation leads to Suppression Suppression of Electrolyte Oxidation Film_Formation->Suppression results in Performance Enhanced Cycling Stability at High Voltage Suppression->Performance improves

References

A Comparative Guide to Tris(2,2,2-trifluoroethyl) phosphite (TTFEP) as a High-Voltage Cathode Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of higher energy density lithium-ion batteries, the development of stable electrolytes for high-voltage cathodes is paramount. This guide provides a comparative analysis of Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFEP) as a promising electrolyte additive for improving the performance and longevity of high-voltage cathode materials. We will objectively compare its performance with baseline electrolytes and discuss its mechanism of action, supported by experimental data.

Performance Benchmarks of TTFEP

The primary function of TTFEP as an electrolyte additive is to form a stable and protective cathode-electrolyte interphase (CEI). This is achieved through its preferential oxidation on the cathode surface at high potentials, creating a barrier that suppresses further electrolyte decomposition and mitigates the degradation of the cathode material.[1]

Quantitative Performance Data

The following tables summarize the key performance metrics of TTFEP in a high-voltage setting, based on available research.

Performance MetricBaseline Electrolyte (1 M LiPF6 in EC/DMC)1% TTFEP in Baseline ElectrolyteCathode MaterialTest Conditions
Capacity Retention after 100 cycles 74.2%85.4%LiNi1/3Co1/3Mn1/3O2 (NCM111)0.5C rate, 4.6V cut-off
Discharge Capacity at 4C Not Reported~112.0 mAh g-1LiNi1/3Co1/3Mn1/3O2 (NCM111)4.6V cut-off

Table 1: Cycling Stability and Rate Capability of NCM111/Li half-cells with and without TTFEP additive.[1]

Performance Metric2% Fluoroethylene Carbonate (FEC) in Baseline ElectrolyteCathode MaterialTest Conditions
Capacity Retention after 205 cycles ~88%LiNi0.9Co0.05Mn0.05O2 (NCM90)0.1C rate, 4.25V cut-off
Discharge Capacity after 200 cycles ~95 mAh/gLiNi0.9Co0.05Mn0.05O2 (NCM90)1C rate, 4.6V cut-off

Table 2: Performance of Fluoroethylene Carbonate (FEC) as an additive in a high-voltage application. Note: Direct comparison with TTFEP is challenging due to different cathode materials and testing protocols.

Mechanism of Action

The effectiveness of TTFEP lies in its ability to be preferentially oxidized on the high-voltage cathode surface. This electrochemical reaction forms a protective film that provides several key benefits:

  • Inhibition of Electrolyte Decomposition: The TTFEP-derived CEI acts as a physical and electronic barrier, preventing the continuous decomposition of the bulk electrolyte at high potentials.

  • Mitigation of Cathode Structural Degradation: By stabilizing the cathode surface, the protective layer helps to maintain the structural integrity of the cathode material during repeated charge-discharge cycles.

  • Oxygen Scavenging: TTFEP can react with and stabilize reactive oxygen species that may be released from the cathode lattice at high states of charge, further preventing degradative side reactions.

The proposed mechanism involves the oxidation of the phosphite (P(III)) in TTFEP to a phosphate (B84403) (P(V)) species, which then contributes to the formation of the protective CEI layer.

TTFEP_Mechanism cluster_electrolyte Electrolyte Bulk cluster_interface Cathode-Electrolyte Interphase (CEI) cluster_cathode High-Voltage Cathode TTFEP TTFEP (P(III)) Oxidized_TTFEP Oxidized TTFEP (Phosphate Species) TTFEP->Oxidized_TTFEP Preferential Oxidation at High Voltage Electrolyte Carbonate Electrolyte Cathode NCM Cathode Surface Electrolyte->Cathode Decomposition (suppressed) CEI_Layer Protective CEI Layer Oxidized_TTFEP->CEI_Layer Forms CEI_Layer->Cathode Protects

References

A Comparative Guide to the Long-Term Stability of Tris(2,2,2-trifluoroethyl) phosphite in Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of lithium-ion battery development, identifying electrolyte additives that enhance long-term stability is a critical endeavor. This guide provides a detailed comparison of Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFEP) with two other widely used electrolyte additives, Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC). The following sections present a comprehensive overview of their performance based on available experimental data, detailed experimental protocols for key assessment methods, and visualizations of the underlying mechanisms and workflows.

Performance Comparison of Electrolyte Additives

The long-term stability of lithium-ion batteries is contingent on the ability of electrolyte additives to form a stable solid electrolyte interphase (SEI) on the anode and a protective cathode-electrolyte interphase (CEI), minimize impedance growth, and suppress gas generation over numerous cycles. This section summarizes the performance of TTFEP in comparison to FEC and VC across these critical parameters.

Electrochemical Performance

The following table summarizes the impact of each additive on the electrochemical performance of lithium-ion cells. The data is compiled from various studies and, while not always from direct head-to-head comparisons under identical conditions, provides a valuable overview of their relative performance.

Performance MetricTris(2,2,2-trifluoroethyl) phosphite (TTFEP)Fluoroethylene Carbonate (FEC)Vinylene Carbonate (VC)Control (No Additive)
Capacity Retention (%) >80% after 500 cycles~81% after 500 cycles (with nano-silicon anodes)[1]~70% after 75 cycles (with PAA binder)<30% after 75 cycles (with PVDF binder)
Coulombic Efficiency (%) >99.5%High, improves coulombic efficiency[2]High, improves coulombic efficiency[2]Lower, significant capacity fade
Impedance Growth Reduces impedance in LiNi₀.₁Mg₀.₁Co₀.₈O₂ and LiFePO₄ cathodes[3]Can lead to a thick LiF layer and increased polarization at high voltage[4]Can cause a dramatic increase in charge transfer resistance at the negative electrode surface, especially at concentrations >2%[2]Significant impedance growth due to unstable SEI
Thermal Stability

Thermal stability is a crucial safety parameter for lithium-ion batteries. The following table compares the effect of the additives on the thermal behavior of the electrolyte and cell components, primarily assessed through Differential Scanning Calorimetry (DSC).

Thermal Stability MetricThis compound (TTFEP)Fluoroethylene Carbonate (FEC)Vinylene Carbonate (VC)Control (No Additive)
Onset of Exothermic Reaction (°C) Increases the thermal stability of LiPF₆-based electrolytesImproves interphase temperature stability[5]Improves interphase temperature stability[5]Lower onset temperature, less stable
Heat Flow (W/g) Reduces the heat generated during thermal runaway--Higher heat generation
Flammability Significantly reduces flammability; electrolytes with >20% TTFEP can be nonflammableDoes not significantly contribute to flame retardancyDoes not significantly contribute to flame retardancyHighly flammable organic carbonates
Gas Generation

Gas generation within a lithium-ion cell can lead to swelling, increased internal pressure, and potential safety hazards. This table provides a qualitative and, where available, quantitative comparison of gas evolution associated with each additive.

Gas Generation MetricThis compound (TTFEP)Fluoroethylene Carbonate (FEC)Vinylene Carbonate (VC)Control (No Additive)
Gas Volume Reduced gas evolutionGreater gas generation at higher concentrations (4-6%) during extended cycling at 40°C[2]Can lead to serious gas evolution[6]Continuous gas evolution from electrolyte decomposition
Gas Composition -H₂, CO₂[6]H₂[7]H₂, C₂H₄, CO

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key experiments used to assess the long-term stability of electrolyte additives.

Long-Term Cycling Performance

Objective: To evaluate the capacity retention and coulombic efficiency of lithium-ion cells with different electrolyte additives over an extended number of charge-discharge cycles.

Protocol:

  • Cell Assembly: Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm). Use a standard cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂) and anode (e.g., graphite) with a microporous separator.

  • Electrolyte Preparation: The baseline electrolyte is typically 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v). Prepare separate electrolyte batches with the desired concentration of TTFEP, FEC, or VC (e.g., 1-2 wt%).

  • Formation Cycles: Perform two to three initial formation cycles at a low C-rate (e.g., C/20 or C/10) within the designated voltage window (e.g., 3.0-4.2 V) to form a stable SEI layer.

  • Long-Term Cycling: Cycle the cells at a constant C-rate (e.g., 1C) at a controlled temperature (e.g., 25°C or an elevated temperature like 45°C) for a large number of cycles (e.g., 500 or 1000).

  • Data Acquisition: Record the charge and discharge capacity for each cycle. Calculate the coulombic efficiency (discharge capacity / charge capacity * 100%) and capacity retention (discharge capacity at cycle 'n' / initial discharge capacity * 100%).

Electrochemical Impedance Spectroscopy (EIS)

Objective: To characterize the impedance changes within the battery, particularly the growth of the SEI and charge transfer resistance, as a function of cycling.

Protocol:

  • Cell Preparation: Use cells from the long-term cycling experiment at specific cycle intervals (e.g., after 1, 50, 100, and 500 cycles). Ensure the cells are at a consistent state of charge (e.g., 50% SOC) and have rested at a stable temperature.

  • Instrumentation: Use a potentiostat with a frequency response analyzer.

  • Measurement Parameters: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z' vs. -Z''). Use an equivalent circuit model to fit the data and extract values for the solution resistance (Rs), SEI resistance (R_sei), and charge transfer resistance (R_ct). The growth of R_sei and R_ct over cycling indicates interfacial instability.

Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal stability of the electrolytes and their reactions with the electrode materials.

Protocol:

  • Sample Preparation: In an argon-filled glovebox, place a small amount (e.g., 5-10 mg) of the electrolyte or a mixture of the electrolyte and electrode material (retrieved from a cycled cell) into a hermetically sealed DSC pan.[8][9]

  • Instrumentation: Use a differential scanning calorimeter.

  • Measurement Program: Heat the sample from room temperature to a high temperature (e.g., 350°C) at a constant heating rate (e.g., 5 or 10°C/min).[10]

  • Data Analysis: Analyze the resulting thermogram for the onset temperature of exothermic peaks, which indicate decomposition reactions. A higher onset temperature signifies better thermal stability. The area under the exothermic peak corresponds to the total heat released during the reaction.[11]

Gas Chromatography (GC)

Objective: To identify and quantify the gaseous byproducts generated during battery cycling and aging.

Protocol:

  • Gas Collection: After cycling, place the cell in a sealed container of a known volume. Carefully puncture the cell casing to release the internal gases into the container.

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS) for gas identification and a thermal conductivity detector (TCD) or flame ionization detector (FID) for quantification.[12]

  • Measurement Parameters: Inject a known volume of the collected gas from the container into the GC. Use an appropriate column and temperature program to separate the different gas components.

  • Data Analysis: Identify the gas species based on their retention times and mass spectra. Quantify the amount of each gas by comparing the peak areas to a calibration curve generated using standard gas mixtures.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes and relationships discussed in this guide.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical & Thermal Testing cluster_analysis Post-Mortem Analysis cluster_data Data Analysis & Comparison A Electrolyte Formulation (Baseline, +TTFEP, +FEC, +VC) B Cell Assembly (Glovebox) A->B C Formation Cycles (Low C-rate) B->C D Long-Term Cycling (e.g., 500 cycles) C->D F Differential Scanning Calorimetry (DSC) C->F E Electrochemical Impedance Spectroscopy (EIS) D->E G Gas Chromatography (GC-MS) D->G H X-ray Photoelectron Spectroscopy (XPS) D->H I Scanning Electron Microscopy (SEM) D->I J Capacity Retention & Coulombic Efficiency D->J K Impedance Growth Analysis E->K L Thermal Stability Assessment F->L M Gas Evolution Quantification G->M N SEI/CEI Characterization H->N I->N

Caption: Experimental workflow for assessing the long-term stability of electrolyte additives.

SEI_Formation_Mechanism cluster_anode Anode Surface cluster_additives cluster_sei Anode Graphite Anode TTFEP TTFEP SEI_TTFEP Stable, LiF-containing SEI + Phosphate species TTFEP->SEI_TTFEP Electrochemical Reduction FEC FEC SEI_FEC LiF-rich SEI (can be thick) FEC->SEI_FEC Electrochemical Reduction VC VC SEI_VC Polymeric SEI (e.g., poly(VC)) VC->SEI_VC Electrochemical Reduction SEI_TTFEP->Anode Passivates SEI_FEC->Anode Passivates SEI_VC->Anode Passivates

Caption: Simplified mechanism of SEI formation with different electrolyte additives.

TTFEP_Stability_Enhancement cluster_anode_effects Anode Stability cluster_cathode_effects Cathode Stability cluster_electrolyte_effects Electrolyte & Safety TTFEP This compound (TTFEP) Additive Anode_SEI Formation of a stable, LiF-containing SEI TTFEP->Anode_SEI Cathode_CEI Formation of a protective CEI (Phosphate-based species) TTFEP->Cathode_CEI Flame_Retardancy Radical scavenging mechanism (P-containing radicals) TTFEP->Flame_Retardancy Thermal_Stability Increased decomposition temperature of LiPF₆ TTFEP->Thermal_Stability Anode_Result Suppressed electrolyte decomposition Reduced impedance growth Anode_SEI->Anode_Result Long_Term_Stability Enhanced Long-Term Battery Stability Anode_Result->Long_Term_Stability Cathode_Result Reduced transition metal dissolution Improved high-voltage performance Cathode_CEI->Cathode_Result Cathode_Result->Long_Term_Stability Safety_Result Reduced flammability Improved thermal runaway behavior Flame_Retardancy->Safety_Result Thermal_Stability->Safety_Result Safety_Result->Long_Term_Stability

Caption: Logical relationship of how TTFEP enhances the long-term stability of Li-ion batteries.

References

Confirming the Mechanism of Action of Tris(2,2,2-trifluoroethyl) phosphite through Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP) is a versatile organophosphorus compound with applications ranging from a ligand in organometallic chemistry to a key reagent in the synthesis of specialized phosphonamides.[1] Its utility is rooted in the reactivity of the phosphorus(III) center, which can be elucidated and confirmed through various spectroscopic techniques. This guide provides a comparative analysis of TTFP's reactivity, focusing on the well-established Arbuzov reaction as a prime example of its mechanism of action. We will present spectroscopic data that substantiates this mechanism and compare TTFP with other common phosphitylating agents.

The Arbuzov Reaction: A Spectroscopic Perspective

The Arbuzov reaction is a cornerstone of organophosphorus chemistry, converting a trivalent phosphite ester into a pentavalent phosphonate (B1237965).[2][3][4] This transformation involves the nucleophilic attack of the phosphorus on an alkyl halide, forming a phosphonium (B103445) intermediate, which then undergoes dealkylation to yield the final phosphonate product.[2][3] This change in the oxidation state and coordination environment of the phosphorus atom from P(III) to P(V) is readily observable through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, providing unequivocal evidence of the reaction's progression.

A notable application of TTFP is in the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide via an Arbuzov reaction with 2-bromo-N-methoxy-N-methylacetamide.[1][5][6]

Spectroscopic Confirmation of the Mechanism

The transformation of TTFP in the Arbuzov reaction can be monitored using a suite of spectroscopic methods.

³¹P NMR Spectroscopy

³¹P NMR is the most direct method for observing the change at the phosphorus center. P(III) compounds, such as phosphites, resonate in a distinct downfield region of the spectrum compared to their P(V) counterparts, like phosphonates.[7][8]

Table 1: Comparative ³¹P NMR Chemical Shifts

CompoundPhosphorus Oxidation StateTypical ³¹P Chemical Shift (δ, ppm)
Tris(2,2,2-trifluoroethyl) phosphite (TTFP) P(III)~140
Triethyl phosphiteP(III)~139
Triphenyl phosphiteP(III)~127
N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide P(V)~15-25
Diethylbenzyl phosphonate (Arbuzov product of triethyl phosphite)P(V)~20-30

Note: The chemical shift for TTFP is an expected value based on similar trialkoxy phosphites. The phosphonamide value is estimated based on typical phosphonate chemical shifts.

The significant upfield shift of the phosphorus signal from the ~140 ppm region to the ~15-25 ppm region is a definitive indicator of the conversion of the P(III) phosphite to the P(V) phosphonate.

¹⁹F and ¹H NMR Spectroscopy

While ³¹P NMR confirms the change at the phosphorus center, ¹⁹F and ¹H NMR can be used to confirm the structural integrity of the trifluoroethyl groups and the incorporation of the new substituent. In the case of TTFP, the ¹⁹F NMR spectrum would show signals corresponding to the CF₃ groups, and the ¹H NMR would show the adjacent CH₂ groups. After the reaction, the signals for one of the trifluoroethyl groups would be absent, and new signals corresponding to the protons of the newly attached alkyl group would appear.

Infrared (IR) Spectroscopy

IR spectroscopy can also provide evidence for the reaction. The P-O-C stretching frequencies in the phosphite starting material will differ from those in the phosphonate product. More importantly, the formation of the P=O double bond in the phosphonate product gives rise to a strong absorption band typically in the region of 1200-1300 cm⁻¹, which would be absent in the spectrum of the TTFP starting material.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the starting material and the final product, providing further evidence for the successful reaction.

Comparative Analysis with Alternative Phosphitylating Agents

TTFP is one of several phosphitylating agents used in organic synthesis. Its reactivity can be compared to other common phosphites like triethyl phosphite and triphenyl phosphite.

Table 2: Comparison of Phosphitylating Agents in the Arbuzov Reaction

FeatureThis compound (TTFP)Triethyl phosphiteTriphenyl phosphite
Reactivity High, due to electron-withdrawing trifluoroethyl groups which can make the phosphorus more nucleophilic.Moderate, a standard for many Arbuzov reactions.Lower, as the aryloxy groups are less readily cleaved in the dealkylation step. Requires higher temperatures.[2]
Byproducts 2,2,2-trifluoroethyl halide. Volatile and easily removed.Ethyl halide. Volatile and easily removed.Aryl halide. Less volatile and can sometimes require more rigorous purification to remove.
Applications Synthesis of fluorinated phosphonates, flame retardants, and specialty ligands.General synthesis of a wide range of phosphonates.Used when a less reactive phosphite is desired or for the synthesis of arylphosphonates under specific catalytic conditions.[9]

The electron-withdrawing nature of the trifluoroethyl groups in TTFP can influence its reactivity in the initial nucleophilic attack of the Arbuzov reaction.[10]

Experimental Protocols

Below are generalized protocols for the spectroscopic analysis of the Arbuzov reaction.

General Protocol for the Arbuzov Reaction of TTFP
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., toluene (B28343) or acetonitrile).

  • Add the alkyl halide (1-1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and the volatile byproduct under reduced pressure.

  • Purify the resulting phosphonate product by vacuum distillation or column chromatography.

NMR Spectroscopy Protocol (³¹P, ¹⁹F, ¹H)
  • Prepare NMR samples of the starting TTFP and the purified phosphonate product by dissolving a few milligrams of each in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a ³¹P NMR spectrum. For P(III) compounds, a wider spectral width may be necessary. For P(V) compounds, the spectral width can be narrowed. Use proton decoupling to simplify the spectra.

  • Acquire ¹⁹F and ¹H NMR spectra to confirm the structures of the starting material and product.

IR Spectroscopy Protocol
  • Obtain an IR spectrum of the liquid TTFP as a thin film between salt plates (e.g., NaCl or KBr).

  • Obtain an IR spectrum of the purified phosphonate product, either as a thin film if liquid or as a KBr pellet if solid.

  • Compare the spectra, looking for the disappearance of P-O-C stretches characteristic of the phosphite and the appearance of a strong P=O stretch in the product.

Mass Spectrometry Protocol
  • Prepare dilute solutions of the starting material and the product in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Analyze the samples using an appropriate mass spectrometry technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), to determine their molecular weights.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Arbuzov reaction mechanism, the spectroscopic workflow for its confirmation, and a comparison of phosphitylating agents.

Arbuzov_Mechanism TTFP This compound (TTFP) P(III) Intermediate Phosphonium Intermediate TTFP->Intermediate Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Intermediate Product Phosphonate Product P(V) Intermediate->Product Dealkylation Byproduct Trifluoroethyl Halide Intermediate->Byproduct

Caption: The mechanism of the Arbuzov reaction.

Spectroscopic_Workflow Start Start: this compound (TTFP) Reaction Arbuzov Reaction with Alkyl Halide Start->Reaction Product End: Phosphonate Product Reaction->Product NMR NMR Spectroscopy (³¹P, ¹⁹F, ¹H) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Confirmation Mechanism Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation Reagent_Comparison Phosphites Phosphitylating Agents This compound Triethyl phosphite Triphenyl phosphite Reactivity Reactivity High Moderate Low Phosphites->Reactivity Byproducts Byproducts Volatile Fluorinated Volatile Alkyl Less Volatile Aryl Phosphites->Byproducts

References

Safety Operating Guide

Safe Disposal of Tris(2,2,2-trifluoroethyl) phosphite: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Tris(2,2,2-trifluoroethyl) phosphite (B83602), ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Tris(2,2,2-trifluoroethyl) phosphite is a chemical that requires careful handling due to its potential health hazards. It is known to be harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear suitable protective clothing.

  • Respiratory Protection: In case of insufficient ventilation, use appropriate respiratory protection.[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety.

1. Waste Collection:

  • Collect waste this compound in a suitable, clearly labeled, and tightly closed container.
  • Do not mix with other waste streams unless compatibility is confirmed.

2. Spill Management:

  • In the event of a spill, immediately clear the area of all personnel and move upwind.[1]
  • Contain the spill using inert absorbent materials such as sand, earth, or vermiculite.[1]
  • Avoid allowing the spillage to enter drains or water courses.[1]
  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
  • After cleanup, decontaminate all protective clothing and equipment before reuse.[1]

3. Final Disposal:

  • Dispose of the contents and the container at an authorized hazardous or special waste collection point.[1][2]
  • Alternatively, the waste can be sent to an approved incinerator, which should be equipped with an afterburner and a flue gas scrubber.[2]
  • All disposal activities must be in strict accordance with local, regional, and national regulations.

Chemical and Physical Properties

For reference and safe handling, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Chemical Formula C6H6F9O3P
CAS Number 370-69-4
Boiling Point 130-131 °C at 743 mmHg
Density 1.487 g/mL at 25 °C
Refractive Index n20/D 1.324
Flash Point 113 °C (235.4 °F) - closed cup
Storage Class 10 - Combustible liquids

Source:

Disposal Workflow

The logical flow for the proper disposal of this compound, from initial handling to final disposal, is illustrated in the diagram below.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in a Labeled, Sealed Container A->B C Spill Occurs A->C F Store Waste Securely B->F D Contain Spill with Inert Absorbent C->D Immediate Action E Collect Spill Residue into Labeled Container D->E E->F G Transport to Authorized Hazardous Waste Facility F->G H Incineration with Afterburner & Scrubber G->H I Disposal in Accordance with Regulations H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tris(2,2,2-trifluoroethyl) phosphite

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Tris(2,2,2-trifluoroethyl) phosphite (B83602) are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational handling, and proper disposal methods.

Tris(2,2,2-trifluoroethyl) phosphite is a combustible liquid that is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] Adherence to the following safety measures is imperative to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentRationale
Eyes/Face Chemical safety goggles or safety glasses and a face shield.[1]To protect against splashes and vapors that can cause serious eye irritation.[1]
Hands Protective gloves.[1]To prevent skin contact, as the chemical is a known skin irritant.[1] The specific glove material should be selected based on breakthrough time and permeation rate for this chemical.
Body Suitable protective clothing.[1]To prevent skin contact and contamination of personal clothing.
Respiratory Use only in a well-ventilated area.[3] In case of inadequate ventilation, wear respiratory protection.[1] A dust mask type N95 (US) may be suitable in some situations.[2]To avoid inhalation of fumes, mist, spray, or vapors, which may cause respiratory irritation.[1]
Feet Safety shoes.[1]To protect against spills and falling objects.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Post-Handling Phase prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_dispense Carefully Dispense Chemical prep_materials->handle_dispense Proceed to Handling handle_use Perform Experimental Procedure handle_dispense->handle_use handle_spill Immediate Spill Cleanup handle_use->handle_spill Spill Occurs disp_waste Dispose of Contaminated Waste in Labeled, Sealed Containers handle_use->disp_waste Procedure Complete handle_spill->disp_waste Cleanup Complete disp_decontaminate Decontaminate Work Area and Equipment disp_waste->disp_decontaminate disp_ppe Remove and Dispose of Contaminated PPE disp_decontaminate->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash

Figure 1. Workflow for Safe Handling of this compound.

Detailed Methodologies

Handling and Storage Protocol
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Emergency eye wash fountains and safety showers should be readily accessible.[1]

  • Personal Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3] Wash hands thoroughly with soap and water after handling.[3]

  • Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1] This chemical is moisture-sensitive and should be kept under an inert gas.[1] Store away from incompatible materials such as strong bases and strong oxidizing agents.[1]

  • Safe Handling Practices : Avoid all personal contact, including inhalation.[3] Wear the protective equipment detailed in the table above.[3] Avoid contact with skin, eyes, and clothing.[1]

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuation : Evacuate unnecessary personnel from the area.[1]

  • Ventilation : Ensure adequate ventilation of the spill area.

  • Containment : For small spills, absorb with an inert dry material such as sand, earth, or vermiculite (B1170534) and place in a suitable container for disposal.[3] For larger spills, dike the area to prevent spreading.[1]

  • Cleanup : Use non-sparking tools and explosion-proof equipment for cleanup.[1] After cleanup, decontaminate all protective clothing and equipment before reuse.[3]

First-Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1]

  • In Case of Eye Contact : Immediately rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all chemical waste and contaminated materials (e.g., absorbent materials, gloves, lab coats) in a suitable, labeled, and tightly sealed container.[3]

  • Disposal Method : The recommended method for disposal is to send the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Do not allow the chemical to enter drains or waterways.[3]

  • Regulatory Compliance : All disposal activities must be in accordance with local, state, and federal regulations. Work with your institution's environmental health and safety (EHS) department to ensure proper disposal procedures are followed.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.